Isolithocholic Acid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-WFVDQZAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315537 | |
| Record name | Isolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1534-35-6 | |
| Record name | Isolithocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1534-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholan-24-oic acid, 3-hydroxy-, (3beta,5beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isolithocholic Acid: A Microbial Metabolite at the Crossroads of Immunity and Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isolithocholic acid (ILA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule with pleiotropic effects on host physiology. Once considered a mere byproduct of cholesterol metabolism, ILA is now recognized as a potent modulator of immune responses and metabolic homeostasis. Its ability to interact with multiple host receptors, including the nuclear hormone receptor RORγt and the G protein-coupled bile acid receptor TGR5, positions it as a key mediator of the gut-liver axis and a potential therapeutic target for a range of inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the physiological functions of ILA, with a focus on its roles in immune modulation, metabolic regulation, and gut health. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts in this burgeoning field.
Introduction
The intricate interplay between the host and its resident gut microbiota is a major determinant of health and disease. Microbial metabolites, in particular, have garnered significant attention for their ability to influence host cellular processes. This compound (ILA) is a prominent example of such a metabolite, a C24 steroid bile acid formed from the primary bile acid chenodeoxycholic acid through the action of gut bacteria. Initially characterized by its physicochemical properties, recent research has unveiled its profound biological activities, spanning from the regulation of immune cell differentiation to the control of metabolic pathways. This guide delves into the core physiological functions of ILA, providing the technical details necessary for its study and potential therapeutic exploitation.
Immune Modulation by this compound
ILA exerts significant immunomodulatory effects, primarily by influencing the differentiation and function of T helper (Th) cells, key orchestrators of adaptive immunity.
Inhibition of Th17 Cell Differentiation
One of the most well-characterized functions of ILA is its ability to suppress the differentiation of pro-inflammatory Th17 cells.[1][2] This effect is mediated through the direct binding and inhibition of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), the master transcription factor for Th17 cell development.[1][2][3] By inhibiting RORγt, ILA downregulates the expression of key Th17 effector cytokines, including IL-17A and IL-17F.[4] This inhibitory action on Th17 cells suggests a potential therapeutic role for ILA in autoimmune and inflammatory conditions where Th17 cells are pathogenic, such as inflammatory bowel disease (IBD).[1]
Modulation of Other T Cell Subsets
While the most pronounced effect of ILA is on Th17 cells, it also influences other T cell lineages. Some studies suggest that related lithocholic acid derivatives can promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[5] However, ILA itself appears to have a more specific inhibitory effect on Th17 differentiation without significantly impacting Th1, Th2, or Treg cell differentiation.[1] Lithocholic acid (LCA), a structural isomer of ILA, has been shown to impede Th1 activation by decreasing the production of IFNγ and TNFα and inhibiting the expression of Th1-associated genes like T-bet and STAT1.[6]
Metabolic Regulation by this compound
ILA is increasingly recognized as a key player in the regulation of host metabolism, with effects on lipid and glucose homeostasis.
Lipid and Cholesterol Metabolism
Bile acids are well-established regulators of lipid and cholesterol metabolism. While the specific role of ILA is still being fully elucidated, its interaction with receptors like the Farnesoid X Receptor (FXR) suggests its involvement in these processes. FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[7] Lithocholic acid has been shown to act as an antagonist of FXR, which can lead to the downregulation of the bile salt export pump (BSEP), a transporter crucial for bile acid homeostasis.[8]
Glucose Homeostasis and GLP-1 Secretion
ILA can influence glucose metabolism through its interaction with the Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1.[9] TGR5 is expressed on various cell types, including intestinal L-cells, which are responsible for the secretion of glucagon-like peptide-1 (GLP-1).[10] GLP-1 is an incretin hormone that potentiates insulin secretion and plays a vital role in maintaining glucose homeostasis. Activation of TGR5 by bile acids, including lithocholic acid, stimulates the release of GLP-1.[11] This suggests that ILA may contribute to the regulation of blood glucose levels through a TGR5-dependent mechanism.
Role in Gut Health
As a product of the gut microbiota, ILA directly impacts the gut environment through its antimicrobial properties and its effects on the intestinal barrier.
Antimicrobial Activity
ILA exhibits antimicrobial activity against certain gut pathogens, most notably Clostridioides difficile.[12] It has been shown to inhibit the growth and toxin production of this bacterium at physiologically relevant concentrations.[13] This suggests that ILA may contribute to colonization resistance against C. difficile infection.
Intestinal Barrier Function
The intestinal barrier is a critical interface that separates the host from the gut lumen. Bile acids, including lithocholic acid, have been shown to modulate intestinal barrier function. Lithocholic acid can protect against TNF-α-induced intestinal epithelial barrier dysfunction in Caco-2 cells, a model of the human intestinal epithelium.[14] This protective effect is mediated, at least in part, through the Vitamin D Receptor (VDR).[14]
Quantitative Data
The following tables summarize key quantitative data related to the physiological functions of this compound.
| Parameter | Value | Cell/System | Reference |
| RORγt Binding Affinity (Kd) | Not explicitly found for ILA. A derivative, 3-oxo-lithocholic acid amidate (A2), binds with a Kd of 16.5 ± 1.34 nM. | Biophysical Assay (MST) | [15] |
| IC50 for Th17 Differentiation | Dose-dependent reduction, significant effects seen at concentrations from 1.25 to 40 μM. | Mouse naive CD4+ T cells | [1] |
| IC50 for RORγt (derivative) | 3-oxo-lithocholic acid amidate (A2) has an IC50 of 225 ± 10.4 nM in a cellular reporter assay. | Cellular RORγt reporter luciferase assay | [15] |
| Minimum Inhibitory Concentration (MIC) against C. difficile | 0.03 mM | Clostridioides difficile strain R20291 | [13] |
| EC50 for TGR5 Activation | Not explicitly found for ILA. Lithocholic acid is a potent agonist with an EC50 of 0.53 μM. | HEK293 cells expressing TGR5 | [16] |
| In Vivo Dosage (NASH model) | 50 mg/kg/day for 8 weeks (oral administration) | Mouse model of Nonalcoholic Steatohepatitis | Not explicitly cited in provided snippets |
Experimental Protocols
In Vitro Th17 Cell Differentiation Assay
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells in the presence of this compound.
Materials:
-
Naive CD4+ T cells (isolated from mouse spleen or human peripheral blood)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human TGF-β1 (0.3 ng/mL)
-
Recombinant mouse IL-6 (20 ng/mL)
-
This compound (dissolved in DMSO)
-
Flow cytometer
-
Fluorescently labeled antibodies against CD4, IL-17A, and IFN-γ
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed naive CD4+ T cells at a density of 1 × 10^6 cells/well.
-
Add anti-CD28 antibody (1 µg/mL), TGF-β1, and IL-6 to the culture medium to induce Th17 differentiation.[17]
-
Add varying concentrations of this compound (e.g., 0.625 to 40 μM) or DMSO as a vehicle control to the wells.[1]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-4 days.[17]
-
Restimulate the cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours before analysis.[18]
-
Harvest the cells and stain for surface markers (CD4) and intracellular cytokines (IL-17A, IFN-γ) using appropriate antibodies.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
Clostridioides difficile Growth Inhibition Assay (MIC Determination)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against C. difficile.
Materials:
-
Clostridioides difficile strain (e.g., R20291)
-
Brain Heart Infusion (BHI) broth supplemented with L-cysteine
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Anaerobic chamber or gas pack system
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a serial two-fold dilution of this compound in BHI broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of C. difficile to a final density of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no ILA) and a negative control (no bacteria).
-
Incubate the plates anaerobically at 37°C for 24-48 hours.[12]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of C. difficile.[13]
Intestinal Barrier Permeability Assay (Caco-2 Model)
This protocol describes the use of Caco-2 cell monolayers to assess the effect of this compound on intestinal barrier integrity.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS, non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS)
-
FITC-dextran (4 kDa)
-
Transepithelial Electrical Resistance (TEER) meter
-
Fluorometer
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a high density.[19]
-
Culture the cells for 19-21 days to allow for differentiation and formation of a polarized monolayer with tight junctions. The medium should be changed every 2-3 days.[19]
-
Monitor the integrity of the monolayer by measuring the TEER. A stable TEER value above 250 Ω·cm² indicates a confluent and differentiated monolayer.[19]
-
Pre-treat the Caco-2 monolayers with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Induce barrier dysfunction by adding an inflammatory stimulus like TNF-α (100 ng/mL) to the basolateral compartment.[14]
-
To measure paracellular permeability, add FITC-dextran to the apical chamber.
-
At various time points, collect samples from the basolateral chamber and measure the fluorescence to determine the flux of FITC-dextran across the monolayer.
-
Calculate the apparent permeability coefficient (Papp) to quantify the effect of this compound on barrier function.
VDR Transactivation Assay
This protocol is for determining the ability of this compound to activate the Vitamin D Receptor (VDR).
Materials:
-
A suitable cell line (e.g., HEK293T or a colon cancer cell line like HCT116)
-
Expression plasmids for human VDR and RXRα
-
A reporter plasmid containing a VDR-responsive element (VDRE) upstream of a luciferase gene
-
Transfection reagent
-
This compound
-
1α,25-dihydroxyvitamin D3 (positive control)
-
Luciferase assay system
Procedure:
-
Co-transfect the cells with the VDR, RXRα, and VDRE-luciferase reporter plasmids. A β-galactosidase or Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
After 24 hours, treat the transfected cells with various concentrations of this compound or 1α,25(OH)2D3.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to the control reporter activity. The fold induction of luciferase activity relative to the vehicle-treated control indicates the level of VDR transactivation.[11]
Signaling Pathways
This compound exerts its physiological effects by engaging with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
ILA-Mediated Inhibition of Th17 Differentiation via RORγt
Caption: ILA inhibits Th17 differentiation by binding to and inhibiting RORγt.
TGR5 Signaling Pathway Activated by ILA
Caption: ILA activates TGR5, leading to cAMP production and downstream effects.
ILA Interaction with FXR and VDR Signaling
Caption: ILA interacts with both FXR and VDR signaling pathways.
Conclusion
This compound, a metabolite at the interface of the host and its microbiome, has demonstrated a remarkable range of physiological functions. Its ability to modulate the immune system, particularly by suppressing Th17 cell differentiation, highlights its potential as a therapeutic agent for inflammatory and autoimmune diseases. Furthermore, its role in metabolic regulation and gut health underscores its importance in maintaining overall physiological homeostasis. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of ILA biology and harness its therapeutic potential. As our understanding of the gut microbiome's influence on health and disease continues to expand, molecules like this compound will undoubtedly remain at the forefront of scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Human gut bacteria produce TH17-modulating bile acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evolutionary and Functional Diversification of the Vitamin D Receptor-Lithocholic Acid Partnership | PLOS One [journals.plos.org]
- 12. Lithocholic Acid Stimulates IL-8 Expression in Human Colorectal Cancer Cells Via Activation of Erk1/2 MAPK and Suppression of STAT3 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-β-SMAD3 signaling mediates hepatic bile acid and phospholipid metabolism following lithocholic acid-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The protective effect of lithocholic acid on the intestinal epithelial barrier is mediated by the vitamin D receptor via a SIRT1/Nrf2 and NF-κB dependent mechanism in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TGF-β-SMAD3 signaling mediates hepatic bile acid and phospholipid metabolism following lithocholic acid-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 19. Intestinal Permeability Study of Clinically Relevant Formulations of Silibinin in Caco-2 Cell Monolayers [mdpi.com]
The Role of Isolithocholic Acid in Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isolithocholic acid (isoLCA), a secondary bile acid produced by the gut microbiota, is emerging as a critical signaling molecule in host-microbe interactions. This technical guide provides an in-depth analysis of the synthesis, metabolism, and physiological roles of isoLCA, with a particular focus on its immunomodulatory functions. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and cellular signaling pathways are visually represented to offer a comprehensive resource for researchers and drug development professionals in gastroenterology, immunology, and metabolic diseases.
Introduction
The gut microbiota plays a pivotal role in human health and disease, partly through its extensive metabolism of host-derived primary bile acids into a diverse pool of secondary bile acids. Among these, this compound (isoLCA) has garnered significant attention for its potent biological activities. Unlike its isomer, lithocholic acid (LCA), which has been associated with both beneficial and detrimental effects, isoLCA consistently demonstrates protective and immunoregulatory functions within the gastrointestinal tract. This guide will explore the microbial production of isoLCA, its mechanisms of action on host cells, and its potential as a therapeutic target.
Microbial Production of this compound
This compound is not produced by the host but is exclusively synthesized by specific members of the gut microbiota from its precursor, lithocholic acid (LCA). LCA itself is a secondary bile acid derived from the primary bile acid chenodeoxycholic acid (CDCA) through the action of microbial 7α-dehydroxylating bacteria.[1]
The conversion of LCA to isoLCA involves a multi-step enzymatic process primarily carried out by a consortium of gut bacteria. The key enzymatic steps involve 3α-hydroxysteroid dehydrogenases (3α-HSDHs) and 3β-hydroxysteroid dehydrogenases (3β-HSDHs).[2]
Bacterial Species Involved in isoLCA Production:
A high-throughput screen of human gut isolates has identified several bacterial species capable of converting LCA to isoLCA.[2] Notably, a collaborative metabolic pathway often enhances the production of isoLCA. For instance, co-cultures of a 3-oxoLCA producer with bacteria possessing 3β-HSDH activity lead to a higher conversion of LCA to isoLCA.[2]
Key Bacterial Genera:
Quantitative Data on this compound
The following tables summarize key quantitative findings from studies investigating the effects of isoLCA.
Table 1: In Vitro Effects of this compound on T Helper 17 (TH17) Cell Differentiation
| Parameter | Condition | Result | Reference |
| TH17 Cell Population Frequency | Naïve CD4+ T cells + isoLCA (various concentrations) | Dose-dependent inhibition of TH17 cell differentiation. | [2] |
| RORγt Activity | In vitro luciferase reporter assay | isoLCA directly inhibits the activity of RORγt, a key transcription factor for TH17 differentiation. | [2][4] |
Table 2: In Vivo Effects of this compound in Mouse Models
| Model | Treatment | Outcome | Reference |
| Segmented Filamentous Bacteria (SFB)-colonized mice | isoLCA-containing chow (0.3% w/w) for 1 week | Significant reduction in the frequency of TH17 cells in the ileal lamina propria. | [2] |
| Dextran Sodium Sulfate (DSS)-induced colitis | Intraperitoneal injection of LCA (a precursor to isoLCA) | Protection against mucosal inflammation and inhibition of epithelial cytokine release. | [5][6] |
Table 3: Clinical Observations in Inflammatory Bowel Disease (IBD) Patients
| Parameter | IBD Patients vs. Healthy Controls | Correlation | Reference |
| Fecal isoLCA Levels | Significantly reduced in IBD patients. | Inversely correlated with the expression of TH17 cell-associated genes. | [2][4] |
| Bacterial 3α-HSDH Genes | Significantly reduced in IBD patients. | Positively correlated with isoLCA levels. | [2][4] |
Signaling Pathways of this compound
isoLCA exerts its biological effects through interaction with specific host receptors and signaling cascades. The primary mechanism identified to date is the direct inhibition of the nuclear receptor RORγt, which is a master regulator of TH17 cell differentiation.[2][4][7][8]
Diagram 1: this compound-Mediated Inhibition of TH17 Cell Differentiation
Caption: isoLCA produced by gut bacteria inhibits RORγt, suppressing TH17 differentiation.
In addition to its effects on RORγt, isoLCA, like other secondary bile acids, may interact with other receptors such as the G protein-coupled bile acid receptor 1 (TGR5).[9][10]
Diagram 2: Potential TGR5 Signaling Pathway of this compound
References
- 1. Frontiers | Gut microbiota derived bile acid metabolites maintain the homeostasis of gut and systemic immunity [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Fecal microbiota and bile acid interactions with systemic and adipose tissue metabolism in diet-induced weight loss of obese postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human gut bacteria produce ΤΗ17-modulating bile acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid and lithocholic acid exert anti-inflammatory actions in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bile acids in immunity: Bidirectional mediators between the host and the microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bile acids in immunity: Bidirectional mediators between the host and the microbiota [frontiersin.org]
- 9. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor: Lithocholic acid promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolithocholic Acid Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolithocholic acid (ILCA) is a secondary bile acid isomer of lithocholic acid (LCA) produced by the metabolic action of the gut microbiota. Emerging research has identified ILCA and its derivatives as significant signaling molecules that modulate a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core signaling pathways of ILCA, with a focus on its roles in immune regulation and cellular homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ILCA's mechanisms of action.
Core Signaling Pathways of this compound
This compound and its closely related derivatives primarily exert their effects through the modulation of several key receptors, including the Retinoid-related Orphan Receptor Gamma t (RORγt), the Vitamin D Receptor (VDR), and the Takeda G protein-coupled receptor 5 (TGR5).
RORγt Signaling Pathway: Inhibition of Th17 Cell Differentiation
ILCA and its metabolite, 3-oxolithocholic acid (3-oxoLCA), have been identified as inhibitors of T helper 17 (Th17) cell differentiation through their interaction with the nuclear receptor RORγt, a master regulator of Th17 lineage commitment.[1][2]
Mechanism of Action:
-
Binding to RORγt: 3-oxoLCA has been shown to directly bind to the ligand-binding domain (LBD) of RORγt.[3]
-
Inhibition of Transcriptional Activity: This binding event inhibits the transcriptional activity of RORγt.[1]
-
Downregulation of Th17 Signature Genes: Consequently, the expression of key Th17 cytokines, such as Interleukin-17A (IL-17A) and IL-17F, is suppressed.[1]
This inhibitory action on Th17 cell differentiation positions ILCA and its derivatives as potential therapeutic agents for autoimmune and inflammatory diseases where Th17 cells play a pathogenic role.
Figure 1: ILCA/3-oxoLCA-mediated inhibition of RORγt signaling pathway.
Modulation of Regulatory T Cell (Treg) Differentiation
In addition to its effects on Th17 cells, the LCA derivative isoalloLCA has been shown to enhance the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[3][4]
Mechanism of Action:
-
Induction of Mitochondrial ROS: IsoalloLCA promotes the production of mitochondrial reactive oxygen species (mitoROS).[3]
-
Increased Foxp3 Expression: The increase in mitoROS leads to enhanced expression of the transcription factor Foxp3, the master regulator of Treg cell development.[3]
This dual ability to suppress pro-inflammatory Th17 cells and promote anti-inflammatory Treg cells highlights the immunomodulatory potential of LCA derivatives.
Figure 2: IsoalloLCA-mediated enhancement of Treg differentiation.
Vitamin D Receptor (VDR) Signaling Pathway
Lithocholic acid is a known ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a critical role in calcium homeostasis, immunity, and cell differentiation.[5][6] While direct quantitative data for ILCA is limited, its structural similarity to LCA suggests it may also interact with VDR.
Mechanism of Action:
-
VDR Activation: LCA binds to and activates VDR.[5]
-
Heterodimerization with RXR: Ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
-
Binding to VDREs: The VDR-RXR heterodimer binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Gene Transcription: This binding event modulates the transcription of VDR target genes, such as CYP24A1 (involved in vitamin D catabolism) and TRPV6 (a calcium channel).[6]
LCA-mediated VDR activation has been shown to inhibit the activation of Th1 cells, further contributing to its immunomodulatory profile.[7]
Figure 3: LCA-mediated activation of the VDR signaling pathway.
Takeda G protein-coupled receptor 5 (TGR5) Signaling Pathway
LCA is a potent agonist for TGR5, a G protein-coupled receptor involved in the regulation of energy homeostasis, inflammation, and glucose metabolism.[8][9]
Mechanism of Action:
-
TGR5 Activation: LCA binds to and activates TGR5 on the cell surface.[9]
-
Gαs Protein Activation: This leads to the activation of the associated Gαs protein.[10]
-
Adenylate Cyclase Activation: Gαs stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[10]
-
Downstream Signaling: The increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to various cellular responses, including the inhibition of pro-inflammatory cytokine production in immune cells.[9][10]
Figure 4: LCA-mediated activation of the TGR5 signaling pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of ILCA and its derivatives with their target receptors. It is important to note that direct quantitative data for ILCA is limited, and much of the available information pertains to LCA or its synthetic derivatives.
Table 1: Receptor Binding Affinities and Potencies
| Ligand | Receptor | Assay Type | Value | Reference(s) |
| 3-oxolithocholic acid | RORγt | Microscale Thermophoresis (MST) | Kd ≈ 1 µM | [3] |
| 3-oxo-lithocholic acid amidate (A2) | RORγt | Microscale Thermophoresis (MST) | Kd = 16.5 nM | [11][12][13] |
| 3-oxo-lithocholic acid amidate (A2) | RORγt | Reporter Luciferase Assay | IC50 = 225 nM | [11][12][13] |
| Lithocholic acid (LCA) | TGR5 | cAMP Production Assay | EC50 = 0.53 µM | [9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study ILCA signaling pathways.
RORγt Reporter Gene Assay
This assay is used to determine the ability of a compound to modulate the transcriptional activity of RORγt.
Principle: HEK293T cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain (LBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Agonists will increase luciferase expression, while antagonists or inverse agonists will decrease it.
Workflow:
Figure 5: Workflow for a RORγt reporter gene assay.
In Vitro Th17 Cell Differentiation Assay
This assay is used to assess the effect of ILCA on the differentiation of naive CD4+ T cells into Th17 cells.
Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, and TGF-β). The effect of ILCA on the percentage of IL-17A-producing cells is then measured by flow cytometry or ELISA.
Workflow:
Figure 6: Workflow for an in vitro Th17 cell differentiation assay.
TGR5 cAMP Assay
This assay measures the activation of TGR5 by quantifying the production of its downstream second messenger, cAMP.
Principle: Cells expressing TGR5 are treated with a test compound. The intracellular cAMP levels are then measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.
Workflow:
Figure 7: Workflow for a TGR5 cAMP assay.
Conclusion
This compound and its derivatives are emerging as important regulators of immune responses and cellular metabolism. Their ability to modulate key signaling pathways, including those governed by RORγt, VDR, and TGR5, underscores their therapeutic potential for a range of diseases, particularly those with an inflammatory component. Further research is warranted to fully elucidate the specific signaling cascades initiated by ILCA and to determine its precise quantitative interactions with its target receptors. The experimental protocols outlined in this guide provide a foundation for continued investigation into the multifaceted roles of this intriguing gut microbial metabolite.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Human gut bacteria produce TH17-modulating bile acid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolithocholic Acid Receptor Binding Affinity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolithocholic acid (isoLCA), a stereoisomer of the secondary bile acid lithocholic acid (LCA), is emerging as a significant signaling molecule within the complex network of bile acid-mediated physiological processes. Generated by the gut microbiota, isoLCA and its derivatives interact with various nuclear and cell surface receptors, thereby modulating inflammatory responses, immune cell differentiation, and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's binding affinity for its key receptor targets, detailed experimental protocols for assessing these interactions, and visualizations of the associated signaling pathways. While direct quantitative binding data for this compound is still emerging, this guide consolidates the available information for its closely related precursors and derivatives to provide a valuable resource for researchers in the field.
Receptor Targets and Binding Affinity
This compound and its metabolic precursor, lithocholic acid, have been shown to interact with a range of receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), G-protein coupled bile acid receptor 1 (GPBAR1), and the Retinoid-related Orphan Receptor gamma t (RORγt). The binding affinities of these interactions are critical determinants of their physiological effects.
Quantitative Binding Affinity Data
The following tables summarize the available quantitative data for the binding of lithocholic acid and its derivatives to their primary receptor targets. It is important to note the current lack of extensive, direct binding affinity data for this compound itself across all receptors. The data presented for LCA and its derivatives serve as a valuable proxy for understanding the potential interactions of isoLCA.
Table 1: Farnesoid X Receptor (FXR) Binding Affinity
| Compound | Assay Type | Species | Value | Notes |
| Lithocholic Acid (LCA) | Cell-based Luciferase Reporter Assay | Human | EC50: 34.90 µM[1] | Weak agonist activity.[1] |
| Lithocholic Acid (LCA) | In vitro Co-activator Association Assay | Human | IC50: 1 µM[2] | Antagonist with partial agonist activity.[2] |
Table 2: Pregnane X Receptor (PXR) Binding Affinity
| Compound | Assay Type | Species | Value | Notes |
| Lithocholic Acid (LCA) | Scintillation Proximity Assay | Human | Ki: 9 µM | - |
| 3-keto-Lithocholic Acid | Scintillation Proximity Assay | Human | Ki: 15 µM | Metabolite of LCA. |
Table 3: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Assay Type | Species | Value | Notes |
| Lithocholic Acid (LCA) | Transient Transactivation Assay (CYP24A1-Luc) | Human (HEK293T cells) | EC50: 16.82 µM[3] | Agonist activity.[3] |
Table 4: G-protein Coupled Bile Acid Receptor 1 (GPBAR1) Binding Affinity
| Compound | Assay Type | Species | Value | Notes |
| Lithocholic Acid (LCA) | cAMP Assay | Human | EC50: 0.5 - 1 µM[4] | Potent endogenous ligand.[4] |
| Taurolithocholic Acid (TLCA) | cAMP Assay | Human | EC50: ~0.3 µM | Most potent endogenous ligand. |
Table 5: Retinoid-related Orphan Receptor gamma t (RORγt) Binding Affinity
| Compound | Assay Type | Species | Value | Notes |
| 3-oxo-Lithocholic Acid Amide Derivative (A2) | Microscale Thermophoresis (MST) | Human | KD: 16.5 ± 1.34 nM[5][6] | A potent modulator of RORγt.[5][6] |
| 3-oxo-Lithocholic Acid Amide Derivative (A2) | Cellular RORγt Reporter Luciferase Assay | - | IC50: 225 ± 10.4 nM[5][6] | Inhibitory effect.[5][6] |
| 3-oxo-Lithocholic Acid | Microscale Thermophoresis (MST) | - | KD: ~1.1 µM | Binds directly to the RORγt ligand-binding domain. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's receptor binding affinity and functional activity. The following sections provide protocols for key experiments cited in the literature.
Farnesoid X Receptor (FXR) Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for FXR.
Principle: This assay measures the ability of a test compound (this compound) to compete with a known radiolabeled or fluorescently labeled FXR agonist for binding to the FXR ligand-binding domain (LBD). A decrease in the signal from the labeled agonist indicates displacement by the test compound.
Materials:
-
Purified human FXR LBD protein
-
Radiolabeled FXR agonist (e.g., [3H]-GW4064) or fluorescently labeled FXR agonist
-
Scintillation proximity assay (SPA) beads or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% BSA)
-
96-well or 384-well microplates
-
Microplate reader capable of detecting radioactivity or fluorescence
Procedure:
-
Preparation of Reagents:
-
Dilute the purified FXR LBD to the desired concentration in assay buffer.
-
Prepare a stock solution of the radiolabeled or fluorescently labeled FXR agonist.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the FXR LBD protein.
-
Add the radiolabeled or fluorescently labeled FXR agonist to each well at a concentration close to its Kd.
-
Add the serially diluted this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
For SPA, add the SPA beads to each well and incubate to allow binding of the receptor-ligand complex. Measure the scintillation signal using a microplate reader.
-
For TR-FRET, add the TR-FRET detection reagents (e.g., donor and acceptor fluorophores) and measure the FRET signal.
-
-
Data Analysis:
-
Plot the signal as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
Isolithocholic Acid: A Key Regulator in Metabolic Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Isolithocholic acid (ILCA), a secondary bile acid produced by the gut microbiota, has emerged as a critical signaling molecule in the regulation of host metabolism. Beyond its traditional role in facilitating lipid absorption, ILCA actively modulates a network of signaling pathways, influencing glucose and lipid homeostasis, energy expenditure, and inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of ILCA's role in metabolic regulation, with a focus on its molecular mechanisms, experimental validation, and therapeutic potential.
Core Signaling Pathways of this compound
This compound exerts its pleiotropic metabolic effects through interaction with several key receptors, including the G protein-coupled bile acid receptor 1 (TGR5), the farnesoid X receptor (FXR), the vitamin D receptor (VDR), and the retinoic acid receptor-related orphan nuclear receptor γt (RORγt).
TGR5-Mediated Signaling
ILCA is a potent agonist for TGR5, a G protein-coupled receptor expressed in various metabolic tissues. Activation of TGR5 by ILCA triggers a cascade of downstream signaling events that contribute to improved metabolic health.
-
GLP-1 Secretion and Glucose Homeostasis: In intestinal L-cells, ILCA-mediated TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][2] GLP-1, in turn, enhances insulin secretion from pancreatic β-cells and improves glucose tolerance.
-
Energy Expenditure: TGR5 activation in brown adipose tissue (BAT) and skeletal muscle promotes energy expenditure.[1] This is achieved through the induction of thermogenic genes, leading to increased fatty acid oxidation and dissipation of energy as heat.[1]
-
Skeletal Muscle Hypertrophy: ILCA has been shown to promote skeletal muscle regeneration and hypertrophy through the TGR5 receptor.[3][4] This involves the activation of the AKT/mTOR/FoxO3 and IGF-1 signaling pathways, leading to increased protein synthesis and reduced protein degradation.[3][4][5]
FXR and VDR Interactions
While ILCA is a potent TGR5 agonist, its interactions with nuclear receptors like FXR and VDR are more nuanced and context-dependent.
-
FXR Antagonism: Some studies suggest that lithocholic acid (LCA), the precursor to ILCA, can act as an antagonist to FXR.[6] FXR is a key regulator of bile acid synthesis and metabolism.[7][8] By antagonizing FXR, LCA may down-regulate the expression of the bile salt export pump (BSEP), potentially leading to cholestasis at high concentrations.[6] The direct effects of ILCA on FXR require further investigation.
-
VDR Agonism: LCA has been shown to activate the Vitamin D Receptor (VDR), which can mediate anti-inflammatory effects by inhibiting Th1 cell activation.[1][7] This VDR-mediated pathway may contribute to the resolution of inflammation in metabolic diseases.
RORγt Inhibition and Immune Modulation
ILCA has been identified as an inverse agonist of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[9][10] By inhibiting RORγt, ILCA can suppress Th17 cell differentiation and the production of associated cytokines like IL-17A, thereby dampening inflammation associated with metabolic disorders.[9][11]
Quantitative Data on ILCA's Metabolic Effects
The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.
Table 1: Effects of this compound on Metabolic Parameters in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)
| Parameter | Control (NASH) | ILCA-treated (50mg/kg/day) | % Change | p-value | Reference |
| Serum ALT (U/L) | High | Reduced | ↓ | <0.05 | [11] |
| Serum AST (U/L) | High | Reduced | ↓ | <0.05 | [11] |
| Serum Total Cholesterol (TC) | High | Reduced | ↓ | <0.05 | [11] |
| Serum Triglycerides (TG) | High | Reduced | ↓ | <0.05 | [11] |
| Hepatic Inflammatory Cells | Increased | Alleviated | ↓ | <0.05 | [11] |
| Hepatic Lipid Droplets | Increased | Alleviated | ↓ | <0.05 | [11] |
| Hepatic Fibrosis | Increased | Alleviated | ↓ | <0.05 | [11] |
Table 2: In Vitro Effects of this compound
| Cell Type | Treatment | Effect | Concentration | Reference |
| Initial CD4+ T cells | ILCA (18h) | Dose-dependent inhibition of Th17 differentiation | 0.625-40µM | [11] |
| C2C12 myotubes | LCA | Concentration-dependent hypertrophy | 0-700 nM | [4][5] |
| HepG2 cells | LCA | Antagonized GW4064-enhanced FXR transactivation | IC50 of 1 µM | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on ILCA. Below are summaries of key experimental protocols.
Quantification of this compound in Biological Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is the gold standard for accurate and sensitive quantification of bile acids, including ILCA.[12][13]
Sample Preparation (Serum): [12]
-
Thaw serum samples at 4°C.
-
Precipitate proteins by adding 80 µL of ice-cold methanol containing an internal standard (e.g., D4-LCA) to 20 µL of serum.
-
Vortex for 10 minutes and centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
Sample Preparation (Feces): [12][13]
-
Lyophilize and weigh a portion of the fecal sample.
-
Homogenize the sample in a methanol/water mixture.
-
Centrifuge to pellet solids.
-
Transfer the supernatant for LC/MS/MS analysis.
LC/MS/MS Conditions: [12]
-
Chromatographic Separation: Reversed-phase chromatography (e.g., C18 column) is typically used to separate the various bile acid isomers. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol/acetonitrile) is employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for ILCA and the internal standard.
References
- 1. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 2. Hyocholic acid: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]
- 3. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans | eLife [elifesciences.org]
- 5. medrxiv.org [medrxiv.org]
- 6. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1534-35-6 | Benchchem [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. glpbio.com [glpbio.com]
- 12. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
An In-depth Technical Guide to Isolithocholic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isolithocholic acid (ILA), a secondary bile acid isomer, and its derivatives have emerged as a promising class of molecules with diverse biological activities and significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of ILA analogs. We delve into their interactions with key signaling pathways, including those mediated by the Takeda G protein-coupled receptor 5 (TGR5) and the Vitamin D Receptor (VDR). This document summarizes quantitative data on the bioactivity of various ILA derivatives, details experimental protocols for their evaluation, and presents signaling pathways and experimental workflows through explanatory diagrams.
Introduction to this compound and its Therapeutic Potential
This compound (ILA), the 3β-hydroxy epimer of lithocholic acid, is a microbial metabolite of primary bile acids in the gut.[1] While historically studied in the context of bile acid metabolism, recent research has highlighted the role of ILA and its synthetic analogs as potent signaling molecules with a wide range of pharmacological applications. These include modulation of inflammatory responses, anti-cancer activity, and regulation of metabolic homeostasis.[2][3] The therapeutic potential of ILA derivatives stems from their ability to selectively interact with and modulate the activity of key cellular receptors, offering opportunities for the development of novel therapeutics for a variety of diseases.
Synthesis of this compound Derivatives and Analogs
The chemical modification of the this compound scaffold has led to the generation of a diverse library of analogs with improved potency, selectivity, and pharmacokinetic properties. Synthetic strategies often focus on modifications at the C3 position of the steroid nucleus and the C24 carboxylic acid side chain.
A general synthetic approach to generate ILA analogs with modified side chains can be achieved through a multi-step process starting from commercially available pregnanediol. This involves selective protection of the 3-hydroxyl group, followed by reactions to introduce different functional groups at the side chain, and subsequent deprotection. For instance, the introduction of a polar oxygen atom into the side chain has been explored to enhance the hydrophilicity of the resulting analogs.[4]
Another key synthetic strategy involves the amidation of the C24 carboxylic acid. This has been shown to yield potent VDR agonists. The synthesis of these amide derivatives involves the activation of the carboxylic acid of an ILA precursor, followed by coupling with a desired amine.[5]
Biological Activity and Quantitative Data
The biological effects of this compound derivatives are primarily mediated through their interaction with specific nuclear and cell surface receptors. The following tables summarize the quantitative data on the bioactivity of various ILA analogs.
| Compound/Analog | Target | Assay Type | Value | Unit | Reference |
| Lithocholic acid (LCA) | TGR5 | EC50 | 0.53 | µM | [6] |
| Deoxycholic acid (DCA) | TGR5 | EC50 | 1.0 | µM | [6] |
| Chenodeoxycholic acid (CDCA) | TGR5 | EC50 | 4.4 | µM | [6] |
| Cholic acid (CA) | TGR5 | EC50 | 7.7 | µM | [6] |
| Taurolithocholic acid (TLCA) | TGR5 | EC50 | 0.33 | µM | [7] |
| Lithocholic acid (LCA) | FXR | EC50 | 3.8 | µM | [8] |
| Lithocholic acid (LCA) | VDR | Ki | 29 | µM | [8] |
| LCA acetate | VDR | EC50 | 1.49 ± 0.65 | µM | |
| Calcitroic acid | VDR | EC50 | 0.87 ± 0.29 | µM | |
| Compound 1a (LCA analog) | TGR5 | Luciferase Reporter Assay | 1.97 ± 0.07 (Fold Activation) | - | [4] |
| Compound 1b (LCA analog) | TGR5 | Luciferase Reporter Assay | 1.88 ± 0.15 (Fold Activation) | - | [4] |
| Lithocholic acid (LCA) | TGR5 | Luciferase Reporter Assay | 2.03 ± 0.14 (Fold Activation) | - | [4] |
Table 1: Receptor Activation and Binding Affinity of ILA and its Analogs.
| Compound | Cell Line | Assay Type | IC50 | Unit | Reference |
| Lithocholic acid (LCA) | DNA Polymerase β | Enzyme Inhibition | 15 | µM | [8] |
| Ursolic acid analog UA-O-i | α-glucosidase | Enzyme Inhibition | 0.71 ± 0.27 | µM | [9] |
Table 2: Enzyme Inhibition by ILA and Related Compounds.
Key Signaling Pathways
This compound and its derivatives exert their biological effects by modulating several key signaling pathways. The two most prominent pathways are the TGR5 and VDR signaling cascades.
TGR5 Signaling Pathway
TGR5, a G protein-coupled receptor, is a key mediator of bile acid signaling.[10] Activation of TGR5 by ILA or its analogs initiates a cascade of intracellular events. Upon ligand binding, TGR5 couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[11][12] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which in turn modulate downstream effectors to influence a variety of cellular processes, including energy metabolism and inflammation.[11]
Vitamin D Receptor (VDR) Signaling Pathway
The Vitamin D Receptor is a nuclear receptor that functions as a ligand-activated transcription factor.[13] ILA and some of its derivatives have been identified as VDR agonists.[14] Upon binding of an ILA analog, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[13][15] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[15][16] This binding recruits co-activator or co-repressor complexes, ultimately leading to the modulation of gene transcription.[17]
Experimental Protocols
TGR5 Activation Assay (Luciferase Reporter Gene Assay)
This protocol describes a common method for assessing the agonist activity of ILA derivatives on the TGR5 receptor using a luciferase reporter gene assay.[4][18]
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
pCRE-Luc reporter plasmid (contains a cAMP response element driving luciferase expression)
-
Human TGR5 expression plasmid
-
pCMV-Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
ILA derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 30,000-50,000 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the pCRE-Luc reporter plasmid, the human TGR5 expression plasmid, and the pCMV-Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 18-24 hours to allow for receptor expression.
-
Compound Treatment: Replace the medium with a serum-free medium containing various concentrations of the ILA derivatives or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 6-8 hours.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[19]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control.
VDR Activation Assay (Competitive Ligand Binding Assay)
This protocol outlines a method to determine the binding affinity (Ki) of ILA derivatives to the Vitamin D Receptor.[8]
Materials:
-
COS-7 cells
-
VDR and RXRα expression plasmids
-
Transfection reagent
-
Lysate buffer
-
[3H]1,25(OH)2D3 (radiolabeled VDR ligand)
-
ILA derivatives (unlabeled competitor)
-
Dextran-coated charcoal
-
Scintillation counter
Procedure:
-
Cell Transfection: Transfect COS-7 cells with expression plasmids for VDR or RXRα.
-
Cell Lysate Preparation: Prepare cell lysates containing the expressed receptors.
-
Binding Reaction: Incubate the cell lysates overnight at 4°C with a fixed concentration of [3H]1,25(OH)2D3 and varying concentrations of the unlabeled ILA derivative (competitor).
-
Separation of Bound and Free Ligand: Add dextran-coated charcoal to adsorb the unbound [3H]1,25(OH)2D3.
-
Centrifugation: Centrifuge the samples to pellet the charcoal.
-
Scintillation Counting: Measure the radioactivity in the supernatant, which represents the amount of bound [3H]1,25(OH)2D3.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the Ki value from the competition curves using appropriate software.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds for drug discovery. Their ability to selectively modulate key signaling pathways, such as those governed by TGR5 and VDR, opens up new avenues for the treatment of a wide range of diseases, including metabolic disorders, inflammatory conditions, and cancer. The continued exploration of the structure-activity relationships of ILA analogs, coupled with the development of robust and predictive preclinical models, will be crucial in translating the therapeutic potential of these molecules into novel clinical applications. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to ensure their safety and efficacy in vivo. The in-depth understanding of the molecular mechanisms underlying the biological activities of ILA derivatives, as outlined in this guide, will undoubtedly accelerate their journey from the laboratory to the clinic.
References
- 1. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Computational and Biological Evaluation of Novel Structure Fragments Based on Lithocholic Acid (LCA) [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 16. Figure 3, [Vitamin D signaling pathway. The...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eubopen.org [eubopen.org]
The Structure-Activity Relationship of Isolithocholic Acid: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isolithocholic acid (ILA), a secondary bile acid and an epimer of lithocholic acid (LCA), is emerging as a significant signaling molecule with a diverse range of biological activities. Its unique stereochemistry at the C-3 position confers a distinct pharmacological profile, making it and its derivatives attractive candidates for therapeutic development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its interactions with key biological targets, including the T-cell-coupled G-protein-coupled receptor 5 (TGR5), the vitamin D receptor (VDR), and the farnesoid X receptor (FXR). Furthermore, this guide explores the anticancer and antimicrobial properties of ILA and its analogs. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to support further research and drug discovery efforts in this promising area.
Introduction to this compound
This compound (3β-hydroxy-5β-cholan-24-oic acid) is a secondary bile acid formed in the gut through the microbial metabolism of its precursor, lithocholic acid (LCA).[1] The key transformation is the epimerization of the hydroxyl group at the C-3 position from the α-configuration in LCA to the β-configuration in ILA.[1] This seemingly minor stereochemical change has profound implications for the molecule's biological activity, altering its binding affinity for various receptors and modulating its downstream signaling effects.[2]
The growing interest in ILA stems from its potential therapeutic applications in metabolic diseases, inflammatory disorders, and cancer. Understanding the relationship between the chemical structure of ILA and its biological function is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.
Anticancer Activity of this compound Derivatives
While research on the anticancer properties of ILA itself is still developing, studies on its close structural analog, lithocholic acid (LCA), provide valuable insights into the potential SAR for this class of molecules. Modifications of the LCA scaffold have yielded derivatives with significant cytotoxic activity against various cancer cell lines, particularly colon cancer.
Key Structural Modifications and Their Impact on Anticancer Activity
The primary sites for chemical modification of the LCA/ILA scaffold to enhance anticancer activity include the C-24 carboxylic acid and the steroid nucleus.
-
Modification of the C-24 Carboxylic Acid: Conversion of the carboxylic acid to cationic amphiphiles has been shown to dramatically increase cytotoxicity. For instance, the conjugation of a piperidine headgroup to LCA (LCA-PIP1) resulted in a 6- to 10-fold increase in cytotoxicity against HCT-116, HCT-8, and DLD-1 colon cancer cell lines compared to the parent LCA.[3] The nature of the cationic headgroup is critical, with a six-membered aliphatic ring (piperidine) demonstrating greater potency than a five-membered ring (pyrrolidine) or an aromatic ring (pyridine).[3] This suggests that the size, shape, and charge distribution of the substituent at this position are key determinants of activity.
-
Amide Derivatives: A series of amide derivatives of LCA have been synthesized and evaluated for their antitumor activity against MCF-7 and MCF-7/ADR (doxorubicin-resistant) breast cancer cells.[4] Specific derivatives showed significantly higher potency than LCA, with one compound exhibiting 20-fold greater activity in MCF-7 cells and another showing 22-fold higher activity in MCF-7/ADR cells.[4]
Quantitative Data on Anticancer Activity of LCA Derivatives
The following table summarizes the in vitro anticancer activity of selected LCA derivatives.
| Compound | Modification | Cell Line | IC50 (µM) | Fold Improvement vs. LCA | Reference |
| LCA | - | HCT-116 | ~120-150 | - | [3] |
| LCA-PIP1 | Piperidine at C-24 | HCT-116 | ~12-15 | ~10x | [3] |
| LCA-PYR1 | Pyridine at C-24 | HCT-116 | ~25-30 | ~4-6x | [3] |
| LCA-PYROL1 | Pyrrolidine at C-24 | HCT-116 | ~35-40 | ~3-4x | [3] |
| LCA Amide 20 | Amide at C-24 | MCF-7 | N/A | 20x | [4] |
| LCA Amide 24 | Amide at C-24 | MCF-7/ADR | N/A | 22x | [4] |
Mechanism of Anticancer Action
The enhanced anticancer activity of LCA derivatives is often attributed to a greater induction of apoptosis.[3] For example, LCA-PIP1 was shown to induce sub-G0 cell cycle arrest and cleavage of caspases.[3] These findings suggest that modifications to the LCA scaffold can modulate the intrinsic pro-apoptotic activity of the bile acid.
Modulation of Nuclear and G-Protein Coupled Receptors
This compound and its analogs exert many of their physiological effects through interactions with a network of receptors, including TGR5, VDR, and FXR. The SAR for these interactions is distinct for each receptor, offering opportunities for the development of selective modulators.
Takeda G-protein-coupled Receptor 5 (TGR5)
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular cyclic AMP (cAMP) production.[5] This signaling cascade is involved in regulating energy expenditure, glucose homeostasis, and inflammation.[5]
Both LCA and ILA are known agonists of TGR5.[6] The potency of bile acids at TGR5 generally follows the order: LCA > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA) > cholic acid (CA).[5] While specific EC50 values for ILA are not widely reported, its structural similarity to LCA, the most potent endogenous TGR5 agonist, suggests it is also a significant activator of this receptor.[5]
The activation of TGR5 by ILA initiates a downstream signaling cascade that has implications for metabolic regulation and immune cell function.
Figure 1: ILA-mediated TGR5 signaling pathway.
Vitamin D Receptor (VDR)
The VDR is a nuclear receptor that is canonically activated by vitamin D3. However, it is also a target for certain bile acids, including LCA and its derivatives.[7] VDR activation by bile acids plays a role in regulating intestinal homeostasis and inflammation.
LCA is a known VDR agonist, and modifications to its structure can significantly enhance its activity.
-
Esterification of the C-24 Carboxylic Acid: The conversion of the carboxylic acid of LCA to an acetate ester (LCA acetate) results in a 30-fold increase in VDR activation potency compared to LCA.[7] Further extension of the ester to a propionate (LCA propionate) also yields a potent VDR activator.[6] These derivatives act as selective VDR modulators, inducing the expression of VDR target genes without causing hypercalcemia, a common side effect of potent vitamin D analogs.[6]
The activation of VDR by ILA or its derivatives leads to the translocation of the receptor to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 2: VDR-mediated gene regulation by ILA.
Farnesoid X Receptor (FXR)
FXR is another nuclear receptor that plays a central role in bile acid homeostasis, as well as lipid and glucose metabolism. While some bile acids are potent FXR agonists (e.g., chenodeoxycholic acid), LCA has been identified as an FXR antagonist.[8]
LCA antagonizes the activation of FXR by agonists like chenodeoxycholic acid (CDCA) and the synthetic agonist GW4064, with an IC50 of approximately 1 µM in a co-activator association assay.[8] This antagonistic activity is significant as it can lead to the downregulation of FXR target genes, such as the bile salt export pump (BSEP), which can have cholestatic effects.[8] The SAR for FXR antagonism by ILA and its derivatives is an area that warrants further investigation, as selective FXR antagonists have therapeutic potential in certain liver diseases.
Antimicrobial Activity of this compound
ILA has demonstrated antimicrobial activity, particularly against the pathogenic bacterium Clostridioides difficile.[1] This activity is relevant to gut health, as ILA is produced by the gut microbiota and can, in turn, modulate the composition and function of the microbial community.
Inhibition of C. difficile Growth and Spore Germination
ILA can inhibit both the vegetative growth of C. difficile and the germination of its spores. At a concentration of 0.1%, ILA significantly inhibits spore germination and outgrowth.[7] Even at a much lower concentration of 0.00003%, it can prevent the growth of several C. difficile strains.[1][7]
Structure-Activity Relationship for Antimicrobial Activity
The precise structural features of ILA that contribute to its antimicrobial activity are not fully elucidated. However, the overall hydrophobicity of the bile acid molecule is known to be a key factor in its ability to disrupt bacterial membranes. The orientation of the hydroxyl groups and the nature of the side chain likely play a role in the specificity and potency of this activity.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the biological activities of this compound and its derivatives.
TGR5 Reporter Assay
This assay is used to quantify the agonist or antagonist activity of a compound at the TGR5 receptor.
Principle: HEK293 cells are transiently co-transfected with a TGR5 expression vector and a reporter vector containing a cAMP response element (CRE) linked to a luciferase reporter gene. Activation of TGR5 by an agonist leads to an increase in intracellular cAMP, which in turn activates CREB (cAMP response element-binding protein). Activated CREB binds to the CRE and drives the expression of luciferase. The resulting luminescence is proportional to the TGR5 activation.
Workflow:
Figure 3: Workflow for a TGR5 reporter assay.
C. difficile Growth Inhibition Assay
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against C. difficile.
Principle: A standardized inoculum of C. difficile is exposed to serial dilutions of the test compound in a suitable growth medium under anaerobic conditions. The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.
Methodology:
-
Preparation of Inoculum: Culture C. difficile on a suitable agar medium (e.g., brain heart infusion agar supplemented with yeast extract, L-cysteine, and sodium taurocholate) under anaerobic conditions. Prepare a bacterial suspension in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Test Plates: Perform serial dilutions of the ILA derivative in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.
-
Determination of MIC: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no turbidity.
Conclusion and Future Directions
The structure-activity relationship of this compound is a rich and complex field with significant therapeutic potential. Key takeaways include:
-
C-24 Carboxylic Acid Modification: This position is a prime target for enhancing anticancer activity through the introduction of cationic or amide functionalities.
-
Receptor Selectivity: Subtle modifications to the ILA scaffold can shift its activity between TGR5 agonism, VDR agonism, and FXR antagonism. Esterification at C-24, for example, can create potent and selective VDR modulators.
-
Antimicrobial Potential: ILA's intrinsic ability to inhibit C. difficile highlights its potential role in modulating the gut microbiome and preventing pathogenic infections.
Future research should focus on a more systematic exploration of the SAR of ILA itself, moving beyond the inferences drawn from LCA studies. The synthesis and screening of focused libraries of ILA derivatives will be crucial for elucidating the precise structural requirements for potent and selective activity at its various biological targets. Such efforts will undoubtedly pave the way for the development of novel ILA-based therapeutics for a range of human diseases.
References
- 1. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The anticancer activity of bile acids in drug discovery and development [frontiersin.org]
- 3. Synthesis, Structure-Activity Relationship, and Mechanistic Investigation of Lithocholic Acid Amphiphiles for Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure-Activity Relationship, and Mechanistic Investigation of Lithocholic Acid Amphiphiles for Colon Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lithocholic acid derivatives act as selective vitamin D receptor modulators without inducing hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective activation of vitamin D receptor by lithocholic acid acetate, a bile acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
Isolithocholic Acid in Preclinical Models: A Technical Guide
Introduction
Isolithocholic acid (ILA), a secondary bile acid, is an isomer of lithocholic acid (LCA) produced by the metabolic action of the gut microbiota.[1][2] Initially viewed as a simple byproduct of cholesterol metabolism, recent preclinical research has illuminated ILA's role as a potent signaling molecule with significant therapeutic potential across a spectrum of diseases. Unlike primary bile acids synthesized in the liver, ILA is formed in the intestine through bacterial enzymatic modification of LCA.[1][3] This places ILA at a critical intersection of host metabolism and the gut microbiome.
This technical guide provides a comprehensive overview of the current state of preclinical research on this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into ILA's mechanisms of action, experimental applications, and quantitative outcomes from key preclinical studies.
Biosynthesis of this compound
Primary bile acids, such as chenodeoxycholic acid (CDCA), are synthesized in the liver and secreted into the intestine.[1] In the gut, specific microbial species, including those from the Clostridium genus, convert these primary bile acids into secondary bile acids.[1][4] The process leading to ILA involves the conversion of LCA into 3-oxolithocholic acid (3-oxoLCA) and subsequently into this compound (isoLCA).[5][6] This biotransformation is a key function of a healthy gut microbiome, and reduced levels of ILA and its precursor have been observed in patients with inflammatory bowel disease (IBD).[5][6]
Mechanisms of Action and Signaling Pathways
ILA exerts its biological effects by modulating several key signaling pathways. Its ability to interact with specific receptors makes it a molecule of interest for targeted therapeutic development.
Inhibition of T Helper 17 (Th17) Cell Differentiation
One of the most significant immunomodulatory functions of ILA is its ability to suppress the differentiation of pro-inflammatory T helper 17 (Th17) cells.[5][6] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory disorders, including IBD.[3] ILA achieves this by directly inhibiting the Retinoic acid receptor-related Orphan nuclear Receptor-γt (RORγt), which is the master transcription factor required for the Th17 cell lineage.[6] This mechanism is shared with its precursor, 3-oxoLCA.[3][5]
Activation of Takeda G-protein Coupled Receptor 5 (TGR5)
ILA, along with its parent compound LCA, is a potent agonist for TGR5, a G-protein coupled receptor expressed on various cell types including immune cells, muscle cells, and intestinal epithelial cells.[7][8][9][10] TGR5 activation triggers a cascade of downstream signaling events, primarily through the production of cyclic AMP (cAMP), leading to diverse physiological outcomes.[9]
-
In Immune Cells: In dendritic cells (DCs), TGR5 activation by LCA has been shown to inhibit their maturation and the production of pro-inflammatory cytokines.[10] This leads to reduced T cell activation and ameliorates autoimmune responses in preclinical models.[10]
-
In Skeletal Muscle: ILA and other TGR5 agonists promote skeletal muscle hypertrophy. This is mediated through an increase in Insulin-like Growth Factor 1 (IGF-1) and subsequent activation of the Akt/mTOR signaling pathway, which enhances protein synthesis and inhibits protein degradation.[7][11]
-
In Metabolic Regulation: TGR5 activation in intestinal L-cells promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[9] It also enhances energy expenditure, contributing to reduced body weight and improved metabolic profiles in mouse models.[9]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key in vitro and in vivo preclinical studies investigating the effects of this compound.
Table 1: Summary of In Vitro Preclinical Studies on this compound
| Cell Type | ILA Concentration | Duration | Key Observed Effects | Citation(s) |
| Naive CD4+ T cells | 0.625 - 40 µM | 18 hours | Dose-dependent inhibition of Th17 cell differentiation. | [2] |
| Naive CD4+ T cells | ~20 µM | - | Efficiently inhibited Th17 differentiation with little effect on cell viability. | [3] |
| Clostridium difficile | 0.03 - 0.15 mM | 24 hours | Significantly reduced bacterial viability and toxin expression. | [2] |
| Macrophages | Not Specified | - | Prevents M1 polarization (pro-inflammatory phenotype). | [12] |
Table 2: Summary of In Vivo Preclinical Studies on this compound and Related Metabolites
| Animal Model | Disease Model | Compound & Dosage | Duration | Key Findings | Citation(s) |
| B6Tac Mice | Segmented Filamentous Bacteria (SFB) Colonization | ILA (0.3% w/w in diet) | 4 days | Reduced levels of existing Th17 cells in the intestinal lamina propria. | [2] |
| C57BL/6 Mice | High-Fat Diet-Induced NASH | ILA (50 mg/kg/day, p.o.) | 8 weeks | Reduced serum ALT, AST, TC, and TG. Alleviated inflammatory cell infiltration, lipid droplets, and fibrosis in the liver. | [2] |
| C57BL/6 Mice | DSS-induced Colitis | LCA (enema) | - | Ameliorated disease; effect was dependent on TGR5 expression by immune cells. | [4] |
| Mice | HFD-F/Ccl4-induced MASH | Allo-LCA (10 mg/kg/day) | - | Improved insulin sensitivity and reversed liver lipid accumulation and fibrosis. | [12] |
Note: Some studies utilize parent compounds like Lithocholic Acid (LCA) or isomers like Allo-LCA, which often share receptor targets (e.g., TGR5) with ILA and provide valuable mechanistic context.
Experimental Protocols in Preclinical Research
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving ILA and related bile acids.
Protocol 1: High-Fat Diet-Induced NASH Model in Mice
This protocol describes an experiment to evaluate the therapeutic potential of ILA in a preclinical model of Nonalcoholic Steatohepatitis (NASH).
-
Animal Model: Male C57BL/6 mice.
-
Induction of NASH: Mice are fed a high-fat diet for a specified period to induce features of NASH, including steatosis, inflammation, and fibrosis.
-
Compound Administration:
-
Test Group: this compound is administered orally (p.o.) via gavage at a dose of 50 mg/kg/day.[2]
-
Control Group: Mice receive the vehicle (e.g., corn oil) via oral gavage.
-
-
Treatment Duration: 8 weeks.[2]
-
Outcome Measures:
-
Serum Analysis: At the end of the study, blood is collected to measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Cholesterol (TC), and Triglycerides (TG) as markers of liver injury and dyslipidemia.[2]
-
Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and cell damage, Oil Red O for lipid accumulation, and Sirius Red for fibrosis.[2]
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of genes related to inflammation (e.g., Il-6, Tnf-α), fibrosis, and lipid metabolism via qRT-PCR.[2]
-
Protocol 2: In Vitro T Helper 17 (Th17) Cell Differentiation Assay
This assay is used to determine the direct effect of ILA on the differentiation of naive T cells into the pro-inflammatory Th17 lineage.
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Differentiation:
-
Cells are cultured in complete RPMI-1640 medium.
-
T cell receptors are stimulated using plate-bound anti-CD3 and anti-CD28 antibodies.
-
Th17 differentiation is induced by adding a cocktail of cytokines, typically including TGF-β and IL-6.
-
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 0.625 to 40 µM).[2] A vehicle control (DMSO alone) is run in parallel.
-
Incubation: Cells are incubated for 3-5 days to allow for differentiation.
-
Analysis:
-
Flow Cytometry: Before analysis, cells are re-stimulated for a few hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against CD4 and the key Th17 cytokine, Interleukin-17A (IL-17A).
-
The percentage of CD4+ IL-17A+ cells is quantified by flow cytometry to determine the extent of Th17 differentiation.[3]
-
Protocol 3: Experimental Workflow for Microbiome-Mediated ILA Production
This workflow outlines the steps to identify and characterize gut bacteria capable of producing ILA.
Conclusion and Future Directions
This compound is emerging from the shadow of other bile acids as a specific and potent modulator of key biological pathways, particularly in immunity and metabolism. Preclinical data strongly support its role as an anti-inflammatory agent through the suppression of Th17 cell differentiation and as a metabolic regulator via TGR5 activation. These findings present compelling opportunities for drug development in IBD, metabolic-associated steatohepatitis (MASH), and potentially sarcopenia.
Future research should focus on elucidating the full range of ILA's receptor interactions and downstream effects. The development of specific ILA formulations or synthetic analogs could enhance bioavailability and therapeutic efficacy. Furthermore, exploring the therapeutic strategy of modulating the gut microbiota to increase endogenous ILA production represents a novel and exciting avenue for treating chronic inflammatory and metabolic diseases. As research progresses, ILA is poised to become a significant tool in the arsenal of targeted therapies derived from the host-microbiome interface.
References
- 1. Interplay between bile acids, gut microbiota, and the tumor immune microenvironment: mechanistic insights and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Reducing Intestinal Inflammation With Secondary Bile Acids - epistem [epistem.co.uk]
- 5. niddk.nih.gov [niddk.nih.gov]
- 6. Human gut bacteria produce ΤΗ17-modulating bile acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans | eLife [elifesciences.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 10. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isolithocholic Acid in Biological Matrices by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of Isolithocholic Acid (ILCA) in biological matrices, such as plasma, serum, and feces, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation or liquid-liquid extraction for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This robust and reproducible method is suitable for researchers, scientists, and drug development professionals investigating the role of ILCA in various physiological and pathological processes.
Introduction
This compound (ILCA) is a secondary bile acid formed from its primary precursor, chenodeoxycholic acid, through the metabolic activity of gut microbiota. As a stereoisomer of lithocholic acid (LCA), ILCA has garnered increasing interest due to its distinct biological activities. Bile acids are no longer considered mere digestive surfactants; they are now recognized as crucial signaling molecules that modulate various metabolic and inflammatory pathways. ILCA, like LCA, is a ligand for the Vitamin D Receptor (VDR) and the G-protein coupled receptor TGR5, through which it can influence gene expression and cellular function.[1][2] Accurate quantification of ILCA in biological samples is essential for understanding its physiological concentrations, pharmacokinetic profiles, and its role in health and disease.
LC-MS/MS has emerged as the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to distinguish between isomeric forms.[3][4] This document outlines a comprehensive protocol for ILCA quantification, including sample preparation, optimized LC-MS/MS parameters, and data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix.
a) Plasma and Serum: Protein Precipitation [2][5][6][7][8][9][10]
This method is rapid and effective for removing the majority of proteins from plasma and serum samples.
-
Materials:
-
Ice-cold acetonitrile (ACN)
-
Internal Standard (IS) working solution (e.g., d4-Lithocholic acid in methanol or ACN)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
HPLC vials with microinserts
-
-
Protocol:
-
Thaw plasma or serum samples on ice.
-
To a microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard. The ratio of ACN to sample can be optimized, with 3:1 being a common starting point.
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial with a microinsert for LC-MS/MS analysis.
-
b) Feces: Liquid-Liquid Extraction
This method is suitable for extracting bile acids from complex fecal matrices.
-
Materials:
-
Lyophilizer (optional, for dry weight normalization)
-
Methanol
-
Ultrapure water
-
Internal Standard (IS) working solution
-
Vortex mixer
-
Centrifuge capable of 14,000 x g and 4°C
-
HPLC vials with microinserts
-
-
Protocol:
-
(Optional) Lyophilize a portion of the fecal sample to determine the dry weight.
-
Weigh approximately 50 mg of the fecal sample into a microcentrifuge tube.
-
Add 500 µL of methanol containing the internal standard.
-
Add 150 µL of ultrapure water.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial with a microinsert for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the quantification of this compound.
LC-MS/MS Conditions
a) Liquid Chromatography
-
Column: A reversed-phase C18 column is recommended for the separation of bile acids. A common choice is a column with dimensions of 2.1 x 100 mm and a particle size of 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium acetate in water.[5]
-
Mobile Phase B: Acetonitrile or a mixture of Methanol and Acetonitrile (1:1, v/v).[11]
-
Flow Rate: 0.3 - 0.5 mL/min.[5]
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 - 50°C.[11]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the more hydrophobic bile acids. The gradient should be optimized to ensure baseline separation of ILCA from its isomers, particularly lithocholic acid.
b) Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4][5][12]
-
Ion Spray Voltage: -4500 V.[13]
-
Source Temperature: 500°C.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The quantitative data for this compound should be summarized in a clear and structured table for easy comparison across different samples or experimental conditions.
Table 1: LC-MS/MS Parameters for this compound Quantification
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| Precursor Ion (Q1) | 375.3 m/z |
| Product Ion (Q3) | 375.3 m/z (pseudo-MRM) |
| Dwell Time | 50 ms |
| Collision Energy (CE) | Optimized for instrument |
| Declustering Potential (DP) | Optimized for instrument |
| Internal Standard (d4-LCA) | |
| Precursor Ion (Q1) | 379.3 m/z |
| Product Ion (Q3) | 379.3 m/z |
Note: Due to the limited fragmentation of unconjugated bile acids in negative ion mode, a pseudo-MRM transition (monitoring the precursor ion in both Q1 and Q3) is often employed for quantification, providing good signal yield.[4][5][14]
Table 2: Example Quantitative Data Summary
| Sample ID | Matrix | ILCA Concentration (ng/mL) | %CV (n=3) |
| Control 1 | Plasma | 5.2 | 4.8 |
| Control 2 | Plasma | 6.1 | 3.5 |
| Treated 1 | Plasma | 15.8 | 5.2 |
| Treated 2 | Plasma | 18.2 | 4.1 |
| Fecal Control 1 | Feces | 120.5 (ng/g) | 8.7 |
| Fecal Treated 1 | Feces | 350.2 (ng/g) | 9.1 |
Signaling Pathways of this compound
ILCA exerts its biological effects primarily through the activation of the Vitamin D Receptor (VDR) and the G-protein coupled receptor TGR5.
This compound Signaling Pathways Diagram
Caption: ILCA signaling through TGR5 and VDR pathways.
Vitamin D Receptor (VDR) Signaling: Upon entering the cell, ILCA can bind to the nuclear receptor VDR. This binding induces a conformational change in VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The ILCA-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various processes, including inflammation, cell proliferation, and calcium homeostasis.[3][5][15][16][17][18]
TGR5 Signaling: ILCA can also activate the G-protein coupled receptor TGR5, which is located on the cell membrane of various cell types, including enteroendocrine cells, macrophages, and sensory neurons. Activation of TGR5 by ILCA stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA) and other downstream effectors, resulting in a range of physiological responses such as the secretion of glucagon-like peptide-1 (GLP-1), modulation of inflammatory responses, and energy expenditure.[1][12][19][20][21]
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of this compound in various biological matrices. The provided protocols for sample preparation and instrumental analysis, along with the summary of ILCA's key signaling pathways, offer a valuable resource for researchers in the fields of metabolomics, drug discovery, and clinical research. The accurate measurement of ILCA will facilitate a deeper understanding of its role in health and disease, potentially uncovering new therapeutic targets and biomarkers.
References
- 1. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 2. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D Receptor Mediates Attenuating Effect of Lithocholic Acid on Dextran Sulfate Sodium Induced Colitis in Mice [mdpi.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. norlab.com [norlab.com]
- 10. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 11. agilent.com [agilent.com]
- 12. Lithocholic acid inhibits dendritic cell activation by reducing intracellular glutathione via TGR5 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel bile acid-activated vitamin D receptor signaling in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lithocholic acid derivatives act as selective vitamin D receptor modulators without inducing hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum [pubmed.ncbi.nlm.nih.gov]
- 19. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medrxiv.org [medrxiv.org]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Isolithocholic Acid Extraction from Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolithocholic acid (ILCA) is a secondary bile acid formed by the metabolic action of the gut microbiota on primary bile acids. As a signaling molecule, ILCA is implicated in various physiological and pathophysiological processes, including immune regulation and metabolic diseases. Accurate quantification of ILCA in fecal samples is crucial for understanding its role in the gut-liver axis and for the development of novel therapeutics. These application notes provide detailed protocols for the extraction and quantification of ILCA from human fecal samples, along with relevant biological context and data.
Biological Significance of this compound
ILCA, an isomer of lithocholic acid (LCA), is produced by intestinal bacteria.[1] Both LCA and its isomers are known to act as signaling molecules by interacting with various receptors, including the farnesoid X receptor (FXR), vitamin D receptor (VDR), and the G protein-coupled bile acid receptor 1 (TGR5).[2][3][4] The activation of these receptors by bile acids can influence host metabolism, inflammation, and cellular proliferation.[3][4] For instance, the binding of LCA to TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[2]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Wet Fecal Samples
This protocol is optimized for the extraction of ILCA from wet fecal samples, which has been shown to provide better recovery compared to dried samples.[5][6]
Materials:
-
Wet fecal sample
-
Methanol (LC-MS grade)
-
Internal Standard (IS) solution (e.g., d4-LCA in methanol)
-
Zirconia/silica beads (1.0 mm diameter)
-
Homogenizer
-
Refrigerated centrifuge
-
Autosampler vials
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation: Thaw the frozen fecal sample on ice. Weigh approximately 25 mg of the wet fecal sample into a 2 mL tube containing zirconia/silica beads.[7]
-
Extraction: Add 1 mL of pre-cooled methanol containing the internal standard (e.g., 0.5 µM d4-LCA) to the tube.[7]
-
Homogenization: Homogenize the sample using a bead-beating homogenizer until the sample is thoroughly dispersed.
-
Centrifugation: Centrifuge the homogenate at 13,200 x g for 20 minutes at 4°C.[7]
-
Supernatant Collection: Carefully transfer 200 µL of the supernatant to an autosampler vial.[7]
-
Filtration (Optional but Recommended): If the supernatant contains visible particulate matter, filter it through a 0.22 µm syringe filter into a clean autosampler vial.
-
Analysis: The sample is now ready for analysis by UPLC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Fecal Extracts
For samples with high matrix interference, an additional solid-phase extraction cleanup step can be employed.
Materials:
-
Fecal extract (from Protocol 1)
-
C18 SPE cartridge
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.[8]
-
Sample Loading: Load the fecal extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the bile acids, including ILCA, with 5 mL of methanol.[8]
-
Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50% methanol in water) for UPLC-MS/MS analysis.
Data Presentation
The following table summarizes representative quantitative data for ILCA and related bile acids in human fecal samples from healthy individuals and those with certain health conditions. Concentrations are typically reported in µmol/g of dried feces.
| Bile Acid | Healthy Controls (µmol/g dry weight) | Cirrhosis (Advanced) (µmol/g dry weight) | Reference |
| This compound (ILCA) | Present, often isomer of LCA | Levels may be altered | [9] |
| Lithocholic acid (LCA) | 1.41 ± 0.84 | 0.17 ± 0.31 | [9] |
| Deoxycholic acid (DCA) | 4.09 ± 1.01 | 0.25 ± 0.30 | [9] |
| Cholic acid (CA) | Not a major fecal component in health | 0.38 ± 0.25 | [9] |
| Chenodeoxycholic acid (CDCA) | Not a major fecal component in health | 0.24 ± 0.22 | [9] |
Note: The concentrations of bile acids can vary significantly between individuals due to diet, gut microbiome composition, and other factors.
Visualization of Methodologies and Pathways
Experimental Workflow for ILCA Extraction
The following diagram illustrates the general workflow for the extraction and analysis of ILCA from fecal samples.
Caption: Workflow for fecal ILCA extraction and analysis.
Signaling Pathway of Lithocholic Acid and its Isomers
This diagram depicts the known signaling pathways activated by lithocholic acid, which are also relevant for its isomer, this compound.
Caption: ILCA signaling through VDR, PXR, and TGR5.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the extraction and quantification of this compound from fecal samples. The accurate measurement of ILCA is essential for advancing our understanding of its role in health and disease and for the development of novel diagnostic and therapeutic strategies targeting the gut microbiome and bile acid signaling.
References
- 1. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Lithocholic Acid on the Gut-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ro.ecu.edu.au [ro.ecu.edu.au]
- 6. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acid quantitation by UPLC-MS/MS of murine cecal and fecal content. [bio-protocol.org]
- 8. seward.co.uk [seward.co.uk]
- 9. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Isolithocholic Acid: A Detailed Protocol for Researchers
Abstract
Isolithocholic acid (3β-hydroxy-5β-cholan-24-oic acid) is a secondary bile acid and an epimer of the more common lithocholic acid. It is a subject of growing interest in biomedical research for its potential roles in metabolic regulation and as a therapeutic agent. This document provides a detailed protocol for the chemical synthesis of this compound, primarily aimed at researchers, scientists, and professionals in drug development. The synthesis is based on the stereochemical inversion of the 3-hydroxyl group of lithocholic acid via a Mitsunobu reaction, a reliable and efficient method for achieving this transformation. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Bile acids are steroidal molecules synthesized in the liver from cholesterol. They play crucial roles in the digestion and absorption of lipids and are also signaling molecules that regulate various metabolic pathways. This compound is a microbial metabolite of lithocholic acid in the gut.[1] Due to its distinct stereochemistry at the C-3 position, this compound exhibits unique biological activities compared to its 3α-epimer, lithocholic acid. The limited commercial availability and high cost of this compound necessitate efficient and reproducible synthetic protocols to facilitate further research into its physiological functions and therapeutic potential.
The protocol detailed herein describes a two-step synthesis of this compound starting from commercially available lithocholic acid. The key transformation is the inversion of the 3α-hydroxyl group to a 3β-hydroxyl group using the Mitsunobu reaction, followed by saponification of the resulting formate ester.
Synthetic Pathway Overview
The synthesis of this compound from lithocholic acid proceeds in two main steps:
-
Mitsunobu Reaction: The 3α-hydroxyl group of lithocholic acid is converted to a 3β-formate ester with inversion of stereochemistry. This reaction utilizes triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as the Mitsunobu reagents and formic acid as the nucleophile.
-
Saponification: The 3β-formate ester is hydrolyzed under basic conditions to yield the final product, this compound.
Figure 1: Synthetic workflow for the preparation of this compound from Lithocholic Acid.
Experimental Protocol
Materials and Reagents
-
Lithocholic acid (≥95% purity)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD), 40% solution in toluene
-
Formic acid (≥95%)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous benzene or toluene
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Mitsunobu Inversion of Lithocholic Acid
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve lithocholic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). To this solution, add triphenylphosphine (1.5 eq).
-
Addition of Formic Acid: Add formic acid (1.5 eq) to the reaction mixture.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Addition of DEAD: Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 30 minutes. The solution may turn from colorless to a pale yellow or orange color.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a small amount of water.
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, containing triphenylphosphine oxide and the diethyl hydrazinedicarboxylate byproduct, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the 3β-formyloxy-5β-cholan-24-oic acid.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the purified 3β-formyloxy-5β-cholan-24-oic acid from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Base: Add potassium hydroxide (3-5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, or until the starting formate ester is completely consumed as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 2-3 with 1 M HCl. A white precipitate of this compound will form.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexane) to yield pure this compound.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Step 1: Mitsunobu Reaction | Step 2: Saponification | Overall |
| Starting Material | Lithocholic Acid | 3β-Formyloxy-5β-cholan-24-oic acid | Lithocholic Acid |
| Key Reagents | PPh₃, DEAD, Formic Acid | KOH, MeOH/H₂O | - |
| Solvent | Anhydrous THF | Methanol/Water | - |
| Reaction Temperature | 0 °C to Room Temperature | Reflux | - |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | 14 - 28 hours |
| Typical Yield | 70 - 85% | >90% | 63 - 77% |
Signaling Pathway and Logical Relationships
The core of this protocol is the inversion of a specific stereocenter. The logical relationship of this transformation is depicted below.
Figure 2: Logical diagram of the stereochemical inversion during the Mitsunobu reaction.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from lithocholic acid. The described method, centered around a Mitsunobu reaction for stereochemical inversion, is robust and provides good overall yields. This protocol should enable researchers to produce sufficient quantities of this compound for in-depth biological and pharmacological studies. Standard laboratory safety precautions should be followed when performing these experiments.
References
Isolithocholic Acid: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolithocholic acid (ILCA) is a secondary bile acid, an isomer of lithocholic acid (LCA), formed through the metabolic activity of gut microbiota. Emerging research has highlighted its role as a signaling molecule with significant immunomodulatory and metabolic regulatory functions. ILCA has been identified as a potent modulator of several key cellular signaling pathways, making it a molecule of interest for therapeutic development in inflammatory diseases, metabolic disorders, and cancer.
These application notes provide a comprehensive overview of the in vitro applications of this compound, including detailed protocols for cell culture treatment, quantitative data on its biological effects, and visual representations of the signaling pathways it modulates.
Data Presentation
Table 1: In Vitro Efficacy of this compound (ILCA)
| Cell Type | Effect | Concentration Range | Incubation Time | Reference |
| Initial CD4+ T cells | Dose-dependent inhibition of differentiation into TH17 cells | 0.625 - 40 µM | 18 hours | [1] |
| Clostridium difficile | Reduced viability and toxin expression | 0.03 - 0.15 mM (viability); 0.00003% (growth and toxin activity) | 24 hours | [1][2] |
| Various C. difficile strains (CD196, M68, CF5, 630, BI9) | Inhibition of growth | 0.00003% | Not specified | [2] |
| C. difficile strains CF5, BI9, M120, 630 | Decreased toxin activity | 0.00003% | Not specified | [2] |
| C. difficile strains (except R20291 and M120) | Significant decrease in toxin activity | 0.0003% | Not specified | [2] |
| Naïve CD4+ T cells | Inhibition of TH17 cell differentiation | Not specified, dose-dependent | 3 days | [3] |
Table 2: In Vitro Efficacy of Lithocholic Acid (LCA) - A Related Secondary Bile Acid
| Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| HCT-116 (Colon Cancer) | Cytotoxicity (MTT) | ~100 µM (for LCA-PIP1, a derivative) | 48 hours | [4] |
| DLD-1 (Colon Cancer) | Cytotoxicity (MTT) | ~75 µM (for LCA-PIP1, a derivative) | 48 hours | [4] |
| HCT-8 (Colon Cancer) | Cytotoxicity (MTT) | >200 µM (for LCA-PIP1, a derivative) | 48 hours | [4] |
| Colon Cancer Cell Lines | Cytotoxicity | In the physiological range | Not specified | [5] |
| Nephroblastoma (WT CLS1), Ewing Sarcoma (SK NEP1), Embryonic Kidney (HEK 293), Adult Kidney (RC 124) | Cell Viability | Dose and time-dependent toxicity | 4 - 48 hours | [6] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Mammalian Cell Culture
This protocol provides a general guideline for treating adherent mammalian cell lines with this compound. Optimization of concentrations and incubation times for specific cell lines and experimental endpoints is recommended.
Materials:
-
This compound (ILCA) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell line of interest
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of ILCA Stock Solution:
-
Prepare a high-concentration stock solution of ILCA in DMSO. For example, to make a 10 mM stock solution, dissolve 3.765 mg of ILCA (MW: 376.58 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
-
-
Cell Seeding:
-
Culture the cells of interest to ~80% confluency in their recommended complete growth medium.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into appropriate cell culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density suitable for the specific assay to be performed. Allow the cells to adhere and grow for 18-24 hours in a 37°C, 5% CO2 incubator.
-
-
Preparation of Working Solutions and Treatment:
-
On the day of the experiment, thaw an aliquot of the ILCA stock solution.
-
Prepare serial dilutions of the ILCA stock solution in serum-free or complete culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% (v/v) in the culture medium to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of DMSO as in the ILCA-treated wells.
-
Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of ILCA or the vehicle control.
-
-
Incubation:
-
Return the culture plates to the incubator and incubate for the desired period (e.g., 18, 24, or 48 hours), depending on the specific experimental design.[1]
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, MTS, or CellTiter-Glo® assays) to determine the cytotoxic or cytostatic effects of ILCA.
-
Gene Expression Analysis: (e.g., qRT-PCR or RNA sequencing) to investigate changes in the expression of target genes.
-
Protein Analysis: (e.g., Western blotting or ELISA) to examine changes in protein levels or post-translational modifications.
-
Flow Cytometry: To analyze cell cycle progression, apoptosis, or specific cell populations (e.g., TH17 differentiation).
-
-
Protocol 2: Inhibition of TH17 Cell Differentiation
This protocol is adapted from studies demonstrating the inhibitory effect of ILCA on the differentiation of naïve CD4+ T cells into TH17 cells.[1][3]
Materials:
-
Naïve CD4+ T cells (isolated from spleens and lymph nodes of mice)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
TH17 polarizing cytokines (e.g., IL-6 and TGF-β1)
-
IL-2
-
This compound (ILCA) stock solution (as prepared in Protocol 1)
-
Complete RPMI-1640 medium
-
Flow cytometry antibodies (e.g., anti-IL-17A, anti-CD4)
Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using established protocols, such as magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
T Cell Culture and Activation:
-
Culture the isolated naïve CD4+ T cells in complete RPMI-1640 medium.
-
Activate the T cells using plate-bound or soluble anti-CD3 and anti-CD28 antibodies.
-
-
TH17 Differentiation and ILCA Treatment:
-
To induce TH17 differentiation, add IL-6 (e.g., 20 ng/mL) and TGF-β1 (e.g., 1 ng/mL) to the culture medium.
-
Approximately 18 hours after T-cell activation, add ILCA at various concentrations (e.g., 0.625, 1.25, 2.5, 5, 10, 20, and 40 µM) to the cultures.[1] Include a vehicle control (DMSO).
-
-
Incubation and Analysis:
-
Culture the cells for 3 days.
-
On day 3, harvest the cells for analysis.
-
Perform intracellular staining for IL-17A and analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry to assess the extent of TH17 differentiation.
-
Signaling Pathways and Mechanisms of Action
This compound and its related bile acids exert their biological effects by interacting with several key receptors and modulating their downstream signaling cascades.
RORγt Signaling Pathway
ILCA has been shown to directly bind to the RAR-related orphan receptor gamma t (RORγt), a master transcription factor for TH17 cell differentiation. By binding to RORγt, ILCA inhibits its transcriptional activity, leading to the suppression of TH17 cell differentiation and the production of pro-inflammatory cytokines like IL-17.[7]
Caption: ILCA inhibits TH17 differentiation by binding to and inhibiting RORγt.
TGR5 Signaling Pathway
TGR5 (also known as GPBAR1) is a G protein-coupled receptor activated by various bile acids, including LCA.[8] Activation of TGR5 leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). This pathway is involved in regulating energy expenditure, glucose homeostasis, and inflammatory responses.
Caption: LCA activates the TGR5 signaling pathway, leading to downstream effects.
Vitamin D Receptor (VDR) Signaling Pathway
LCA is a known ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, immunity, and cell proliferation. Upon ligand binding, VDR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[9][10]
Caption: LCA activates VDR signaling to regulate target gene transcription.
Conclusion
This compound is a biologically active metabolite with diverse effects on cellular function, primarily through the modulation of key signaling pathways involved in immunity and metabolism. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of ILCA in various disease models. Further investigation is warranted to fully elucidate its mechanisms of action and to optimize its application in different cellular contexts.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthesis, Structure-Activity Relationship, and Mechanistic Investigation of Lithocholic Acid Amphiphiles for Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Isolithocholic Acid (ILCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isolithocholic acid (ILCA) is a secondary bile acid produced by gut microbiota from its precursor, lithocholic acid (LCA). Emerging research has highlighted its significant role in modulating immune responses and metabolic pathways, making it a molecule of interest for therapeutic development. Notably, ILCA has been shown to suppress T helper 17 (Th17) cell differentiation and activate AMP-activated protein kinase (AMPK), suggesting its potential in treating autoimmune diseases and metabolic disorders.[1][2][3][4][5] These application notes provide detailed protocols for the in vivo administration of ILCA to rodent models, summarize key quantitative data from preclinical studies, and illustrate its known signaling pathways.
Data Presentation
The following tables summarize quantitative data related to the in vivo administration of this compound in mice.
Table 1: In Vivo Administration Parameters for this compound in Mice
| Administration Route | Dosage | Vehicle | Treatment Duration | Animal Model | Reference |
| Oral Gavage | 50 mg/kg/day | DMSO and Corn oil | 8 weeks | High-fat diet-induced Nonalcoholic Steatohepatitis (NASH) mouse model | [1] |
| Oral Gavage | 20 mg/kg | 1.5% NaHCO3 | 2 or 4 consecutive days | C57BL/6J mice | |
| Dietary Supplementation | 0.3% w/w | Powdered chow | 4-7 days | Segmented Filamentous Bacteria (SFB)-colonized B6 Jax mice | [5] |
| Dietary Supplementation | 1% w/w | Diet | 1, 2, and 4 days | Swiss albino, FVB/N, C57/Bl6, and 129 SV mice | [6] |
| Intraperitoneal (IP) Injection | Not specified in literature for ILCA. General guidance suggests a maximum volume of 10 ml/kg. | Vehicle to be optimized based on solubility. Common vehicles include saline, PBS, or solutions containing DMSO, PEG300, and Tween-80. | To be determined based on experimental design. | Applicable to various mouse models. | [7][8][9][10] |
Table 2: Pharmacokinetic Parameters of Related Compounds (for reference)
| Compound | Administration Route | Animal Model | Cmax | Tmax | Absolute Bioavailability (%) | Reference |
| Lenalidomide | Oral (10 mg/kg) | Mice | 2.447 µg/mL | 40 min | 75 | [11] |
| Lenalidomide | IP (10 mg/kg) | Mice | 8.343 µg/mL | 10 min | 105 | [11] |
| MnTE-2-PyP5+ | Oral | Mice | - | - | 23 | [12] |
| MnTE-2-PyP5+ | IP | Mice | - | - | 83 (relative to IV) | [12] |
| Compound K | Oral (10 mg/kg) | P-gp knockout mice | - | - | Significantly increased vs. wild-type | [11] |
| RBx14255 | Oral | Mice | - | - | ≥85 | [13] |
Note: Specific pharmacokinetic data for this compound in mice was not available in the reviewed literature. The data presented for other compounds is for comparative purposes to illustrate general principles of oral vs. IP administration.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol is adapted from studies investigating the effects of ILCA on nonalcoholic steatohepatitis (NASH) in mice.[1]
Materials:
-
This compound (ILCA) powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution (50 mg/kg): a. Prepare a stock solution of ILCA in DMSO. For example, dissolve a known weight of ILCA in a minimal amount of DMSO to achieve a clear solution. b. On the day of administration, dilute the ILCA-DMSO stock solution in corn oil to the final desired concentration. For a 50 mg/kg dose in a 25g mouse with a dosing volume of 200 µL, the final concentration would be 6.25 mg/mL. Ensure the solution is thoroughly mixed by vortexing until it is clear.[1] Note: The ratio of DMSO to corn oil should be optimized to ensure solubility and minimize toxicity. A common starting point is 10% DMSO in the final solution.
-
Animal Handling and Dosing: a. Weigh the mouse accurately to determine the precise volume of the dosing solution to administer. b. Gently restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and injury. c. Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this length on the needle if necessary. d. Carefully insert the gavage needle into the esophagus via the side of the mouth, avoiding the trachea. The needle should pass with minimal resistance. e. Slowly administer the calculated volume of the ILCA solution. f. Gently remove the gavage needle. g. Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Treatment Schedule: a. Administer the ILCA solution daily for the duration of the study (e.g., 8 weeks).[1]
Protocol 2: Dietary Supplementation of this compound
This protocol is based on studies investigating the immunomodulatory effects of ILCA.[5]
Materials:
-
This compound (ILCA) powder
-
Powdered rodent chow
-
Precision balance
-
Spatula and mixing container
-
Pellet maker (optional)
Procedure:
-
Preparation of Medicated Diet (0.3% w/w): a. Calculate the amount of ILCA required to achieve a 0.3% concentration in the total weight of the diet (e.g., 3 grams of ILCA for 997 grams of powdered chow). b. Thoroughly mix the ILCA powder with a small portion of the powdered chow first to ensure even distribution. c. Gradually add the remaining powdered chow and continue mixing until a homogenous mixture is achieved. d. If desired, the medicated powdered diet can be re-pelleted using a pellet maker.
-
Administration: a. Replace the standard rodent chow with the ILCA-supplemented diet. b. Provide the medicated diet and water ad libitum. c. Monitor food consumption to estimate the daily intake of ILCA.
-
Treatment Schedule: a. Maintain the mice on the ILCA-supplemented diet for the specified duration of the experiment (e.g., 4-7 days).[5]
Protocol 3: Intraperitoneal (IP) Injection of this compound (General Guidance)
No specific protocol for IP injection of ILCA was found in the reviewed literature. The following is a general protocol for IP injections in mice, which should be optimized for ILCA.[7][8][9][10]
Materials:
-
This compound (ILCA) powder
-
Appropriate sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, PEG300, and Tween-80)[4]
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol or other suitable disinfectant
-
Animal scale
Procedure:
-
Preparation of Injectable Solution: a. Dissolve ILCA in a suitable vehicle to the desired concentration. Due to the lipophilic nature of ILCA, a vehicle containing a solubilizing agent may be necessary. A common formulation for lipophilic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The final solution must be sterile. b. The volume to be injected should not exceed 10 mL/kg of body weight.[7][10]
-
Animal Handling and Injection: a. Weigh the mouse to calculate the correct injection volume. b. Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail. c. Tilt the mouse's head downwards at a slight angle. d. Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. e. Disinfect the injection site with 70% ethanol. f. Insert the needle at a 15-20 degree angle with the bevel facing up. g. Aspirate by pulling back slightly on the plunger to ensure that no fluid (e.g., urine or intestinal contents) or blood is drawn. If fluid or blood is aspirated, withdraw the needle and reinject at a different site with a new sterile needle. h. Inject the solution slowly and steadily. i. Withdraw the needle and return the mouse to its cage. j. Monitor the animal for any adverse effects.
Signaling Pathways and Visualizations
ILCA-Mediated Inhibition of RORγt and IL-17A Signaling
This compound has been identified as an antagonist of the Retinoic acid-related orphan receptor gamma t (RORγt), a key transcription factor for the differentiation of Th17 cells.[5] By binding to RORγt, ILCA inhibits its transcriptional activity, leading to a downstream reduction in the expression of pro-inflammatory cytokines, including IL-17A.[5] This mechanism is a critical component of ILCA's immunomodulatory effects.
Caption: ILCA inhibits RORγt, suppressing Th17 differentiation and IL-17A production.
ILCA-Mediated Activation of the AMPK Signaling Pathway
While the direct binding of ILCA to AMPK has not been fully elucidated, studies on its precursor, lithocholic acid (LCA), suggest a mechanism involving the activation of sirtuins and subsequent AMPK activation.[2][3] This pathway is crucial for regulating cellular energy homeostasis.
Caption: ILCA activates AMPK, promoting cellular energy homeostasis.
References
- 1. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
Application Note: Tracing Isolithocholic Acid Metabolism Using Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction Isolithocholic acid (isoLCA) is a secondary bile acid formed by the metabolic action of gut microbiota on its isomer, lithocholic acid (LCA).[1][2] It is considered a tertiary bile acid, as it is the product of microbial modification of a secondary bile acid. IsoLCA has garnered significant interest due to its biological activities, including the modulation of host immune responses, particularly the differentiation of T helper 17 (TH17) cells, and its role in regulating lipid metabolism and cholesterol homeostasis.[2][3][4] Understanding the kinetics, biotransformation, and metabolic fate of isoLCA is crucial for elucidating its physiological functions and therapeutic potential.
Stable isotope labeling is a powerful technique used to trace the metabolic pathways of molecules within complex biological systems.[5][6][7] By introducing atoms with heavier, non-radioactive isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)) into a precursor molecule, researchers can track its conversion into downstream metabolites using mass spectrometry. This approach, often coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise quantification and metabolic flux analysis.[5][8] This application note provides a detailed protocol for using a stable isotope-labeled precursor to study the microbial production of isoLCA and its subsequent quantification.
Applications
-
Metabolic Flux Analysis: Tracing the conversion rate of lithocholic acid to this compound by specific gut microbial species or complex microbial communities.
-
Pharmacokinetic (ADME) Studies: Investigating the absorption, distribution, metabolism, and excretion of isoLCA in vivo after administration of a labeled precursor.
-
Quantitative Bioanalysis: Using stable isotope-labeled isoLCA as an internal standard for highly accurate and precise quantification in various biological matrices such as feces, plasma, and tissue extracts, which is critical for biomarker discovery and validation.[9][10][11]
Experimental Workflow & Protocols
The overall workflow involves the introduction of a stable isotope-labeled precursor to a biological system (e.g., bacterial culture or animal model), followed by sample collection, extraction of bile acids, and analysis by LC-MS/MS.
Caption: High-level workflow for stable isotope tracing of isoLCA.
Protocol 1: In Vitro Microbial Biotransformation of Labeled Lithocholic Acid
This protocol describes the use of a deuterated lithocholic acid (LCA-d₄) precursor to monitor the production of labeled this compound (isoLCA-d₄) by a specific bacterial strain.
1. Materials and Reagents
-
Bacterial Strain: A bacterial species known to possess 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity, such as certain strains of Clostridium or Ruminococcus.[3]
-
Growth Medium: Pre-reduced, sterile anaerobic broth (e.g., Brain Heart Infusion supplemented with yeast extract, hemin, and vitamin K).
-
Labeled Precursor: Lithocholic acid-d₄ (LCA-d₄) solution (e.g., 10 mg/mL in ethanol).[12]
-
Standards: Analytical grade isoLCA and LCA for standard curves.
-
Equipment: Anaerobic chamber, incubator, centrifuge, sterile tubes.
2. Procedure
-
Culture Preparation: In an anaerobic chamber, inoculate the selected bacterial strain into the anaerobic broth. Grow the culture to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.6-0.8) at 37°C.
-
Tracer Introduction: Spike the bacterial culture with LCA-d₄ to a final concentration of 10-50 µM. An unspiked culture should be maintained as a negative control.
-
Time-Course Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots (e.g., 1 mL) of the culture.
-
Metabolic Quenching: Immediately mix the collected aliquot with 2 volumes of ice-cold methanol to quench all enzymatic activity.
-
Sample Storage: Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C to pellet the cells. Collect the supernatant and store it at -80°C until extraction.
Protocol 2: Bile Acid Extraction from Culture Supernatant
This protocol uses solid-phase extraction (SPE) to isolate bile acids from the culture supernatant.
1. Materials and Reagents
-
SPE Cartridges: C18 SPE cartridges (e.g., 100 mg).
-
Solvents: HPLC-grade methanol, water, and acetonitrile. Formic acid.
-
Internal Standard (for absolute quantification): A different labeled bile acid not expected to be formed, such as Cholic acid-d₄.
-
Equipment: SPE manifold, nitrogen gas evaporator.
2. Procedure
-
Internal Standard Spiking: Add the internal standard (e.g., Cholic acid-d₄) to the supernatant samples from Protocol 1 to correct for extraction efficiency.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Elution: Elute the bile acids with 3 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Quantification
This protocol outlines the parameters for quantifying unlabeled (endogenous) and labeled isoLCA using a UHPLC system coupled to a triple quadrupole mass spectrometer.[10][13]
1. LC-MS/MS System and Conditions The analysis is typically performed using electrospray ionization in negative mode (ESI-), which is highly effective for bile acids.[9]
Table 1: Example Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (90:10) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 15 min; hold at 95% B for 3 min |
2. Mass Spectrometry and Data Presentation Quantification is achieved using Multiple Reaction Monitoring (MRM). The precursor ion (Q1) is the deprotonated molecule [M-H]⁻, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation.
Caption: Conversion of LCA to isoLCA by microbial enzymes.
Table 2: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 375.3 | 375.3 (or specific fragment) | 20 |
| This compound-d₄ | 379.3 | 379.3 (or specific fragment) | 20 |
| Cholic Acid-d₄ (IS) | 411.3 | 345.3 | 25 |
Note: m/z values are hypothetical and should be optimized empirically. Fragmentation may not be efficient for all bile acids, in which case Selected Ion Monitoring (SIM) of the precursor ion can be used.[14]
3. Data Analysis and Quantification The principle of quantification relies on isotope dilution, where the signal from the analyte of interest is normalized to the signal of the known concentration of the stable isotope-labeled internal standard.
Caption: Workflow for quantification using a stable isotope standard.
By monitoring the appearance of isoLCA-d₄ over time, the rate of its production can be calculated. The following table shows example data that could be generated from the described experiment.
Table 3: Example Time-Course Quantification of Labeled isoLCA Production
| Time Point (Hours) | LCA-d₄ Concentration (µM) | isoLCA-d₄ Concentration (µM) |
|---|---|---|
| 0 | 49.8 ± 1.2 | < 0.01 (Below LLOQ) |
| 2 | 45.2 ± 0.9 | 4.5 ± 0.3 |
| 4 | 38.6 ± 1.1 | 10.9 ± 0.7 |
| 8 | 25.1 ± 1.5 | 24.3 ± 1.3 |
| 12 | 14.7 ± 0.8 | 34.5 ± 1.9 |
| 24 | 3.2 ± 0.4 | 45.8 ± 2.1 |
Data are represented as mean ± standard deviation (n=3) and are for illustrative purposes only. LLOQ: Lower Limit of Quantification.
This data demonstrates the time-dependent biotransformation of the labeled precursor (LCA-d₄) into the product of interest (isoLCA-d₄), allowing for a direct measurement of the metabolic activity of the microbial culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Bile acid metabolites enhance expression of cathelicidin antimicrobial peptide in airway epithelium through activation of the TGR5-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bile acid analysis [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Quantitative Analysis of Bile Acid with UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Isolithocholic Acid Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to analyze gene expression changes induced by isolithocholic acid (ILCA), a gut microbial metabolite of the secondary bile acid, lithocholic acid (LCA). This document includes detailed protocols for key experimental techniques, a summary of quantitative data on ILCA-mediated gene expression changes, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Gene Expression
This compound (ILCA) is a bile acid metabolite produced by the gut microbiota that has emerged as a significant modulator of host immune responses and metabolic processes. Like other bile acids, ILCA can act as a signaling molecule, influencing cellular functions by binding to and activating specific receptors, which in turn triggers downstream signaling cascades that alter gene expression. Understanding the impact of ILCA on gene expression is crucial for elucidating its physiological roles and therapeutic potential in various diseases, including inflammatory and metabolic disorders.
Key signaling pathways affected by ILCA and its derivatives include the Takeda G protein-coupled receptor 5 (TGR5) pathway and the Retinoid-related orphan receptor gamma t (RORγt) pathway. These interactions can lead to the modulation of genes involved in inflammation, metabolism, and cellular homeostasis.
Key Signaling Pathways Modulated by this compound
TGR5 Signaling Pathway
ILCA, as a derivative of LCA, is a potent agonist of TGR5, a G protein-coupled receptor. Activation of TGR5 initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). This pathway plays a role in regulating inflammation and metabolism.
Caption: TGR5 Signaling Pathway Activation by ILCA.
RORγt Signaling Pathway
ILCA and its precursor, 3-oxo-lithocholic acid, have been shown to inhibit the activity of RORγt, a key transcription factor in the differentiation of pro-inflammatory T helper 17 (Th17) cells. By binding to RORγt, these bile acid metabolites can suppress the expression of Th17 signature cytokines like IL-17A.[1]
Caption: ILCA-mediated Inhibition of RORγt Signaling.
Quantitative Data on Gene Expression Changes
The following tables summarize quantitative data on the effects of ILCA and related bile acids on the expression of key target genes. Data is presented as fold change relative to vehicle-treated controls.
Table 1: Effect of Lithocholic Acid (LCA) on UGT2B7 and I-BABP mRNA Expression in Caco-2 Cells
| Treatment | Concentration (µM) | Target Gene | Fold Change (vs. Control) |
| Lithocholic Acid | 10 | UGT2B7 | ~0.8 |
| 20 | UGT2B7 | ~0.4 | |
| 25 | UGT2B7 | ~0.2 | |
| 30 | UGT2B7 | ~0.1 | |
| 10 | I-BABP | ~2.5 | |
| 20 | I-BABP | ~1.5 | |
| 30 | I-BABP | ~1.0 |
Data adapted from a study on the effects of lithocholic acid on gene expression in Caco-2 cells.[2]
Table 2: Effect of 3-oxo-lithocholic Acid (3-oxoLCA) and its Amidate Derivative (A2) on IL-17A mRNA Expression in EL4 Cells
| Treatment | Concentration (µM) | Target Gene | Relative Expression (vs. Control) |
| 3-oxoLCA (A1) | 10 | IL-17A | Minimal change |
| Compound A2 | 10 | IL-17A | Significant reduction |
| Compound A3 | 10 | IL-17A | Significant reduction |
Data adapted from a study on lithocholic acid derivatives as RORγt modulators.[3]
Experimental Protocols
RNA Sequencing (RNA-Seq) Analysis of ILCA-Treated Cells
This protocol outlines the steps for performing RNA-seq to obtain a global view of gene expression changes in response to ILCA treatment.
Caption: General Workflow for RNA Sequencing Analysis.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., immune cells, intestinal epithelial cells) to the desired confluency.
-
Treat cells with this compound (ILCA) at various concentrations (e.g., 10 µM, 25 µM, 50 µM) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
2. Total RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
Perform DNase treatment to remove any contaminating genomic DNA.
3. RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
-
Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of > 8 is recommended for high-quality sequencing data.
4. Library Preparation:
-
Starting with 1 µg of total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify the library and assess its quality and quantity.
5. Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
6. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon ILCA treatment compared to the control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
qPCR is used to validate the results from RNA-seq or to analyze the expression of a specific set of target genes.
Caption: General Workflow for qPCR Analysis.
1. Cell Culture and Treatment:
-
Follow the same procedure as for RNA-seq.
2. Total RNA Extraction:
-
Follow the same procedure as for RNA-seq.
3. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.
4. qPCR Reaction Setup:
-
Prepare a reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for the gene of interest (and a housekeeping gene for normalization, e.g., GAPDH, ACTB)
-
cDNA template (diluted 1:10)
-
Nuclease-free water
-
-
Pipette the reaction mix into a 96-well or 384-well qPCR plate.
5. Real-Time PCR:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 1 min)
-
-
Melt curve analysis to check for primer specificity.
-
6. Data Analysis:
-
Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression.
-
Normalize the Ct values of the target gene to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control samples from the ΔCt of the treated samples.
-
The fold change is calculated as 2^(-ΔΔCt).
Microarray Analysis of ILCA-Treated Cells
Microarray analysis provides another platform for high-throughput gene expression profiling.
Caption: General Workflow for Microarray Analysis.
1. Cell Culture and Treatment:
-
Follow the same procedure as for RNA-seq.
2. Total RNA Extraction:
-
Follow the same procedure as for RNA-seq, ensuring high-quality RNA.
3. cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from total RNA.
-
In vitro transcribe the cDNA to generate cRNA, incorporating a fluorescent label (e.g., Cy3 or Cy5).
4. Hybridization:
-
Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix, Agilent) overnight in a hybridization oven.
5. Washing and Scanning:
-
Wash the microarray to remove non-specifically bound cRNA.
-
Scan the microarray using a laser scanner to detect the fluorescent signals.
6. Data Analysis:
-
Image Analysis: Quantify the signal intensity for each spot on the microarray.
-
Normalization: Normalize the data to correct for technical variations between arrays (e.g., quantile normalization).
-
Differential Expression Analysis: Use statistical tests (e.g., t-test, ANOVA) to identify genes with significant changes in expression between ILCA-treated and control samples.
-
Pathway and Gene Ontology Analysis: Use tools like DAVID or GSEA to identify biological pathways and functions that are enriched in the list of differentially expressed genes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. LITHOCHOLIC ACID DECREASES EXPRESSION OF UGT2B7 IN CACO-2 CELLS: A POTENTIAL ROLE FOR A NEGATIVE FARNESOID X RECEPTOR RESPONSE ELEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolithocholic Acid in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolithocholic acid (ILCA) is a secondary bile acid isomer of lithocholic acid, produced through the metabolic activity of the gut microbiota. Emerging research has highlighted its role as a significant signaling molecule within the gut, influencing immune responses and potentially intestinal stem cell (ISC) behavior. These application notes provide a comprehensive overview of the current understanding and potential applications of ILCA in intestinal organoid cultures, offering a valuable in vitro model system to explore its physiological and pathological roles. Intestinal organoids, as self-organizing three-dimensional structures that recapitulate key aspects of the in vivo intestinal epithelium, provide an ideal platform for investigating the effects of gut microbial metabolites like ILCA on intestinal homeostasis, disease pathogenesis, and as a potential therapeutic agent.
Applications of this compound in Organoid Culture
-
Modulation of Intestinal Stem Cell (ISC) Activity: Bile acids have been shown to influence the proliferation and differentiation of ISCs. Organoid cultures can be utilized to dissect the specific effects of ILCA on the ISC niche, including the proliferation of Lgr5+ stem cells and the differentiation into various epithelial cell lineages (e.g., goblet cells, Paneth cells, and enteroendocrine cells).
-
Investigation of Immune-Epithelial Crosstalk: ILCA is known to modulate the differentiation of T helper 17 (TH17) cells, a key player in intestinal immunity and inflammation. Co-culture models of intestinal organoids with immune cells can be employed to study how ILCA influences the communication between the intestinal epithelium and immune cells, offering insights into inflammatory bowel disease (IBD) and other gut inflammatory conditions.
-
Modeling Host-Microbe Interactions: As a microbial metabolite, ILCA is at the heart of the host-microbiome interplay. Intestinal organoids, particularly apical-out organoids, can be used to model the direct interaction of gut bacteria capable of producing ILCA with the intestinal epithelium, allowing for the study of its localized effects on epithelial function.
-
Drug Discovery and Development: The signaling pathways modulated by ILCA, such as the Takeda G-protein-coupled receptor 5 (TGR5) and Retinoid-related orphan receptor gamma t (RORγt), are potential therapeutic targets for various diseases. Organoid-based screening assays can be developed to identify novel therapeutic compounds that mimic or inhibit the effects of ILCA.
-
Toxicology and Barrier Function Studies: High concentrations of certain bile acids can be cytotoxic and disrupt the intestinal barrier. Organoid models are suitable for assessing the dose-dependent effects of ILCA on intestinal epithelial cell viability and the integrity of the epithelial barrier.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of this compound from in vitro studies. While direct data on intestinal organoids is limited, the provided concentrations for other relevant cell types can serve as a starting point for designing organoid experiments.
| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect | Citation |
| TH17 Cell Differentiation | Initial CD4+ T cells | 0.625 - 40 µM | 18 hours | Dose-dependent inhibition of differentiation into TH17 cells. | |
| Cell Viability | Initial CD4+ T cells | 0.625 - 40 µM | 18 hours | No significant effect on cell viability or total cell number. | |
| RORγt Inhibition | Not specified | Not specified | Not specified | ILCA suppresses TH17 differentiation by inhibiting RORγt. |
Experimental Protocols
Protocol 1: General Culture of Human Intestinal Organoids
This protocol outlines the basic steps for the culture and maintenance of human intestinal organoids, which can then be used for treatment with this compound.
Materials:
-
Human intestinal crypts or commercially available intestinal organoids
-
Basement Membrane Extract (BME), such as Matrigel®
-
IntestiCult™ Organoid Growth Medium (or similar complete medium)
-
Advanced DMEM/F12
-
Gentle Cell Dissociation Reagent
-
24-well tissue culture plates
Procedure:
-
Thawing and Seeding Organoids:
-
Thaw cryopreserved intestinal organoids rapidly in a 37°C water bath.
-
Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of cold Advanced DMEM/F12.
-
Centrifuge at 300 x g for 5 minutes at 4°C to pellet the organoids.
-
Resuspend the organoid pellet in an appropriate volume of BME on ice.
-
Plate 50 µL domes of the organoid-BME suspension into the center of pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the BME domes.
-
Gently add 500 µL of complete intestinal organoid growth medium to each well.
-
-
Organoid Maintenance:
-
Culture the organoids in a 37°C incubator with 5% CO2.
-
Replace the culture medium every 2-3 days.
-
Monitor organoid growth and morphology using a light microscope.
-
-
Organoid Passaging:
-
When organoids become large and dense (typically every 7-10 days), they should be passaged.
-
Remove the culture medium and disrupt the BME domes by pipetting with cold Advanced DMEM/F12.
-
Transfer the organoid suspension to a 15 mL conical tube.
-
Mechanically dissociate the organoids by passing them through a P200 pipette tip multiple times.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the organoid fragments in fresh BME and re-plate as described in step 1.
-
Protocol 2: Treatment of Intestinal Organoids with this compound
This protocol describes how to treat established intestinal organoids with ILCA to assess its biological effects.
Materials:
-
Established intestinal organoid cultures (from Protocol 1)
-
This compound (ILCA) stock solution (dissolved in a suitable solvent like DMSO)
-
Complete intestinal organoid growth medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of ILCA Working Solutions:
-
Prepare a series of dilutions of the ILCA stock solution in complete intestinal organoid growth medium to achieve the desired final concentrations (e.g., based on the data in the quantitative summary table, a range of 1 µM to 50 µM could be a starting point).
-
Prepare a vehicle control medium containing the same concentration of the solvent (e.g., DMSO) used for the ILCA stock solution.
-
-
Organoid Treatment:
-
On the day of treatment (typically 3-4 days after passaging), carefully remove the existing culture medium from the organoid wells.
-
Gently wash the BME domes with 500 µL of pre-warmed PBS.
-
Remove the PBS and add 500 µL of the prepared ILCA working solutions or the vehicle control medium to the respective wells.
-
-
Incubation and Analysis:
-
Incubate the treated organoids for the desired duration (e.g., 18, 24, or 48 hours).
-
Following incubation, organoids can be harvested for various downstream analyses:
-
Morphological Analysis: Observe changes in organoid size, budding, and overall structure using light microscopy.
-
Viability Assays: Use assays such as CellTiter-Glo® to assess cell viability.
-
Gene Expression Analysis: Isolate RNA from the organoids and perform RT-qPCR to analyze the expression of target genes (e.g., markers for intestinal stem cells, differentiation, or inflammatory responses).
-
Immunofluorescence Staining: Fix and stain whole organoids or sections to visualize the localization of specific proteins.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: ILCA signaling in the gut.
Caption: ILCA organoid experiment workflow.
Application Notes and Protocols: Fluorescent Bile Acid Analogs in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolithocholic acid (ILCA) and other bile acids are increasingly recognized as important signaling molecules, regulating a variety of cellular processes through receptors such as the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5. To visualize and quantify the transport and intracellular localization of these molecules, fluorescently labeled analogs have been developed. This document provides detailed application notes and protocols for the use of fluorescent bile acid analogs, including derivatives of lithocholic acid, in fluorescence microscopy. These tools are invaluable for studying bile acid transport, cellular uptake and efflux, and for screening compounds that may interfere with these processes, a key aspect in drug-induced liver injury (DILI) research.
While native this compound is not fluorescent, its derivatives, along with other fluorescently tagged bile acids, serve as powerful probes in cellular imaging. One such derivative is lithocholyl-lysyl-fluorescein (LLF), which has been synthesized and characterized for its utility in tracing the movement of monohydroxy bile salts.
Fluorescent Bile Acid Analogs and Their Properties
Several fluorescent bile acid analogs are utilized in research. Their selection depends on the specific application and the transport proteins being investigated.
| Fluorescent Analog | Parent Bile Acid | Fluorophore | Key Applications |
| Lithocholyl-lysyl-fluorescein (LLF) | Lithocholic Acid | Fluorescein | Studying monohydroxy bile salt-induced cholestasis at the hepatocellular level.[1] |
| Cholyl-lysyl-fluorescein (CLF) | Cholic Acid | Fluorescein | Visualizing bile duct anatomy and bile leaks; studying hepatic transport.[2] |
| Cholylglycylaminofluorescein (CGamF) | Cholic Acid | Fluorescein | Investigating bile acid transport in liver cells and for in vitro drug interaction studies.[3] |
| NBD-TCA | Taurocholic Acid | 4-nitrobenzo-2-oxa-1,3-diazole (NBD) | Intravital analysis of bile acid homeostasis. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluorescent Bile Acid Analog Uptake
This protocol describes the use of fluorescent bile acid analogs for real-time visualization of their uptake into cultured hepatocytes.
Materials:
-
Cultured hepatocytes (e.g., HepG2, primary hepatocytes)
-
Fluorescent bile acid analog stock solution (e.g., 10 mM LLF in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12)
-
Phosphate-buffered saline (PBS)
-
Confocal or widefield fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed hepatocytes on glass-bottom dishes or chamber slides suitable for microscopy. Culture until they reach the desired confluency (typically 70-80%).
-
Preparation of Staining Solution: On the day of the experiment, dilute the fluorescent bile acid analog stock solution in pre-warmed live-cell imaging medium to the final working concentration. A typical starting concentration is 1-5 µM.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual culture medium.
-
Staining: Add the staining solution to the cells and incubate in the environmental chamber of the microscope.
-
Imaging: Immediately begin acquiring images using the fluorescence microscope. Time-lapse imaging is recommended to visualize the dynamics of uptake. Use appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for fluorescein-based probes).
-
Data Analysis: Quantify the fluorescence intensity within individual cells or subcellular compartments over time using image analysis software.
Protocol 2: Fixed-Cell Imaging for Subcellular Localization
This protocol is for fixing cells after incubation with a fluorescent bile acid analog to visualize its subcellular distribution.
Materials:
-
Cells cultured on coverslips
-
Fluorescent bile acid analog
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Staining: Follow steps 1-4 from Protocol 1. The incubation time with the fluorescent probe will depend on the specific research question and should be optimized.
-
Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. If desired, use a mounting medium containing DAPI to visualize the nuclei.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
Quantitative Data Summary
The following table summarizes key quantitative data from studies using fluorescent bile acid analogs.
| Parameter | Fluorescent Analog | Value | Experimental System |
| Biliary Excretion (20 min) | LLF | 71.6 ± 0.8% of injected dose | Bile-fistula rats[1] |
| Peak Biliary Excretion Rate | LLF | 10.2 ± 0.3% dose/2 min | Bile-fistula rats[1] |
| Working Concentration | CDC-NBD-L | 2 µM | CHO-hASBT cells[4] |
| Km for Uptake | CDC-NBD-L | 13.1 µM | CHO-hASBT cells[4] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound (and its precursor, lithocholic acid) exerts its biological effects by activating specific cellular receptors, primarily the Vitamin D Receptor (VDR) and the G-protein coupled receptor TGR5.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualization of the transport of primary and secondary bile acids across liver tissue in rats: in vivo study with fluorescent bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: Isolithocholic Acid Radiolabeling for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolithocholic acid (ILCA) is a secondary bile acid that has garnered significant interest as a potent and selective agonist for the G-protein coupled receptor TGR5 (GPBAR1). TGR5 activation is implicated in various physiological processes, including glucose homeostasis, energy expenditure, and anti-inflammatory responses. The ability to visualize and quantify the in vivo distribution and target engagement of ILCA is crucial for understanding its pharmacology and for the development of TGR5-targeted therapeutics. Radiolabeling of ILCA enables non-invasive in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), providing invaluable data on its pharmacokinetics, biodistribution, and target receptor occupancy.
These application notes provide an overview of potential radiolabeling strategies for ILCA and detailed protocols for its use in preclinical in vivo imaging studies.
Signaling Pathway of this compound
ILCA exerts its primary effects through the activation of the TGR5 receptor. Upon binding of ILCA, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These downstream effectors modulate various cellular functions, including the secretion of glucagon-like peptide-1 (GLP-1).[1][2][3][4]
Radiolabeling Strategies for this compound
The choice of radionuclide depends on the desired imaging modality (PET or SPECT), the required half-life for the biological question, and the chemical feasibility of labeling. Below are potential strategies for radiolabeling ILCA.
Data Presentation: Potential Radiolabeled ILCA Tracers and Properties
| Radionuclide | Labeling Position (Hypothetical) | Precursor | Labeling Method | Imaging Modality | Key Properties |
| ³H (Tritium) | C-2, C-4, or C-7 | Unsaturated ILCA derivative | Catalytic reduction with ³H₂ gas | Autoradiography, Biodistribution (non-imaging) | High specific activity, long half-life. Not for in vivo imaging. |
| ¹⁴C (Carbon-14) | Carboxyl group (-¹⁴COOH) | ILCA-23-oic acid nor-halide | Reaction with [¹⁴C]cyanide followed by hydrolysis | Autoradiography, ADME studies (non-imaging) | Long half-life, metabolically stable label. Not for in vivo imaging.[5][6] |
| ¹²³I / ¹²⁵I (Iodine) | Appended via a linker (e.g., tyramine) | ILCA-linker conjugate | Iodogen or Chloramine-T method | SPECT | Well-established chemistry for small molecules. |
| ⁹⁹mTc (Technetium) | Chelated via a bifunctional chelator | ILCA-chelator conjugate (e.g., HYNIC) | Coordination chemistry with a coligand | SPECT | Readily available from a generator, cost-effective.[7][8][9][10] |
| ⁶⁸Ga (Gallium) | Chelated via a bifunctional chelator | ILCA-chelator conjugate (e.g., DOTA, NOTA) | Coordination chemistry | PET | Generator-produced, short half-life for dynamic imaging.[11][12][13] |
| ¹⁸F (Fluorine) | C-3 position | 3-tosyl-ILCA derivative | Nucleophilic substitution with [¹⁸F]fluoride | PET | Good imaging characteristics, longer half-life than ¹¹C.[14][15] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of [¹⁸F]Fluoro-Isolithocholic Acid ([¹⁸F]F-ILCA) for PET Imaging
This protocol is a hypothetical adaptation based on methods for fluorinating other bile acids.
Materials:
-
This compound
-
Protecting group reagents (e.g., Acetic anhydride, TBDMS-Cl)
-
Tosylating agent (e.g., Tosyl chloride)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
HPLC purification system (preparative and analytical)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
-
0.9% Saline for injection
Workflow Diagram:
Procedure:
-
Precursor Synthesis:
-
Protect the hydroxyl groups of ILCA that are not the target for fluorination using standard protecting group chemistry.
-
Selectively tosylate the C-3 hydroxyl group to create a good leaving group for nucleophilic substitution.
-
Purify and characterize the tosylated precursor.
-
-
Radiolabeling:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel containing Kryptofix 2.2.2 and potassium carbonate.
-
Remove water by azeotropic distillation with acetonitrile.
-
Add the tosylated ILCA precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K222 complex.
-
Heat the reaction mixture at 80-120°C for 10-20 minutes.
-
-
Deprotection and Purification:
-
Perform acidic or basic hydrolysis to remove the protecting groups.
-
Inject the crude reaction mixture onto a preparative HPLC system to isolate the [¹⁸F]F-ILCA.
-
Collect the fraction corresponding to the product.
-
-
Formulation and Quality Control:
-
Trap the HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove HPLC solvents.
-
Elute the final product with a small volume of ethanol and dilute with sterile saline for injection.
-
Perform quality control tests:
-
Radiochemical Purity: Analytical HPLC to determine the percentage of radioactivity corresponding to the desired product.
-
Specific Activity: Measurement of radioactivity and mass of the final product.
-
Residual Solvents: Gas chromatography to ensure solvent levels are within acceptable limits.
-
Sterility and Endotoxin Testing: To ensure the product is safe for in vivo administration.
-
-
Protocol 2: In Vivo PET Imaging of [¹⁸F]F-ILCA in a Rodent Model
Animal Model:
-
Healthy male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Animals should be fasted for 4-6 hours before imaging to minimize variability in gastrointestinal motility.
Materials:
-
[¹⁸F]F-ILCA formulated in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT or PET/MRI scanner.
-
Catheter for tail vein injection.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Position the animal on the scanner bed.
-
-
Image Acquisition:
-
Perform a CT or MRI scan for anatomical co-registration.
-
Administer a bolus injection of [¹⁸F]F-ILCA (e.g., 5-10 MBq for mice, 15-20 MBq for rats) via the tail vein catheter.
-
Start a dynamic PET scan immediately after injection for 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the anatomical CT or MRI scans.
-
Draw regions of interest (ROIs) on major organs (liver, gallbladder, intestine, kidneys, bladder, heart, muscle, and brain).
-
Generate time-activity curves (TACs) for each ROI to visualize the uptake and clearance of the radiotracer over time.
-
Calculate standardized uptake values (SUV) for quantitative analysis.
-
Expected Biodistribution: Based on the known physiology of bile acids, high uptake of [¹⁸F]F-ILCA is expected in the liver, followed by excretion into the gallbladder and intestines. Low uptake is anticipated in the brain due to the blood-brain barrier. Clearance is expected primarily through the hepatobiliary system.
Quantitative Data Summary
The following table summarizes hypothetical and literature-derived data relevant to a radiolabeled ILCA derivative. Direct quantitative data for radiolabeled ILCA is limited in the public domain; therefore, some values are based on similar bile acid tracers.
| Parameter | Value | Reference/Comment |
| Radiochemical Yield ([¹⁸F]F-ILCA) | 10-30% (non-decay corrected) | Hypothetical, based on similar ¹⁸F-labeled bile acids.[14] |
| Radiochemical Purity | > 95% | Standard for clinical radiopharmaceuticals. |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | High specific activity is crucial to avoid pharmacological effects. |
| TGR5 Binding Affinity (EC₅₀ of ILCA) | ~600 nM | Literature value for unlabeled ILCA. |
| In Vivo Biodistribution (%ID/g at 30 min post-injection in mice - Hypothetical) | ||
| Liver | 20-30% | Primary site of bile acid uptake. |
| Gallbladder | 15-25% | Concentration of bile. |
| Small Intestine | 10-20% | Enterohepatic circulation. |
| Kidneys | 2-5% | Minor route of clearance. |
| Blood | < 2% | Rapid clearance from circulation. |
| Muscle | < 1% | Low non-specific uptake. |
Conclusion
Radiolabeling of this compound provides a powerful tool for the in vivo investigation of TGR5-related pharmacology. The development of a suitable radiotracer, such as the hypothetically proposed [¹⁸F]F-ILCA, would enable non-invasive imaging to study its biodistribution, pharmacokinetics, and target engagement. The protocols and data presented herein provide a framework for researchers to embark on the radiolabeling and preclinical imaging of this important bile acid derivative. Further studies are required to synthesize and validate a specific radiolabeled ILCA for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. openmedscience.com [openmedscience.com]
- 7. Technetium-99m-labeled receptor-specific small-molecule radiopharmaceuticals: recent developments and encouraging results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. iaea.org [iaea.org]
- 10. Labelling of small molecules using Technetium 99m Cores | Sociedad Uruguaya de Biología y Medicina Nuclear | Oficial web site [subimn.org.uy]
- 11. 68Ga-Labeled Radiopharmaceuticals for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 68Ga-labeled oligonucleotides for in vivo imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating Hepatobiliary Transport with 18F-Labeled Bile Acids: The Effect of Radiolabel Position and Bile Acid Structure on Radiosynthesis and In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Isolithocholic Acid Solubility In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isolithocholic Acid (ILCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ILCA) and why is its solubility a concern?
This compound is a secondary bile acid formed by the microbial metabolism of lithocholic acid (LCA) or lithocholic acid 3α-sulfate.[1][2] Its hydrophobic nature, stemming from its steroidal structure, leads to poor solubility in aqueous solutions like cell culture media, which can pose significant challenges for in vitro studies.[3]
Q2: What are the primary solvents for dissolving ILCA?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing ILCA stock solutions.[4] Ethanol and methanol can also be used, although ILCA is only slightly soluble in these solvents.[3][4] It is practically insoluble in water.
Q3: I'm observing precipitation when I add my ILCA stock solution to the cell culture medium. What can I do?
Precipitation is a common issue when diluting a concentrated DMSO stock of ILCA into an aqueous medium. Here are several troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the ILCA stock can sometimes help maintain its solubility.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) in the medium can help to solubilize the hydrophobic ILCA.
-
Use a gentle mixing technique: When adding the ILCA stock, add it dropwise while gently swirling the medium to facilitate even dispersion and prevent localized high concentrations that can lead to precipitation.
-
Consider a complex solvent system: For challenging applications, a multi-component solvent system can be employed to improve solubility.[1][5]
Troubleshooting Guide
Issue: Difficulty Dissolving ILCA Powder
If you are having trouble dissolving the ILCA powder to create a stock solution, consider the following:
-
Use high-quality, anhydrous DMSO: Moisture in DMSO can reduce its solvating power for hydrophobic compounds.
-
Apply gentle heating: Briefly warming the solution at 37°C can aid dissolution.[2]
-
Utilize sonication: A brief period in an ultrasonic bath can help to break up powder aggregates and enhance dissolution.[4]
Issue: ILCA Precipitates Over Time in Culture
Even if initially soluble, ILCA can sometimes precipitate out of the culture medium during longer incubation periods. To mitigate this:
-
Perform media changes more frequently: This will replenish the soluble ILCA and remove any potential precipitates.
-
Evaluate the stability of ILCA in your specific medium: The composition of the cell culture medium can influence the long-term solubility of ILCA.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 4.4 mg/mL[4] | 11.68 mM[4] | Sonication is recommended to aid dissolution.[4] |
| Ethanol | Slightly soluble[3][4] | - | |
| Methanol | Slightly soluble[3][4] | - | |
| Chloroform | Slightly soluble[3][4] | - | |
| Water | Insoluble | - | |
| Complex Solvent Systems | ≥ 2.86 mg/mL[1][5] | ≥ 7.59 mM[1][5] | e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ILCA Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution of ILCA.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh out the desired amount of ILCA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.766 mg of ILCA (Molecular Weight: 376.57 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, you can warm the tube to 37°C for 5-10 minutes or place it in an ultrasonic bath for a few minutes.[2][4]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Treatment of Cells with ILCA
This protocol outlines the steps for treating cultured cells with ILCA.
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium (pre-warmed to 37°C)
-
ILCA stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Determine the final concentration of ILCA required for your experiment.
-
Calculate the volume of ILCA stock solution needed to achieve the desired final concentration in your cell culture volume. Remember to keep the final DMSO concentration below 0.5%.
-
In a sterile tube, dilute the calculated volume of ILCA stock solution into a small volume of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
Remove the existing medium from your cells and replace it with the medium containing the desired concentration of ILCA.
-
Gently swirl the plate or flask to ensure even distribution.
-
Incubate the cells for the desired period as per your experimental design. For example, some studies have used incubation times of 18 hours.[2]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound, similar to its isomer lithocholic acid, is known to interact with several key signaling pathways.
Caption: ILCA interacts with TGR5, FXR, and VDR signaling pathways.
Experimental Workflow for In Vitro ILCA Treatment
The following diagram illustrates a typical workflow for conducting an in vitro experiment with ILCA.
Caption: A typical workflow for in vitro cell treatment with ILCA.
Troubleshooting Logic for ILCA Precipitation
This diagram outlines a logical approach to troubleshooting precipitation issues with ILCA in cell culture.
Caption: A decision tree for troubleshooting ILCA precipitation.
References
Technical Support Center: Optimizing Isolithocholic Acid (ILCA) Dosage for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isolithocholic acid (ILCA) in cell culture experiments.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
This compound (ILCA) is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[1] A common method is to first dissolve ILCA in DMSO to create a concentrated stock solution.[2][3] For cell culture experiments, this stock is then further diluted in culture media or a suitable vehicle control to achieve the desired final concentration. To improve solubility, gentle heating and/or sonication can be used.[2][4]
2. What is the recommended storage condition and stability for ILCA stock solutions?
Prepared stock solutions of ILCA should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage of up to 6 months, it is recommended to store the stock solution at -80°C.[2] For shorter-term storage of up to 1 month, -20°C is suitable.[2]
3. What are typical working concentrations of ILCA for cell culture experiments?
The optimal concentration of ILCA is cell-type and application-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on published studies, concentrations can range from the nanomolar to the micromolar range. For example, in studies of T-cell differentiation, concentrations from 0.625 µM to 40 µM have been used.[4] For experiments involving the inhibition of Clostridioides difficile, concentrations between 0.00003% and 0.1% have been reported.[2][5][6]
4. Is ILCA cytotoxic to cells?
ILCA has shown selective cytotoxicity. While it can induce apoptosis in some cancer cell lines like neuroblastoma[7], it has been reported to have no significant effect on the viability of other cell types, such as initial CD4+ T cells, at effective concentrations.[4] However, like its isomer lithocholic acid (LCA), it may exhibit cytotoxic effects at higher concentrations.[8][9] It is crucial to determine the cytotoxic threshold in your specific cell model by performing a cell viability assay.
5. What are the known signaling pathways affected by ILCA?
ILCA is known to modulate immune responses, particularly by inhibiting the differentiation of T helper 17 (TH17) cells through the inhibition of the RAR-related orphan receptor gamma t (RORγt).[10][11] Additionally, ILCA and its metabolites can activate the G protein-coupled bile acid receptor 1 (TGR5), leading to the activation of the extracellular signal-regulated kinase (ERK1/2) pathway.[12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of ILCA in culture medium. | ILCA has low aqueous solubility.[1] The final concentration of the organic solvent (e.g., DMSO) used to dissolve ILCA may be too high. | Ensure the final concentration of the organic solvent in the culture medium is minimal and non-toxic to the cells (typically <0.1% DMSO). Prepare intermediate dilutions of the ILCA stock solution in culture medium before adding to the final culture volume. Gentle warming or sonication of the stock solution before dilution may also help.[2][4] |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the ILCA stock solution can lead to degradation.[2] Batch-to-batch variability of ILCA. | Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[2] Qualify each new batch of ILCA to ensure consistency. |
| No observable effect of ILCA treatment. | The concentration of ILCA may be too low for the specific cell type or experimental conditions. The incubation time may be insufficient. | Perform a dose-response experiment to determine the optimal concentration.[5] Conduct a time-course experiment to identify the optimal incubation period. |
| High cell death or unexpected cytotoxicity. | The concentration of ILCA may be above the cytotoxic threshold for the specific cell type. The solvent used for the stock solution may be causing toxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the IC50 of ILCA for your cell line. Always include a vehicle control (culture medium with the same concentration of the solvent) in your experiments. |
Data Presentation
Table 1: Solubility and Stock Solution Preparation of this compound
| Solvent | Solubility | Stock Solution Storage |
| DMSO | 28.57 mg/mL (75.87 mM); may require sonication[3] | -80°C for 6 months; -20°C for 1 month[2] |
| Ethanol | Sparingly soluble[1] | Not recommended for long-term storage. |
| Dimethyl formamide (DMF) | Soluble[1] | Check manufacturer's recommendation. |
Table 2: Exemplary In Vitro Concentrations of this compound
| Application | Cell Type/Organism | Concentration Range | Incubation Time | Reference |
| Inhibition of TH17 cell differentiation | Initial CD4+ T cells | 0.625, 1.25, 2.5, 5, 10, 20, 40 µM | 18 hours | [4] |
| Inhibition of C. difficile growth | Various strains | 0.00003% - 0.1% | 24 hours | [2][5] |
| Inhibition of C. difficile spore germination | Various strains | 0.01% - 0.1% | Not specified | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).[3]
-
If necessary, facilitate dissolution by placing the tube in an ultrasonic bath for a short period.[3][4]
-
Once fully dissolved, aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
Protocol 2: General Cell Treatment with this compound
-
Culture your cells of interest to the desired confluency in appropriate culture vessels.
-
Thaw an aliquot of the ILCA stock solution at room temperature.
-
Prepare a series of dilutions of the ILCA stock solution in your complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control, and is below the toxic level for your cells (typically ≤ 0.1%).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of ILCA or the vehicle control.
-
Incubate the cells for the desired period (e.g., 18-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[4]
-
After incubation, proceed with your downstream analysis (e.g., cell viability assay, gene expression analysis, protein analysis).
Visualizations
Caption: ILCA signaling pathways in immune cells.
Caption: Troubleshooting workflow for ILCA experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 1534-35-6 | Benchchem [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Bile acid metabolites enhance expression of cathelicidin antimicrobial peptide in airway epithelium through activation of the TGR5-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolithocholic acid degradation and stability testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability testing of Isolithocholic Acid (ILCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ILCA) and how is it formed?
This compound is a secondary bile acid, meaning it is not synthesized directly by the host. It is an isomer of lithocholic acid (LCA) and is formed in the gut through the metabolic activity of intestinal microbiota.[1][2] Specifically, gut bacteria can convert the primary bile acid chenodeoxycholic acid (CDCA) into LCA, which is then further transformed into ILCA and its precursor, 3-oxoLCA.[2]
Q2: What are the main degradation pathways for ILCA in a biological system?
In vivo, ILCA undergoes enterohepatic circulation and can be subject to further microbial and hepatic metabolism. The primary metabolic pathways for bile acids in the liver include conjugation with taurine or glycine, and hydroxylation.[3][4] While specific degradation pathways for ILCA are not as extensively studied as for primary bile acids, it is understood that gut bacteria possess a range of enzymes, such as hydroxysteroid dehydrogenases (HSDHs), that can modify its structure.[2][4] Aerobic bacterial degradation of the steroid nucleus, known as the 9,10-seco pathway, is a general route for breaking down bile acids in the environment.[5][6]
Q3: What are the critical parameters to consider when designing a stability study for ILCA?
When designing a stability study for ILCA, it is crucial to follow established guidelines, such as the ICH Q1A(R2) guideline for new drug substances.[7] Key parameters to consider include:
-
Storage Conditions: Studies should be conducted under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[8][9]
-
Forced Degradation: Exposing ILCA to stress conditions such as acid, base, oxidation, heat, and light is essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Analytical Method: A validated, stability-indicating analytical method, typically HPLC or UHPLC coupled with mass spectrometry (MS), is required to separate and quantify ILCA and its degradation products.[10][11]
-
Container Closure System: The stability of ILCA should be tested in a container closure system that simulates the actual storage and distribution packaging.[7]
Q4: How can I quantify ILCA and its potential degradation products?
The most common and sensitive methods for the quantification of ILCA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[10][12][13]
-
LC-MS/MS: This is a highly selective and sensitive method for analyzing bile acids in complex biological matrices.[10][11] It typically involves a protein precipitation step for sample preparation, followed by separation on a C18 reversed-phase column.[11]
-
GC-MS: This method requires derivatization of the bile acids to make them volatile before analysis.[12][13] While it can be a robust technique, the sample preparation is more complex than for LC-MS/MS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing in LC-MS/MS Analysis | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Adjust the mobile phase pH with a suitable buffer (e.g., ammonium acetate or formic acid) to ensure ILCA is in a single ionic state.[11] 2. Use a column with end-capping or a different stationary phase chemistry. 3. Replace the column and use a guard column to protect the analytical column. |
| Ion Suppression or Enhancement in MS Detection | 1. Co-eluting matrix components. 2. High concentrations of salts or buffers in the mobile phase. | 1. Improve chromatographic separation to isolate ILCA from interfering compounds. 2. Optimize the sample preparation method (e.g., use solid-phase extraction). 3. Use an isotopically labeled internal standard to compensate for matrix effects.[11] |
| Inconsistent Results in Stability Studies | 1. Non-homogeneous sample storage. 2. Fluctuations in temperature and humidity in the stability chamber. 3. Issues with the analytical method precision. | 1. Ensure proper mixing of samples before analysis. 2. Calibrate and monitor the stability chamber to maintain consistent conditions. 3. Perform system suitability tests before each analytical run to ensure the method is performing correctly. |
| Formation of Unexpected Peaks in the Chromatogram | 1. Degradation of ILCA. 2. Contamination from solvents, glassware, or the container closure system. 3. Presence of isomers. | 1. Conduct forced degradation studies to identify potential degradation products. 2. Run blank samples to identify sources of contamination. 3. Use high-resolution mass spectrometry to confirm the identity of the unexpected peaks. Isomers like lithocholic acid can be chromatographically separated with an optimized method.[10] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for ILCA Stability Testing (based on ICH Q1A(R2) Guidelines)
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data adapted from ICH Q1A(R2) guidelines.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of ILCA and to demonstrate the stability-indicating capability of the analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of ILCA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the ILCA stock solution with 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the ILCA stock solution with 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the ILCA stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid ILCA powder at 105°C for 24 hours.
-
Photostability: Expose the ILCA stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating LC-MS/MS method.
Protocol 2: Quantification of ILCA in Biological Samples by LC-MS/MS
Objective: To accurately quantify the concentration of ILCA in biological matrices such as serum or fecal extracts.
Methodology:
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Column: Kinetix C18, 2.6 µm, 150 mm x 4.6 mm ID.[11]
-
Mobile Phase A: 1 mM ammonium acetate and 0.1% acetic acid in methanol:acetonitrile:water (1:1:3; v/v/v).[11]
-
Mobile Phase B: 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v).[11]
-
Gradient Elution: A suitable gradient program to separate ILCA from other bile acids.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[11]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for ILCA and the internal standard.[11]
-
Visualizations
Caption: Microbial formation of this compound in the gut.
Caption: Workflow for this compound stability testing.
References
- 1. glpbio.com [glpbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Metabolism of lithocholic acid in the rat: formation of lithocholic acid 3-O-glucuronide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ‘in vivo lifestyle’ of bile acid 7α-dehydroxylating bacteria: comparative genomics, metatranscriptomic, and bile acid metabolomics analysis of a defined microbial community in gnotobiotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigations on the Degradation of the Bile Salt Cholate via the 9,10-Seco-Pathway Reveals the Formation of a Novel Recalcitrant Steroid Compound by a Side Reaction in Sphingobium sp. Strain Chol11 [mdpi.com]
- 7. database.ich.org [database.ich.org]
- 8. Product Validation and Stability Testing of Pharmacy Compounded Cholic Acid Capsules for Dutch Patients with Rare Bile Acid Synthesis Defects [mdpi.com]
- 9. Product Validation and Stability Testing of Pharmacy Compounded Cholic Acid Capsules for Dutch Patients with Rare Bile Acid Synthesis Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jscimedcentral.com [jscimedcentral.com]
- 13. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
Technical Support Center: Isolithocholic Acid LC-MS/MS Analysis
Welcome to the technical support center for the analysis of Isolithocholic acid (ILCA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly signal suppression, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of this compound LC-MS/MS analysis?
A1: Signal suppression, also known as the matrix effect, is a common issue in LC-MS/MS analysis where components of the sample matrix other than the analyte of interest (this compound) interfere with the ionization process in the mass spectrometer's ion source.[1][2][3][4] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[4][5][6] The primary cause is the presence of co-eluting substances from the biological matrix that compete with the analyte for ionization.[1][2][7]
Q2: What are the common causes of signal suppression for this compound?
A2: Signal suppression for ILCA, a secondary bile acid, in biological matrices is often caused by:
-
Endogenous matrix components: Phospholipids, salts, and other endogenous materials are major contributors to ion suppression.[6][7]
-
Sample preparation: Reagents used during sample extraction or protein precipitation can introduce interfering substances.[1]
-
Chromatographic co-elution: Inadequate separation of ILCA from other matrix components can lead to competition in the ion source.[1][2]
-
Mobile phase additives: Certain additives used to improve chromatography can sometimes suppress ionization.[1]
Q3: How can I determine if my this compound signal is being suppressed?
A3: You can assess signal suppression using the following methods:
-
Post-column infusion: A solution of ILCA is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A dip in the baseline signal of ILCA at the retention time of interfering matrix components indicates suppression.
-
Matrix effect calculation: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a clean solvent. The formula for the percentage matrix effect (% ME) is: % ME = (Peak area in matrix / Peak area in solvent) x 100.[8] A value less than 100% indicates signal suppression.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting signal suppression issues during ILCA analysis.
Guide 1: Systematic Troubleshooting of Signal Suppression
This guide follows a logical workflow to identify and resolve the root cause of signal suppression.
Problem: Low or inconsistent signal for this compound.
Step 1: Verify Mass Spectrometer Performance
-
Action: Directly infuse a standard solution of ILCA into the mass spectrometer, bypassing the LC system.[9]
-
Expected Outcome: A stable and strong signal for ILCA.
-
Troubleshooting: If the signal is weak or unstable, the issue may lie with the mass spectrometer itself.[9]
-
Clean the ion source.
-
Verify and optimize tuning parameters for ILCA.
-
Check for any blockages in the sample path.
-
Step 2: Assess for Signal Suppression
-
Action: Perform a post-column infusion experiment or calculate the matrix effect.
-
Expected Outcome: A stable baseline during post-column infusion or a matrix effect close to 100%.
-
Troubleshooting: A significant drop in the signal during post-column infusion or a matrix effect value significantly lower than 100% confirms signal suppression.
Step 3: Optimize Sample Preparation
-
Rationale: The goal is to remove interfering matrix components before analysis.[7]
-
Actions:
-
Protein Precipitation (PPT): A simple and common method, but may not remove all phospholipids. Acetonitrile is often used for precipitation.[10]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Offers more selective removal of interferences.
-
-
Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Pros | Cons |
| Protein Precipitation | Simple, fast, and inexpensive. | May result in less clean extracts and significant matrix effects.[7] |
| Liquid-Liquid Extraction | Can provide cleaner extracts than PPT. | More labor-intensive and requires solvent optimization. |
| Solid-Phase Extraction | Highly selective, leading to very clean extracts and reduced matrix effects. | More expensive and requires method development. |
Step 4: Optimize Chromatographic Separation
-
Rationale: To chromatographically separate ILCA from co-eluting interfering compounds.[4]
-
Actions:
-
Modify the gradient: A shallower gradient can improve the resolution between ILCA and interfering peaks.
-
Change the column: Use a column with a different stationary phase (e.g., C18, C8) to alter selectivity.
-
Adjust mobile phase: Modifying the mobile phase composition or pH can impact retention and separation. For bile acids, mobile phases containing additives like ammonium acetate or formic acid are common.[8][11]
-
Step 5: Implement Mitigation Strategies
-
Rationale: If suppression cannot be eliminated, its effects can be compensated for.
-
Actions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for ILCA will co-elute and experience similar ionization suppression, allowing for accurate correction of the analyte signal. This is the most effective way to compensate for matrix effects.[12]
-
Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.[8][9] This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for ILCA Analysis using Protein Precipitation
This protocol is a general guideline and may require optimization for specific applications.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.[10]
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled ILCA in a suitable solvent) to the plasma sample and vortex to mix.[10]
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile to the sample.[10]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.[13]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol/water).[13]
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Parameters for Bile Acid Analysis
These are typical starting parameters and should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate[8] |
| Mobile Phase B | Acetonitrile or Methanol[13] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for bile acids.[8] |
| Ion Spray Voltage | -4200 V[8] |
| Ion Source Temperature | 500 °C[8] |
| Nebulizer Gas (Gas 1) | 35 psi[8] |
| Heater Gas (Gas 2) | 45 psi[8] |
| Curtain Gas | 35 psi[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for ILCA | Precursor Ion (Q1): m/z 375.3, Product Ion (Q3): m/z 375.3 (SIM) or specific fragments if available.[13] |
Visualizations
References
- 1. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. eijppr.com [eijppr.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. restek.com [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. Bile acid analysis [sciex.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Isolithocholic Acid (ILCA) Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Isolithocholic acid (ILCA) extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during ILCA extraction experiments.
Q1: My ILCA recovery is consistently low. What are the potential causes and solutions?
A: Low recovery of ILCA can stem from several factors throughout the extraction process. Here are some common issues and how to address them:
-
Incomplete Lysis and Extraction from the Sample Matrix: Bile acids, including ILCA, can be tightly bound to proteins and other components within the biological matrix.[1]
-
Solution: Employ rigorous homogenization or sonication to disrupt the sample matrix.[2][3] For fecal samples, using wet (non-lyophilized) material can improve recovery rates as drying has been shown to result in lower yields.[1] The addition of a small amount of ammonium hydroxide or sodium hydroxide to the extraction solvent can help break the bonds between bile acids and proteins, thereby improving extraction efficiency.[1]
-
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing ILCA.
-
Analyte Loss During Solid-Phase Extraction (SPE): If the SPE cartridge is not conditioned and equilibrated properly, or if the incorrect wash and elution solvents are used, the analyte can be lost.
-
Solution: Ensure proper conditioning of the SPE sorbent to activate the surface.[5] During method development, collect the effluent from the load, wash, and elution steps and analyze each fraction to determine where the analyte is being lost. If a significant amount of ILCA is found in the wash step, consider reducing the organic solvent percentage in the wash solution.[5]
-
-
Inefficient Phase Separation in Liquid-Liquid Extraction (LLE): Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery.
-
Solution: Supported Liquid Extraction (SLE) can be an alternative to traditional LLE, as it immobilizes the aqueous phase on a solid support, preventing emulsion formation.[6]
-
Q2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.[7][8]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample extract.
-
Optimize Chromatographic Separation: Co-elution of matrix components with ILCA is a primary cause of matrix effects.[7]
-
Solution: Adjust the mobile phase gradient and/or the stationary phase of your LC column to achieve better separation between ILCA and interfering compounds.[8]
-
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte can help compensate for matrix effects.[9]
-
Solution: While SIL internal standards are ideal, if unavailable, a structural analog can be used. However, it's crucial to validate that it effectively tracks the analyte's behavior in the presence of the matrix.
-
Q3: How can I ensure the stability of ILCA during the extraction and storage process?
A: Analyte degradation can lead to inaccurate quantification. Temperature, pH, and enzymatic activity are key factors affecting ILCA stability.
-
Enzymatic Degradation: Enzymes present in biological samples, particularly feces, can modify bile acids.[1]
-
Temperature and pH Instability: Extreme temperatures and pH conditions can potentially degrade bile acids.[11]
-
Solution: Perform extraction steps at controlled temperatures, often on ice or at 4°C, to minimize degradation.[12] While alkaline conditions can improve extraction efficiency by disrupting protein binding, prolonged exposure to strong acids or bases should be avoided.[1] Extracts should be stored at -80°C to prevent long-term degradation.[13]
-
Quantitative Data on Extraction Efficiency
The choice of extraction method and solvent significantly impacts the recovery of bile acids. The following table summarizes a comparison of different extraction protocols for fecal samples.
| Extraction Protocol | Solvent/Method | Relative Recovery of Unconjugated Bile Acids (like ILCA) | Relative Recovery of Conjugated Bile Acids | Key Considerations |
| S1 | Ethanol Extraction | Moderate | Lower than S3 | A straightforward method, but may yield lower recovery for conjugated bile acids.[1] |
| S2 | Reversed-phase SPE with high pH (NaOH-SPE) | Highest | Much Lower | Excellent for unconjugated bile acids, but preincubation may lead to enzymatic hydrolysis of conjugated forms.[1] |
| S3 | High pH Ethanol (5% ammonium-ethanol) | High | Highest | Recommended for comprehensive profiling of both conjugated and unconjugated bile acids as the alkaline condition helps release protein-bound bile acids.[1] |
Table based on data from Zhang et al. (2022).[1]
Experimental Protocols
Below are detailed methodologies for common ILCA extraction techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) from Liver Tissue
This protocol is adapted for the extraction of bile acids from complex tissue matrices.[14]
-
Homogenization: Homogenize approximately 30-50 mg of liver tissue in a mixture of deionized water and an organic solvent such as a methanol/acetonitrile mixture.[4][14]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled ILCA) to the homogenate.
-
Phase Separation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g for 10 minutes) to separate the aqueous and organic phases.[12]
-
Extraction: Carefully collect the organic supernatant. To maximize recovery, a second extraction of the aqueous phase with a fresh portion of the organic solvent can be performed.[14]
-
Evaporation and Reconstitution: Combine the organic phases and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a suitable solvent (e.g., 50:50 methanol/water) for LC-MS analysis.[14]
Protocol 2: Solid-Phase Extraction (SPE) from Fecal Samples
This protocol is designed for cleaning up complex fecal extracts to reduce matrix effects.[15][16]
-
Initial Extraction:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing one column volume of methanol, followed by one column volume of water through it. Do not allow the sorbent to dry.[17]
-
-
Sample Loading:
-
Dilute the supernatant from step 1 with water to reduce the organic solvent concentration and load it onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences while retaining ILCA.
-
-
Elution:
-
Elute the ILCA from the cartridge using a stronger organic solvent, such as methanol or acetonitrile. Using two smaller aliquots for elution can improve recovery.[18]
-
-
Final Preparation:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Visualizations
Microbial Metabolism of Bile Acids
Primary bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA) are synthesized in the liver and are converted by gut microbiota into secondary bile acids, including lithocholic acid (LCA).[19] ILCA is an isomer of LCA, also formed through microbial metabolism.[20]
Caption: Microbial conversion of primary to secondary bile acids.
General Workflow for ILCA Extraction
This diagram illustrates a typical workflow for extracting this compound from biological samples for analysis.
Caption: A generalized workflow for ILCA extraction and analysis.
Bile Acid Signaling via FXR and TGR5
Bile acids, including secondary bile acids, act as signaling molecules by activating receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein coupled Receptor 5 (TGR5), which play roles in metabolic regulation.[21][22]
References
- 1. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biotage.com [biotage.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mpbio.com [mpbio.com]
- 11. Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ro.ecu.edu.au [ro.ecu.edu.au]
- 14. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Microbial impact on cholesterol and bile acid metabolism: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Isolithocholic acid batch-to-batch variability
Welcome to the technical support center for Isolithocholic acid (ILA). This resource is designed for researchers, scientists, and drug development professionals to help minimize batch-to-batch variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ILA) and what are its primary uses in research?
This compound (ILA), also known as 3β-Hydroxy-5β-cholanic acid, is a secondary bile acid and an isomer of lithocholic acid (LCA).[1][2] It is formed in the gut through the microbial metabolism of lithocholic acid or its sulfate conjugate.[1][2][3] In research, ILA is studied for its role in regulating cholesterol metabolism, its influence on gut microbiota, and its interaction with various signaling pathways.[4][5] It has been shown to inhibit the growth and toxin activity of certain strains of Clostridium difficile and may play a role in modulating immune responses and metabolic disorders.[3][5]
Q2: What are the common causes of batch-to-batch variability in ILA?
Batch-to-batch variability in ILA can stem from several factors throughout the manufacturing and handling process. The primary causes include impurities from synthesis, degradation during storage, and inconsistencies in analytical characterization.
Key contributing factors include:
-
Synthesis and Purification: The synthesis of ILA can result in isomeric impurities, such as lithocholic acid and other bile acid derivatives, which may have different biological activities.[6][7] The efficiency of purification methods like recrystallization can vary, leading to different purity profiles between batches.[7]
-
Raw Material Sourcing: Variations in the starting materials used for synthesis can introduce different impurity profiles.[8][9]
-
Storage and Handling: ILA is susceptible to degradation if not stored under appropriate conditions.[1][2] Factors like temperature fluctuations, exposure to light, and moisture can lead to the formation of degradation products. Strong alkaline conditions, sometimes used in analysis, can also cause degradation.[10]
-
Analytical Methods: Inconsistencies in the analytical methods used to assess purity and quality can contribute to perceived variability.[6][11] It is crucial to use validated, high-resolution techniques like HPLC or LC-MS/MS to accurately quantify ILA and its potential impurities.[6][12][13]
Q3: How should I properly store and handle ILA to ensure its stability?
Proper storage is critical to maintain the integrity of ILA. For long-term stability, follow these guidelines:
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
Handling Recommendations:
-
Short-term Storage: Stock solutions in DMSO can be stored at -20°C for up to one month.[2]
-
Working Solutions: For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[2]
-
Spills: In case of a spill, dampen the solid material with ethanol and transfer it to a suitable container. Use absorbent paper dampened with ethanol to clean the area.[14]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions can degrade the compound. Aliquot stock solutions into smaller, single-use volumes.
Q4: What are the key quality control parameters to check for a new batch of ILA?
When receiving a new batch of ILA, it is essential to review the Certificate of Analysis (CoA) and, if necessary, perform in-house quality control.
| Parameter | Method | Importance |
| Purity | HPLC, LC-MS/MS | Ensures the absence of biologically active impurities that could confound experimental results. Most suppliers guarantee >98% purity.[1] |
| Identity | ¹H NMR, Mass Spectrometry (MS) | Confirms the chemical structure is correct. |
| Appearance | Visual Inspection | Should be a white solid.[1] Any discoloration may indicate impurities or degradation. |
| Solubility | Experimental Test | Verifies that the compound dissolves as expected in the chosen solvent, ensuring accurate concentrations. |
Q5: In which solvents is ILA soluble and at what concentrations?
ILA is a hydrophobic molecule with limited solubility in aqueous solutions.[4] Organic solvents are typically required.
| Solvent | Concentration | Notes |
| DMSO | ~4.4 mg/mL (11.68 mM) | Sonication is recommended to aid dissolution.[1] |
| Ethanol | Slightly soluble | - |
| Methanol | Slightly soluble | - |
| Chloroform | Slightly soluble | - |
| Data sourced from TargetMol.[1] |
For in vivo studies, complex solvent systems are often used. A common formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Q6: What are the known signaling pathways affected by ILA?
ILA is known to modulate several signaling pathways, primarily acting as a ligand for bile acid receptors. The Takeda G-protein-coupled receptor 5 (TGR5) is a key target.
-
TGR5-ERK1/2 Pathway: ILA can activate the TGR5 receptor, which in turn stimulates the extracellular signal-regulated kinase (ERK1/2) cascade.[15] This pathway has been implicated in the regulation of innate immunity in airway epithelial cells.[15]
-
Immune Modulation: ILA has been shown to inhibit the differentiation of CD4+ T cells into pro-inflammatory Th17 cells in a dose-dependent manner, suggesting a role in regulating adaptive immunity.[5]
Troubleshooting Guides
Problem: Inconsistent experimental results between different batches of ILA.
Inconsistent results are a primary concern stemming from batch-to-batch variability. Follow this workflow to identify and resolve the issue.
Problem: Poor solubility or precipitation of ILA during experiments.
-
Verify Solvent and Concentration: Confirm that you are using an appropriate solvent (e.g., DMSO) and are not exceeding the solubility limit (~4.4 mg/mL).[1]
-
Aid Dissolution: Use sonication to help dissolve the ILA completely.[1] Gentle warming may also be effective, but monitor for any signs of degradation.
-
Check for Contamination: Water contamination in organic solvents can significantly reduce the solubility of hydrophobic compounds like ILA. Use anhydrous solvents if possible.
-
pH of Aqueous Buffers: When adding an ILA stock solution to an aqueous buffer, the pH of the final solution can affect solubility. Ensure the final concentration of the organic solvent is sufficient to maintain solubility and that the pH is compatible.
-
Prepare Fresh: Prepare solutions immediately before use, as ILA can precipitate out of solution over time, especially at lower temperatures or in complex media.[2]
Experimental Protocols
Protocol 1: Quality Control of ILA using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an ILA batch. It is based on common methods for bile acid analysis.[6][12][13]
1. Materials and Reagents:
-
This compound (test batch and reference standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid or Ammonium Acetate (for mobile phase modification)
-
Analytical Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 100 mm x 3.0 mm).[12]
2. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve ILA in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard: Dilute the stock solution with methanol to create a working standard of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the test batch sample in the same manner as the working standard.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a higher percentage of Mobile Phase A (e.g., 70%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes. This ensures the separation of closely related bile acid isomers.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 40-45°C
-
Injection Volume: 10 µL
-
Detection: UV detector at ~200-210 nm or an Evaporative Light Scattering Detector (ELSD). For higher sensitivity and specificity, use LC-MS/MS.[12][13]
4. Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Calculate the purity of the test batch by dividing the area of the main ILA peak by the total area of all peaks and multiplying by 100.
-
Compare the retention time of the main peak in the sample to that of the reference standard to confirm identity.
Protocol 2: Preparation of ILA Stock Solutions
A standardized protocol for preparing stock solutions is crucial for reproducibility.
1. Objective: To prepare a 10 mM stock solution of this compound (MW: 376.58 g/mol ) in DMSO.
2. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Sonicator
3. Procedure:
-
Weighing: Tare the analytical balance with a sterile tube. Carefully weigh 3.77 mg of ILA powder into the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 30 seconds. If the solid is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][2]
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. glpbio.com [glpbio.com]
- 6. Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. zaether.com [zaether.com]
- 10. Bile acid sulfates. I. Synthesis of lithocholic acid sulfates and their identification in human bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quality assessment of cholic acid as an active pharmaceutical ingredient: Analytical method and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bch.ro [bch.ro]
- 13. agilent.com [agilent.com]
- 14. Lithocholic Acid | C24H40O3 | CID 9903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Bile acid metabolites enhance expression of cathelicidin antimicrobial peptide in airway epithelium through activation of the TGR5-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolithocholic acid vehicle control selection
Welcome to the technical support center for Isolithocholic acid (isoLCA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate vehicle controls for their in vitro and in vivo experiments with isoLCA.
Frequently Asked Questions (FAQs)
Q1: What is the best vehicle for dissolving this compound for in vitro cell culture experiments?
For in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. Due to the hydrophobic nature of isoLCA, it is recommended to first prepare a concentrated stock solution in DMSO. This stock solution can then be diluted to the final working concentration in your aqueous cell culture medium. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible (ideally below 1% v/v) to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of DMSO as the isoLCA-treated groups.[1][2]
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. How can I solve this?
Precipitation of hydrophobic compounds like isoLCA in aqueous solutions is a common issue. Here are a few troubleshooting steps:
-
Ensure a low final concentration of isoLCA: The solubility of isoLCA in aqueous solutions is limited. Working at lower concentrations might prevent precipitation.
-
Use a carrier protein: For some hydrophobic molecules, pre-complexing with a carrier protein like bovine serum albumin (BSA) can improve solubility in culture media.
-
Optimize the dilution step: When diluting the DMSO stock solution, add it to the pre-warmed culture medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider a different solvent system for the stock solution: While DMSO is common, for certain applications, other organic solvents might be considered, but their compatibility with your specific cell line must be validated.
Q3: What are the recommended vehicle controls for in vivo studies with this compound, particularly for oral administration in mice?
Several vehicle formulations can be used for the oral administration of this compound in animal models. The choice of vehicle will depend on the required dose, the duration of the study, and the specific animal model. It is essential to perform a pilot study to assess the tolerability of the chosen vehicle in your animal model.[3][4][5] Below are some recommended vehicle formulations:
-
Suspension in an aqueous vehicle: A common approach is to use a combination of solvents and surfactants to create a stable suspension.
-
Solution in an oil-based vehicle: For lipophilic compounds, an oil-based vehicle can be suitable.
-
Dietary administration: For long-term studies, incorporating the compound directly into the animal chow is a viable option.
Always include a vehicle control group that receives the same formulation without the active compound.
Data Presentation: Solubility and Vehicle Formulations
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Chloroform | Slightly soluble | [6] |
| Ethanol | Slightly soluble | [6] |
| Methanol | Slightly soluble | [6] |
| DMSO | 4.4 mg/mL (11.68 mM) | Sonication is recommended to aid dissolution.[7] |
Table 2: Recommended In Vivo Vehicle Formulations for Oral Administration
| Formulation Composition | Achievable Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.86 mg/mL (7.59 mM) | A clear solution can be obtained.[8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.86 mg/mL (7.59 mM) | A clear solution can be obtained. SBE-β-CD can improve solubility.[8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.86 mg/mL (7.59 mM) | A clear solution can be obtained. Use with caution for dosing periods longer than two weeks.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture
-
Prepare a stock solution: Weigh the desired amount of this compound powder and dissolve it in pure DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonication may be used to aid dissolution.[2][7]
-
Sterilize the stock solution: Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution: Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C for long-term use.
-
Prepare the working solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below the toxicity threshold for your cell line (typically <1% v/v).
-
Prepare the vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
Protocol 2: Preparation of this compound for In Vivo Oral Gavage (Aqueous Suspension)
This protocol is based on a common formulation for poorly soluble compounds.[8]
-
Dissolve this compound in DMSO: In a sterile tube, add the required amount of this compound and dissolve it in 10% of the final volume with DMSO.
-
Add PEG300: Add 40% of the final volume with PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 5% of the final volume with Tween-80 and mix well.
-
Add Saline: Add the remaining 45% of the final volume with sterile saline and mix until a clear and homogenous solution is formed.
-
Administration: The formulation should be prepared fresh on the day of administration.
Mandatory Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Decision tree for selecting an in vivo vehicle for this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gadconsulting.com [gadconsulting.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Isolithocholic Acid Interference in Colorimetric Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from isolithocholic acid (ILCA) in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ILCA) and why might it interfere with my colorimetric assay?
This compound (ILCA) is a secondary bile acid, an epimer of lithocholic acid, formed by the metabolism of primary bile acids by gut microbiota. Like other steroids and bile acids, its amphipathic nature and chemical structure can potentially interfere with colorimetric assays through several mechanisms:
-
Enzymatic Inhibition or Modulation: In assays involving enzymatic reactions (e.g., total bile acid assays, toxicity assays), ILCA may directly interact with the enzyme, altering its activity and affecting the rate of the color-producing reaction.
-
Spectral Interference: Although less common for bile acids in the visible range, ILCA or its formulation components could possess some absorbance at the wavelength used for measurement, leading to an artificially high reading.
-
Reactivity with Assay Reagents: There is a possibility that ILCA could react directly with chromogenic substrates, such as tetrazolium salts, causing non-enzymatic color formation.
-
Physical Interference: At higher concentrations, the detergent-like properties of bile acids could lead to the formation of micelles, which might sequester assay components or cause turbidity, scattering light and affecting absorbance readings.
Q2: Which types of colorimetric assays are most likely to be affected by ILCA interference?
Assays that are particularly susceptible to interference by compounds like ILCA include:
-
Total Bile Acid (TBA) Assays: These are often enzymatic assays that rely on the activity of 3α-hydroxysteroid dehydrogenase (3α-HSD). Different bile acids can exhibit varying reactivity with this enzyme, potentially leading to an underestimation of total bile acid concentration if ILCA is present and has a lower reaction rate compared to the standard used for calibration.
-
NADH/NADPH-dependent Assays: Many toxicity and metabolic assays (e.g., MTT, XTT, LDH assays) rely on the reduction of a chromogenic substrate (like a tetrazolium salt) coupled to the oxidation of NADH or NADPH. ILCA could potentially interfere with the enzymes involved in this electron transfer chain.
-
Assays with Protein Components: Assays that involve protein-dye binding or protein quantification could be affected by the binding of ILCA to proteins, which might alter their conformation and interaction with the assay reagents.
Q3: How can I determine if ILCA is interfering with my assay?
To investigate potential interference, you should run a series of control experiments. A recommended experimental workflow is outlined below.
Troubleshooting Guides
Problem 1: My total bile acid (TBA) assay results are lower than expected when I know ILCA is present in my samples.
-
Possible Cause: Enzymatic assays for TBA that use 3α-hydroxysteroid dehydrogenase may exhibit different reaction kinetics for various bile acids. ILCA might be a poor substrate for the enzyme compared to the standard used for the calibration curve (often glycocholic acid or taurocholic acid), leading to an underestimation of the total bile acid concentration.
-
Troubleshooting Steps:
-
Consult the Assay Kit Manual: Check the manufacturer's data for the cross-reactivity of different bile acids.
-
Run a Standard Curve with ILCA: If pure ILCA is available, prepare a standard curve to determine its specific activity in the assay.
-
Increase Incubation Time: A longer incubation period may allow for more complete conversion of slower-reacting bile acids like ILCA.
-
Consider an Alternative Method: For accurate quantification of specific bile acids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and is not susceptible to this type of enzymatic interference.[1][2]
-
Problem 2: I am observing a high background signal in my colorimetric assay when ILCA is present, even in my negative controls.
-
Possible Cause: This suggests direct interference from ILCA. This could be due to the intrinsic absorbance of ILCA at the measurement wavelength or a direct chemical reaction between ILCA and one of the assay's chromogenic reagents. While bile acids do not typically absorb light strongly in the visible spectrum, formulation components or impurities could contribute.
-
Troubleshooting Steps:
-
Measure the Absorbance Spectrum of ILCA: Dissolve ILCA in the assay buffer at the working concentration and scan its absorbance across the visible spectrum to see if it overlaps with the assay's measurement wavelength.
-
Run a Reagent Blank: Prepare a well with all assay components except the analyte (or enzyme/cells) and include ILCA. If color develops, ILCA is likely reacting with a reagent.
-
Sample Dilution: Diluting the sample may reduce the interference to an acceptable level, although this may also decrease the analyte signal.
-
Use a Sample Blank: For each sample containing ILCA, prepare a parallel blank that includes the sample but omits a key reagent (e.g., the enzyme). Subtract the absorbance of the sample blank from the sample reading.
-
Data on Bile Acid Reactivity in Enzymatic Assays
The following table summarizes the relative signal intensities of various bile acids in a commercial enzymatic total bile acid assay, highlighting the potential for underestimation of certain bile acids.
| Bile Acid | Conjugation | Relative Signal Intensity (%)* |
| Glycocholic acid (GCA) | Glycine | 100 (Reference) |
| Cholic acid (CA) | Unconjugated | ~95 |
| Deoxycholic acid (DCA) | Unconjugated | ~85 |
| Lithocholic acid (LCA) | Unconjugated | ~70 |
| Chenodeoxycholic acid (CDCA) | Unconjugated | ~60 |
| α-muricholic acid (α-MCA) | Unconjugated | ~20 |
*Data is illustrative and based on findings that different bile acids yield variable responses in 3α-HSD-based enzymatic assays. Actual values can vary between specific assay kits and conditions.
This variability underscores that the presence of bile acids like lithocholic acid, a close structural relative of this compound, can lead to an underestimation of total bile acid levels in enzymatic assays.
Experimental Protocols
Protocol: Assessing Direct Spectral Interference of this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer to be used in the colorimetric experiment.
-
-
Sample Preparation:
-
Dilute the ILCA stock solution in the assay buffer to the highest concentration that will be present in your experimental samples.
-
Prepare a buffer-only blank.
-
-
Spectrophotometer Measurement:
-
Use a UV-Vis spectrophotometer to measure the absorbance of the ILCA solution and the buffer blank from 340 nm to 700 nm.
-
Subtract the absorbance of the buffer blank from the ILCA solution's absorbance at each wavelength to obtain the net absorbance of ILCA.
-
-
Analysis:
-
Plot the net absorbance versus wavelength.
-
Determine if there is any significant absorbance at the specific wavelength used for your colorimetric assay's endpoint reading.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the potential points of interference of ILCA in a typical NADH-coupled enzymatic colorimetric assay.
This diagram shows that ILCA can potentially interfere at the level of the primary enzyme, through direct reaction with the chromogenic substrate, or by direct spectral interference at the spectrophotometer reading stage.
References
Technical Support Center: Isolithocholic Acid Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolithocholic acid (ILCA) analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze by mass spectrometry?
A1: The analysis of this compound (ILCA) and its isomers, such as lithocholic acid (LCA), presents several challenges. Due to their steroidal structure, unconjugated bile acids like ILCA are relatively stable molecules and do not fragment extensively in the mass spectrometer, particularly in negative ion mode.[1][2][3] This makes it difficult to generate unique product ions for identification and quantification using traditional multiple reaction monitoring (MRM). Furthermore, the presence of numerous structural isomers with identical mass-to-charge ratios necessitates high-resolution chromatographic separation for accurate differentiation.[1]
Q2: I am not seeing any significant fragment ions for this compound in my MS/MS spectrum. Is this normal?
A2: Yes, this is a common observation. Unconjugated bile acids, including ILCA, are known for their limited fragmentation under typical collision-induced dissociation (CID) conditions.[2][3] Often, the most sensitive and commonly used method for quantification is to monitor the transition of the precursor ion to itself (a pseudo-MRM or selected ion monitoring [SIM] approach).[2] For example, in negative ion mode, the deprotonated molecule [M-H]⁻ is monitored as both the precursor and product ion.
Q3: What are the typical MRM transitions for this compound?
A3: Due to the poor fragmentation, a precursor-to-precursor ion transition is standard for the quantification of this compound. In negative electrospray ionization mode (ESI-), the deprotonated molecule is typically used.
Q4: My this compound peak is splitting. What are the possible causes?
A4: Peak splitting for any analyte, including ILCA, can arise from several factors. If all peaks in your chromatogram are splitting, it could indicate a problem at the head of the column, such as a blocked frit or a void.[4][5] If only the ILCA peak is splitting, consider the following:
-
Sample Overload: Injecting too high a concentration of your sample can lead to peak distortion. Try diluting your sample.
-
Solvent Mismatch: A significant difference between the solvent your sample is dissolved in and the initial mobile phase composition can cause peak splitting, especially for early eluting peaks. It's recommended to dissolve your sample in a solvent that is as weak as or weaker than your starting mobile phase.
-
Co-elution with an Isomer or Interference: You may be observing the partial separation of ILCA from a closely eluting isomer or a matrix component.[6] Ensure your chromatographic method is optimized for isomer separation.
-
Mobile Phase pH close to Analyte pKa: If the mobile phase pH is too close to the pKa of this compound, it can exist in multiple ionization states, which can result in split peaks. Adjusting the mobile phase pH by at least two units away from the analyte's pKa is a general recommendation.[6]
Q5: How can I improve the separation of this compound from its isomers?
A5: Achieving good chromatographic separation is critical for the accurate analysis of bile acid isomers. Here are some strategies:
-
Column Choice: A high-resolution C18 column is commonly used and often provides good separation.
-
Mobile Phase Optimization: The composition of your mobile phase, including the organic solvent (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium acetate), significantly impacts retention and selectivity. The pH of the mobile phase can also affect the retention behavior of bile acids.
-
Gradient Optimization: A shallow and optimized gradient elution can enhance the resolution of closely eluting isomers.
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.
Troubleshooting Guides
Issue 1: Poor Sensitivity/No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters. Negative ion mode is generally preferred for bile acids. Ensure appropriate mobile phase additives (e.g., a small amount of formic acid or ammonia) are used to promote ionization. |
| Matrix Effects | The sample matrix can suppress the ionization of ILCA.[2] Perform a post-column infusion experiment to identify regions of ion suppression. Improve sample cleanup procedures or use a matrix-matched calibration curve. The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects. |
| Incorrect MS Parameters | Verify that the correct precursor ion (m/z 375.29 for [M-H]⁻) is being targeted. If using a true MRM, the product ion signal may be extremely low; switch to a precursor-to-precursor ion transition. |
| Sample Degradation | Ensure proper storage of samples and standards to prevent degradation. |
| LC System Issues | Check for leaks, ensure the column is not clogged, and verify that the sample is being injected correctly. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Composition | Prepare fresh mobile phases daily. Inconsistent mobile phase composition can lead to retention time shifts. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Column Degradation | Over time, column performance can degrade. Replace the column if retention times continue to be inconsistent despite other troubleshooting efforts. |
| Matrix Accumulation | Lipids and other matrix components can accumulate on the column, affecting retention.[3] Implement a robust column wash step at the end of each run. |
Quantitative Data Summary
The following table provides typical mass spectrometric parameters for the analysis of this compound and its common isomer, lithocholic acid, in negative ion mode. Due to their poor fragmentation, precursor-to-precursor ion transitions are commonly employed for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound (ILCA) | 375.3 | 375.3 | ~5-10 | Negative |
| Lithocholic Acid (LCA) | 375.3 | 375.3 | ~5-10 | Negative |
Note: The optimal collision energy may vary depending on the instrument and should be determined empirically. For precursor-to-precursor transitions, a low collision energy is typically used.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma/Serum
This protocol is a general method for the extraction of bile acids from plasma or serum.
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate concentration of isotopically labeled internal standards (e.g., d4-LCA).
-
Vortex the mixture for 10 minutes at 4°C to precipitate proteins.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method for this compound Analysis
This is an example of a typical LC-MS/MS method. Optimization will be required for specific instrumentation and applications.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 30% B
-
10.0 min: 60% B
-
12.0 min: 98% B
-
14.0 min: 98% B
-
14.1 min: 30% B
-
16.0 min: 30% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
MRM Transition for ILCA: m/z 375.3 → 375.3
-
Visualizations
Logical Workflow for Troubleshooting Poor Sensitivity
Caption: Troubleshooting workflow for low ILCA signal.
Formation of this compound by Gut Microbiota
Primary bile acids synthesized in the liver are metabolized by gut bacteria into secondary bile acids, including this compound.
Caption: Formation of ILCA and LCA by gut microbiota.
Signaling Pathway of Lithocholic Acid (LCA)
This compound's isomer, lithocholic acid, is a known potent agonist for the Takeda G-protein-coupled receptor 5 (TGR5) and an antagonist for the Farnesoid X Receptor (FXR).[4]
Caption: Signaling pathways of Lithocholic Acid (LCA).
References
- 1. lcms.cz [lcms.cz]
- 2. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Isolating the Source of Isolithocholic Acid (ILCA) Contamination in Laboratory Reagents
Welcome to the technical support center for addressing potential Isolithocholic Acid (ILCA) contamination in your laboratory reagents. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in their experiments, particularly those involving G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.
This compound is a secondary bile acid and a known agonist of TGR5.[1][2] Its presence as an undetected contaminant in laboratory reagents can lead to spurious experimental outcomes, including unexpected TGR5 activation, modulation of inflammatory responses, and alterations in metabolic assays. This guide provides a structured approach to troubleshooting these issues, from identifying potential contamination to implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: My negative controls are showing unexpected TGR5 activation. What could be the cause?
A1: Unexpected TGR5 activation in negative controls is a strong indicator of a bioactive contaminant in one or more of your reagents. This compound (ILCA), a potent TGR5 agonist, could be a potential, though often overlooked, contaminant. Other possibilities include cross-contamination from previous experiments or issues with plasticware.
Q2: How can a bile acid like ILCA contaminate my laboratory reagents?
A2: The sources of such contamination can be varied and difficult to trace. They may originate from the raw materials used in reagent manufacturing, cross-contamination during production or packaging, or environmental exposure. While not a commonly documented issue, the high sensitivity of modern biological assays makes them susceptible to even trace amounts of bioactive contaminants.
Q3: What experimental systems are most sensitive to ILCA contamination?
A3: Any experimental system involving the TGR5 receptor is highly sensitive to ILCA. This includes, but is not limited to:
-
Cell-based assays measuring cAMP production in response to TGR5 activation.[2][3]
-
Studies on GLP-1 secretion in enteroendocrine cells.[3]
-
Investigations into inflammatory pathways, particularly those involving Th17 cell differentiation.[4][5]
-
Research on metabolic processes regulated by TGR5.[2]
Q4: I don't work with TGR5 directly, but I'm seeing reproducible but unexpected changes in my cell-based assays. Could ILCA be a factor?
A4: It's possible. TGR5 is expressed in various tissues and cell types, and its activation can trigger diverse downstream signaling cascades.[2] If your cells express TGR5, even at low levels, ILCA contamination could lead to off-target effects that manifest as unexpected phenotypic changes.
Q5: How can I confirm if my reagents are contaminated with ILCA?
A5: The most definitive way to confirm ILCA contamination is through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).[6][7] This method is highly sensitive and can detect and quantify trace amounts of bile acids in complex mixtures.
Troubleshooting Guide: Unexplained TGR5 Activation
If you are observing unexpected TGR5 activation or related downstream effects, follow this step-by-step guide to systematically identify the source of the issue.
Step 1: Rule out Obvious Sources of Error
Before suspecting reagent contamination, it is crucial to eliminate more common experimental errors.
-
Review Experimental Protocol: Double-check all calculations, dilutions, and procedural steps.
-
Pipetting Accuracy: Ensure all pipettes are calibrated and that proper pipetting technique is being used.[8]
-
Cell Culture Health: Verify the health and viability of your cells. Stressed or unhealthy cells can behave unpredictably.
-
No Template Control (NTC): In molecular biology applications like qPCR, always include an NTC to check for contamination of your master mix or primers.[8][9][10]
Step 2: Isolate the Contaminated Reagent
Once common errors have been ruled out, the next step is to systematically test your reagents.
-
Sequential Replacement: Replace each reagent in your experimental setup with a fresh, unopened stock from a different lot number or manufacturer. Start with the components used in the largest volumes, such as water and buffers.
-
Test Individual Components: If possible, design a simplified experiment to test the effect of each individual reagent on your readout. For example, you could incubate your TGR5-expressing cells with each buffer or medium component separately and measure the response.
Step 3: Confirm ILCA Presence
If you have isolated a suspect reagent, the final step is to confirm the presence of ILCA.
-
Analytical Testing: Submit a sample of the suspect reagent for analysis by a core facility or a third-party laboratory with expertise in mass spectrometry.
-
Bioassay Confirmation: As a less direct but more accessible method, you can use a highly sensitive TGR5 bioassay to screen for activity in your reagents. Compare the response from your suspect reagent to a standard curve of purified ILCA.
Data Presentation: Hypothetical Impact of ILCA Contamination on a TGR5 Activation Assay
The following table illustrates a hypothetical scenario of how ILCA contamination in a common laboratory buffer could affect the results of a TGR5 activation assay measuring intracellular cAMP levels.
| Experimental Condition | ILCA Concentration (nM) | Observed cAMP Level (nM) | Interpretation |
| Negative Control (Uncontaminated Buffer) | 0 | 0.5 ± 0.1 | Baseline cAMP level |
| Negative Control (Contaminated Buffer) | 10 | 5.2 ± 0.4 | High baseline due to ILCA contamination |
| Positive Control (100 nM TGR5 Agonist) | 0 | 15.8 ± 1.2 | Expected maximal response |
| Test Compound (in Uncontaminated Buffer) | 0 | 8.9 ± 0.7 | True effect of the test compound |
| Test Compound (in Contaminated Buffer) | 10 | 13.1 ± 1.0 | Inflated effect due to additive ILCA activity |
Experimental Protocols
Protocol 1: TGR5 Activation Assay (cAMP Measurement)
This protocol describes a cell-based assay to measure the activation of TGR5 by monitoring intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing human TGR5
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Positive control (e.g., a known TGR5 agonist like Oleanolic Acid or INT-777)[3]
-
Test reagents and compounds
Procedure:
-
Cell Seeding: Seed TGR5-expressing HEK293 cells into a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Reagent Preparation: Prepare serial dilutions of your positive control and test compounds in assay buffer. Also, prepare samples of your potentially contaminated reagents for testing.
-
Cell Treatment: Remove the culture medium and wash the cells once with assay buffer. Add the prepared reagents and controls to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Following the manufacturer's instructions for your chosen cAMP assay kit, lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the compound concentration to generate dose-response curves.
Protocol 2: Detection and Quantification of ILCA in Lab Reagents by LC-MS/MS
This protocol provides a general workflow for the detection and quantification of ILCA in aqueous laboratory reagents using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
C18 reversed-phase analytical column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
ILCA analytical standard
-
Internal standard (e.g., a deuterated bile acid)
-
Sample vials
Procedure:
-
Sample Preparation:
-
For aqueous reagents (e.g., buffers, media), take a 1 mL aliquot.
-
Spike the sample with the internal standard.
-
If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phases A and B to separate the bile acids.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for ILCA and the internal standard.
-
-
Quantification:
-
Generate a standard curve using the ILCA analytical standard.
-
Quantify the amount of ILCA in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Visualizations
TGR5 Signaling Pathway
Caption: TGR5 signaling pathway initiated by ILCA.
Experimental Workflow for Troubleshooting Contamination
Caption: Troubleshooting workflow for reagent contamination.
Logical Flow for Reagent Quality Control
Caption: Logical flow for incoming reagent QC.
References
- 1. Conjugated Lithocholic Acid Activates Hepatic TGR5 to Promote Lipotoxicity and MASLD-MASH Transition by Disrupting Carnitine Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Activation of transmembrane bile acid receptor TGR5 stimulates insulin secretion in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile acid quantification of 20 plasma metabolites identifies lithocholic acid as a putative biomarker in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pcrbio.com [pcrbio.com]
- 9. clyte.tech [clyte.tech]
- 10. azurebiosystems.com [azurebiosystems.com]
Adjusting pH for optimal Isolithocholic acid activity
Welcome to the technical support center for Isolithocholic acid (ILA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of ILA, with a specific focus on the critical role of pH in achieving optimal activity. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for ILA activity is highly dependent on the specific biological context and the target being investigated (e.g., TGR5 or RORγt). While many in vitro experiments are conducted at physiological pH (around 7.2-7.4), the solubility and activity of bile acids like ILA can be significantly influenced by pH. Some studies suggest that a more acidic environment can be relevant, particularly in specific cellular compartments or in the gut. For instance, the adsorption of dihydroxy-bile salts has been noted to be greater at an initial pH of 1.8. However, most cell-based assays are performed in buffered media at physiological pH to ensure cell viability. It is recommended to perform a pH optimization experiment for your specific assay if you suspect pH sensitivity.
Q2: How does pH affect the solubility of this compound?
A2: this compound, like other bile acids, is a weak acid. Its solubility is pH-dependent. At acidic pH, it will be in its protonated, less soluble form. As the pH increases towards and above its pKa, it will become deprotonated to its more soluble anionic (isolithocholate) form. In many experimental settings using physiological buffers (pH ~7.4), ILA exists primarily in its ionized form. However, precipitation can still occur, especially at high concentrations or if the buffer capacity is insufficient.
Q3: I am observing precipitation of ILA when I add it to my cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation of ILA in cell culture medium is a common issue and can be caused by several factors:
-
High Concentration: The final concentration of ILA in your medium may exceed its solubility limit under your specific experimental conditions.
-
Solvent Shock: Adding a concentrated stock of ILA in an organic solvent (like DMSO) directly to the aqueous medium can cause it to precipitate out of solution.
-
pH of the Medium: While cell culture media are buffered, the addition of an acidic or basic stock solution of ILA could locally alter the pH and affect its solubility.
-
Interaction with Medium Components: ILA may interact with components in the serum or medium, leading to precipitation.
To prevent precipitation, consider the following troubleshooting steps outlined in the guide below.
Q4: What are the main signaling pathways activated by this compound?
A4: this compound is known to modulate at least two key signaling pathways:
-
Takeda G-protein coupled receptor 5 (TGR5) activation: ILA is an agonist for TGR5, a cell surface receptor. Activation of TGR5 leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA) and other downstream effectors. This pathway is involved in regulating energy metabolism and inflammation.
-
Retinoid-related orphan receptor gamma t (RORγt) inhibition: ILA can act as an inverse agonist or antagonist of RORγt, a nuclear receptor that is a master regulator of T helper 17 (Th17) cell differentiation. By inhibiting RORγt, ILA can suppress the production of pro-inflammatory cytokines like IL-17A.[1]
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffers or Cell Culture Media
Possible Causes:
-
ILA concentration exceeds its solubility at the working pH.
-
Rapid dilution of a concentrated organic stock solution into an aqueous buffer ("solvent shock").
-
The pH of the final solution is not optimal for ILA solubility.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Optimize Stock Solution Preparation | Prepare a high-concentration stock solution of ILA in an appropriate organic solvent such as DMSO.[2] Sonication may aid in dissolution.[2] |
| 2 | Use a Carrier Protein | For cell-based assays, consider using fatty acid-free bovine serum albumin (BSA) to improve solubility and delivery to cells. A general protocol involves preparing a lipid film and then dissolving it in a BSA solution. |
| 3 | Perform Serial Dilutions | Instead of a single large dilution, perform serial dilutions of your ILA stock solution into your final aqueous buffer or medium. This gradual decrease in solvent concentration can prevent precipitation. |
| 4 | Adjust Final pH | Ensure the final pH of your experimental solution is appropriate. For most cell-based assays, this will be in the physiological range of 7.2-7.4. If you suspect your ILA stock is acidic or basic, you may need to adjust the pH of your final solution after dilution. |
| 5 | Warm the Solution | Gently warming the solution to 37°C may help to dissolve any precipitates. However, be mindful of the thermal stability of ILA and other components in your experiment. |
Quantitative Data Summary
Table 1: this compound Concentrations in In Vitro Studies
| Cell Type/Assay | Concentration Range | pH of Medium | Observed Effect |
| Clostridium difficile | 0.00003% - 0.1% | Not Specified | Inhibition of growth and toxin activity.[2] |
| Th17 Cell Differentiation | 10 µM - 100 µM | Not Specified | Inhibition of differentiation. |
| RORγt Reporter Assay | 25 µM - 50 µM | Not Specified | Inhibition of RORγt transcriptional activity.[1] |
| RORγt Binding Assay | 25 nM (labeled RORγt) | 7.4 (PBS buffer) | Measurement of binding affinity.[3] |
Table 2: this compound Dosing in In Vivo Studies
| Animal Model | Dosage | Route of Administration | Study Duration |
| Rat (High-Fat Diet) | Not specified (fecal levels measured) | Oral (diet) | 28 days |
Experimental Protocols
Protocol for Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline for preparing ILA solutions for use in cell culture experiments. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Weigh out the required amount of ILA powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the ILA is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions: a. Thaw an aliquot of the 10 mM ILA stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. For example, to prepare a 100 µM working solution, you can add 10 µL of the 10 mM stock to 990 µL of cell culture medium. d. Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing which can cause shearing of proteins in the medium. e. Prepare a vehicle control using the same final concentration of DMSO as in your highest ILA concentration.
-
Application to Cells: a. Remove the existing medium from your cells and replace it with the medium containing the desired concentration of ILA or the vehicle control. b. Incubate the cells for the desired experimental duration.
Note: The final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Visualizations
Caption: TGR5 Signaling Pathway Activated by this compound.
Caption: Inhibition of RORγt by this compound.
Caption: General Experimental Workflow for Using this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Isolithocholic Acid and Lithocholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolithocholic acid (ILA) and lithocholic acid (LCA) are stereoisomers of a secondary bile acid formed by the metabolic activity of gut microbiota. While structurally similar, their distinct three-dimensional conformations give rise to differing biological activities. This guide provides a comprehensive comparison of the known biological activities of ILA and LCA, focusing on their interactions with key cellular receptors. The information presented is intended to support further research and drug development efforts targeting bile acid signaling pathways.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and lithocholic acid on various receptors.
| Receptor | Parameter | This compound (ILA) | Lithocholic Acid (LCA) | Reference |
| TGR5 | EC50 | Data not available | ~0.53 µM | [1] |
| FXR | Activity | Data not available | Antagonist | [2] |
| IC50 | Data not available | ~1 µM | [2] | |
| EC50 | Data not available | ~35 µM (weak agonist) | [3] | |
| VDR | Activity | Data not available | Agonist | [4][5] |
| Ki | Data not available | ~29 µM | [6] | |
| Activation Conc. | Data not available | ~30 µM | [7] | |
| IC50 | Data not available | ~300 µM | [6] | |
| PXR | Activity | Data not available | Agonist | [8][9][10] |
| Activation Conc. | Data not available | 10 - 100 µM | [11] | |
| RORγt | Activity | Inhibitor of Th17 differentiation | No reported activity | [12][13] |
Signaling Pathways and Molecular Interactions
Takeda G-protein coupled Receptor 5 (TGR5) Activation
Lithocholic acid is a potent agonist of TGR5, a G-protein coupled receptor. Upon activation, TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in the regulation of energy homeostasis, inflammation, and glucose metabolism.
Nuclear Receptor Interactions
Both LCA and potentially ILA interact with several nuclear receptors, acting as transcriptional regulators. These receptors typically form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements on DNA to modulate gene expression.
Inhibition of Th17 Cell Differentiation by this compound
This compound has been shown to inhibit the differentiation of pro-inflammatory Th17 cells by targeting the nuclear receptor RORγt, a key transcription factor in this process.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
TGR5 Activation Assay (cAMP Measurement)
This assay quantifies the activation of TGR5 by measuring the downstream production of cyclic AMP (cAMP).
Protocol:
-
Cell Culture: HEK293 cells stably or transiently expressing human TGR5 are cultured in an appropriate medium.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are treated with a range of concentrations of ILA or LCA for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and cells are lysed.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 value, the concentration of the agonist that gives half-maximal response, is calculated.
Nuclear Receptor Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate a nuclear receptor and drive the expression of a reporter gene.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HepG2) is co-transfected with two plasmids:
-
An expression vector for the nuclear receptor of interest (e.g., VDR, PXR, FXR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Assay Procedure:
-
Transfected cells are seeded in multi-well plates.
-
Cells are treated with various concentrations of ILA or LCA for 18-24 hours.
-
-
Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. For agonists, a dose-response curve is generated to determine the EC50. For antagonists, cells are co-treated with a known agonist and the test compound, and the IC50 is calculated based on the inhibition of the agonist's effect.
FXR Co-activator Recruitment Assay (TR-FRET)
This in vitro assay measures the ligand-dependent interaction between a nuclear receptor and a co-activator peptide.
Protocol:
-
Reagents:
-
Purified, tagged (e.g., GST-tagged) ligand-binding domain (LBD) of FXR.
-
A fluorescently labeled (e.g., fluorescein) co-activator peptide (e.g., a fragment of SRC-1).
-
A time-resolved fluorescence resonance energy transfer (TR-FRET) donor fluorophore coupled to an antibody that recognizes the tag on the LBD (e.g., terbium-labeled anti-GST antibody).
-
-
Assay Procedure:
-
The FXR-LBD, co-activator peptide, and terbium-labeled antibody are incubated with varying concentrations of ILA or LCA in a microplate.
-
For antagonist mode, a known FXR agonist (e.g., GW4064) is also included.
-
-
Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. An increase in the FRET signal indicates agonist-induced recruitment of the co-activator, while a decrease in the agonist-induced signal indicates antagonism.
-
Data Analysis: Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
Lithocholic acid is a well-characterized signaling molecule that interacts with multiple receptors, including TGR5, FXR, VDR, and PXR, exhibiting a range of agonist and antagonist activities. In contrast, the biological activity of its stereoisomer, this compound, is less understood, with current data primarily highlighting its role as an inhibitor of Th17 cell differentiation via RORγt. The lack of comprehensive, direct comparative data for ILA on the primary bile acid receptors presents a significant knowledge gap. Further investigation into the receptor binding profiles and functional activities of ILA is warranted to fully elucidate its physiological roles and therapeutic potential. The experimental frameworks provided in this guide offer a starting point for such comparative studies.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithocholic acid can carry out in vivo functions of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of complexes of vitamin D receptor ligand-binding domain with lithocholic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithocholic acid down-regulation of NF-κB activity through vitamin D receptor in colonic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lithocholic acid derivatives as potent modulators of the nuclear receptor RORγt - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08086B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validating Isolithocholic Acid's Therapeutic Potential: A Comparative Guide to Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Isolithocholic acid (ILA), a secondary bile acid, has emerged as a promising therapeutic agent with pleiotropic effects on metabolism and inflammation. Its validation in preclinical studies heavily relies on the use of knockout (KO) mouse models to elucidate its mechanisms of action and identify its primary molecular targets. This guide provides a comparative overview of the key knockout mouse models used to validate the therapeutic effects of ILA, focusing on the Farnesoid X Receptor (FXR), Takeda G-protein-coupled receptor 5 (TGR5), and Sphingosine-1-Phosphate Receptor 2 (S1PR2). We present a synthesis of experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding of ILA's functions.
Comparative Efficacy of this compound Across Knockout Mouse Models
The therapeutic effects of this compound and its derivatives are significantly altered in mice lacking specific bile acid receptors. The following table summarizes the key findings from studies utilizing FXR, TGR5, and S1PR2 knockout mice, providing a clear comparison of ILA's receptor-dependent effects.
| Knockout Model | Phenotype/Process Studied | Effect of ILA or Related Ligand in Wild-Type (WT) Mice | Effect of ILA or Related Ligand in Knockout (KO) Mice | Key Quantitative Findings |
| TGR5 KO | Skeletal Muscle Hypertrophy | Lithocholic acid (LCA) promotes muscle regeneration and hypertrophy.[1] | The positive effects of LCA on muscle regeneration and hypertrophy are abolished.[1] | TGR5 KO mice exhibit lower soleus and quadriceps mass compared to WT littermates.[2] |
| FXR KO | Liver Injury and Fibrosis | Activation of FXR by bile acids protects against cholestatic liver injury. | FXR KO mice are more susceptible to cholic acid-induced liver injury and hepatocarcinogenesis.[3] | In a model of biliary fibrosis, FXR loss significantly decreased liver fibrosis.[4] |
| S1PR2 KO | Cholangiocyte Proliferation | Bile acids like taurocholic acid (TCA) induce cholangiocyte proliferation.[4] | S1PR2 deficiency significantly reduces bile duct ligation-induced cholangiocyte proliferation and cholestatic injury.[4] | Total bile acid levels in the serum of S1PR2-/- mice were significantly reduced compared to wild-type mice after bile duct ligation.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the validation of therapeutic compounds. Below are standardized methodologies for key experiments cited in this guide.
Protocol 1: Induction of Skeletal Muscle Injury and Treatment with Lithocholic Acid
This protocol is adapted from studies investigating the role of TGR5 in muscle regeneration.
1. Animal Model:
-
8-week-old male C57BL/6J wild-type and TGR5 knockout mice.
2. Muscle Injury Induction:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 50 µL of 1.2% BaCl₂ solution directly into the tibialis anterior (TA) muscle to induce injury.
3. Lithocholic Acid Administration:
-
Prepare a solution of Lithocholic Acid (LCA) in a suitable vehicle (e.g., saline with 10% BSA).
-
Four days post-injury, inject 100 µL of the LCA solution (e.g., 0.4 mg/100 µL) directly into the injured TA muscle.[6]
4. Tissue Harvesting and Analysis:
-
Euthanize mice at desired time points post-LCA injection (e.g., 4 days).
-
Harvest the TA muscle for histological analysis (e.g., Hematoxylin and Eosin staining to assess muscle fiber regeneration and cross-sectional area) and molecular analysis (e.g., Western blot for hypertrophy markers like MyoD and MyoG).
Protocol 2: Bile Duct Ligation (BDL) Model for Cholestasis and Cholangiocyte Proliferation
This protocol is a standard procedure used in studies involving S1PR2 knockout mice to investigate cholestatic liver injury.[4][5]
1. Animal Model:
-
8- to 12-week-old male wild-type and S1PR2 knockout mice.
2. Surgical Procedure:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations with a 7-0 silk suture and transect the duct between the ligatures.
-
For sham-operated controls, expose the common bile duct without ligation.
-
Close the abdominal wall in two layers.
3. Post-Operative Care:
-
Provide appropriate post-operative analgesia and monitor the animals for recovery.
4. Sample Collection and Analysis:
-
At specified time points (e.g., 3 or 14 days) post-surgery, collect blood via cardiac puncture for serum biochemistry (e.g., ALT, AST, bilirubin).
-
Harvest the liver for histological analysis (e.g., H&E staining, Sirius Red staining for fibrosis) and isolation of cholangiocytes for proliferation assays (e.g., Ki-67 staining).
Protocol 3: Oral Gavage Administration of this compound
This is a general protocol for the oral administration of compounds to mice.
1. Preparation of ILA Solution:
-
This compound can be dissolved in a vehicle such as corn oil or a 0.5% methylcellulose solution. The concentration should be calculated based on the desired dosage and the average weight of the mice.
2. Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume to be administered (typically 5-10 mL/kg body weight).[2]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert a sterile, ball-tipped gavage needle into the esophagus and slowly administer the ILA solution into the stomach.
-
Monitor the mouse for any signs of distress during and after the procedure.
3. Dosing Schedule:
-
The frequency and duration of dosing will depend on the specific experimental design (e.g., daily for several weeks).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its validation.
Signaling Pathways
References
- 1. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor: Lithocholic acid promotes skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Reversal of cholestatic liver disease by the inhibition of sphingosine 1-phosphate receptor 2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of S1PR2 in bile acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isolithocholic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Isolithocholic acid (ILCA), a secondary bile acid metabolite produced by gut microbiota, is gaining significant attention for its role in modulating host immune responses and metabolic pathways. Accurate quantification of ILCA in biological matrices is crucial for understanding its physiological functions and its potential as a therapeutic target. This guide provides a comparative overview of the most common analytical methods for ILCA quantification: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
Data Presentation: A Comparative Analysis
The choice of quantification method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method, synthesized from various validation studies.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (e.g., ELISA) |
| Principle | Separation by liquid chromatography followed by mass-based detection. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Antigen-antibody binding with enzymatic or fluorescent detection. |
| Specificity | High, capable of resolving isomers. | High, but may require derivatization which can introduce variability. | Can be variable, with potential for cross-reactivity with structurally similar bile acids. |
| Sensitivity (LOD/LOQ) | High (low nM to pM range). | High (low ng to pg range). | Moderate to high (nM to µM range). |
| Linear Dynamic Range | Wide. | Wide. | Typically narrower than chromatographic methods. |
| Sample Preparation | Relatively simple, often involves protein precipitation and/or solid-phase extraction. | More complex, requires hydrolysis of conjugates and chemical derivatization to increase volatility. | Minimal, often requires only sample dilution. |
| Throughput | High, especially with UHPLC systems. | Lower, due to longer run times and derivatization steps. | Very high, suitable for screening large numbers of samples. |
| Instrumentation Cost | High. | Moderate to High. | Low. |
| Strengths | High specificity and sensitivity, suitable for complex matrices. | Robust and reliable, well-established for steroid analysis. | High throughput, cost-effective, and requires minimal sample preparation. |
| Limitations | High initial investment, potential for matrix effects. | Laborious sample preparation, not suitable for thermally labile compounds. | Potential for cross-reactivity, may not distinguish between isomers. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the key experiments cited in this guide.
LC-MS/MS Quantification of this compound
This protocol is a generalized representation based on common practices in the field.
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., a deuterated analog of ILCA).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for ILCA and the internal standard.
-
GC-MS Quantification of this compound
This protocol is a generalized representation based on established methods for bile acid analysis.
-
Sample Preparation and Derivatization:
-
To a sample aliquot, add an internal standard.
-
For conjugated bile acids, perform enzymatic or chemical hydrolysis to release the free bile acids.
-
Extract the bile acids using a solid-phase extraction (SPE) cartridge.
-
Evaporate the eluate to dryness.
-
Derivatize the dry residue to form volatile esters (e.g., methyl esters) and ethers (e.g., trimethylsilyl ethers). A common derivatizing agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Gas Chromatographic Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to elute the derivatized bile acids.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized ILCA and internal standard.
-
Immunoassay for this compound (Conceptual Protocol)
While a specific commercial ELISA kit for this compound was not identified, this conceptual protocol is based on commercially available kits for other bile acids like Lithocholic Acid and Chenodeoxycholic Acid.
-
Principle: A competitive ELISA format where ILCA in the sample competes with a labeled ILCA conjugate for binding to a limited amount of anti-ILCA antibody.
-
Procedure:
-
Standards and diluted samples are added to a microplate pre-coated with an ILCA-protein conjugate.
-
A specific anti-ILCA antibody is added, followed by incubation.
-
The plate is washed to remove unbound antibodies.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
After another incubation and wash step, a substrate solution is added, which develops a color in proportion to the amount of enzyme present.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of ILCA in the samples is inversely proportional to the signal.
-
Mandatory Visualizations
Signaling Pathways of this compound
This compound exerts its biological effects by interacting with nuclear receptors and G-protein coupled receptors, primarily the Vitamin D Receptor (VDR) and the Takeda G-protein-coupled receptor 5 (TGR5). These interactions trigger downstream signaling cascades that modulate immune responses and metabolic processes.
Caption: Signaling pathways of this compound via TGR5 and VDR.
Experimental Workflow for ILCA Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples using a chromatography-based method.
Caption: General experimental workflow for ILCA quantification.
A Comparative Guide to Farnesoid X Receptor Agonists: Isolithocholic Acid vs. Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, has emerged as a critical therapeutic target for a spectrum of metabolic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1] Activation of FXR regulates the expression of genes involved in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1][2] This guide provides a comprehensive comparison of the naturally occurring bile acid, Isolithocholic acid (ILCA), and leading synthetic FXR agonists, focusing on their efficacy, supported by experimental data and detailed protocols.
Quantitative Comparison of FXR Agonist Efficacy
The following table summarizes the in vitro potency of this compound (as its isomer, Lithocholic acid) and various synthetic FXR agonists. Efficacy is presented as the half-maximal effective concentration (EC50), representing the concentration of the agonist that induces a response halfway between the baseline and maximum.
| Compound | Type | EC50 (µM) | Reference Compound |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | 34.90 | - |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | 17 | - |
| Obeticholic Acid (OCA) | Synthetic Bile Acid Analog | 0.130 | Chenodeoxycholic Acid |
| Tropifexor (LJN452) | Non-steroidal Synthetic Agonist | 0.0002 | - |
| EDP-305 | Non-steroidal Synthetic Agonist | 0.008 | - |
Note: Data for Lithocholic acid (LCA) is used as a proxy for this compound (ILCA) due to the availability of specific EC50 values. While structurally similar, their potencies may differ.
In Vivo Efficacy in Preclinical Models
Animal models of liver disease are instrumental in evaluating the therapeutic potential of FXR agonists.
This compound (and its allo-isomer): Recent studies have highlighted the therapeutic potential of ILCA's stereoisomer, allo-lithocholic acid (allo-LCA). In a mouse model of metabolic dysfunction-associated steatohepatitis (MASH), administration of allo-LCA demonstrated significant improvements in insulin sensitivity, reduction in liver lipid accumulation, and reversal of liver fibrosis.[3] Transcriptomic analysis revealed that allo-LCA reversed the dysregulation of multiple pathways associated with immunological, inflammatory, and metabolic signaling.[3]
Synthetic FXR Agonists: Synthetic agonists have undergone extensive preclinical testing.
-
Obeticholic Acid (OCA): In various rodent models of NASH, OCA has been shown to reduce liver fibrosis.[4] However, its effects on steatosis are less pronounced.[4]
-
Tropifexor: In preclinical NASH models, tropifexor has demonstrated superior efficacy at lower doses compared to OCA in reducing steatohepatitis, decreasing hepatic triglycerides, and reversing established liver fibrosis.[5]
-
Cilofexor and Nidufexor: These non-steroidal agonists have also shown favorable effects in preclinical models of NAFLD/NASH.[4]
Experimental Protocols
Cell-Based FXR Reporter Gene Assay
This in vitro assay is a standard method for quantifying the agonist or antagonist activity of test compounds on FXR.
Principle: The assay utilizes a mammalian cell line co-transfected with two plasmids: an expression plasmid for the human FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element. Activation of FXR by a ligand leads to the expression of luciferase, and the resulting luminescence is measured to quantify receptor activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Human embryonic kidney 293 (HEK293T) or human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are seeded in 96-well plates.
-
Transient co-transfection is performed using plasmids encoding the human FXR and a luciferase reporter vector containing an FXR response element (e.g., from the bile salt export pump (BSEP) promoter).[6] A plasmid constitutively expressing Renilla luciferase can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, the culture medium is replaced with a medium containing the test compounds (this compound or synthetic agonists) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
Following a 24-hour incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Glo Luciferase Assay System).
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to the vehicle control.
-
EC50 values are determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
FXR Target Gene Expression Analysis in Primary Human Hepatocytes
This experiment assesses the ability of FXR agonists to induce the expression of known downstream target genes.
Principle: Activation of FXR in hepatocytes leads to the transcriptional upregulation of genes such as the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), and the downregulation of Cholesterol 7α-hydroxylase (CYP7A1).[1][2] Quantitative real-time PCR (qRT-PCR) is used to measure the changes in mRNA levels of these genes.
Detailed Methodology:
-
Hepatocyte Culture:
-
Cryopreserved primary human hepatocytes are thawed and cultured in appropriate media.
-
-
Compound Treatment:
-
Hepatocytes are treated with this compound or synthetic FXR agonists at various concentrations for a specified period (e.g., 24 hours).
-
-
RNA Isolation and cDNA Synthesis:
-
Total RNA is extracted from the hepatocytes using a suitable kit.
-
The concentration and purity of the RNA are determined.
-
First-strand cDNA is synthesized from the RNA using reverse transcriptase.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
qRT-PCR is performed using gene-specific primers for FXR target genes (SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
Caption: FXR Signaling Pathway Activation.
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound and synthetic FXR agonists demonstrate the ability to activate the FXR signaling pathway, leading to the regulation of key metabolic genes. While synthetic agonists like Tropifexor and EDP-305 exhibit significantly higher potency in in vitro assays, emerging in vivo data for ILCA isomers suggest promising therapeutic effects in mitigating liver disease. The choice of agonist for further research and development will depend on a comprehensive evaluation of efficacy, safety, and pharmacokinetic profiles. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and comparison of these important therapeutic compounds.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allo-lithocholic acid, a microbiome derived secondary bile acid, attenuates liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isolithocholic Acid-Induced Gene Expression
A Guide for Researchers on the Reproducibility and Diverse Biological Effects of a Key Gut Microbiome Metabolite
Isolithocholic acid (ILCA), a secondary bile acid produced by the gut microbiota, has emerged as a significant modulator of host physiology, influencing immune responses and metabolic pathways. Understanding the reproducibility of its effects on gene expression is crucial for researchers in drug development and metabolic studies. This guide provides a comparative analysis of ILCA-induced gene expression across different experimental models, highlighting the consistency and context-specificity of its biological activities.
Quantitative Data Summary
The following table summarizes the effects of ILCA and its precursor, lithocholic acid (LCA), on gene expression in different biological contexts. This comparison underscores the varied and sometimes opposing roles these bile acids can play depending on the cell type and the nuclear receptors they interact with.
| Study Context | Treatment | Key Genes Affected | Regulation | Fold Change/Effect | Nuclear Receptor | Reference |
| Mouse T-cells | This compound (isoLCA) | Il17a, Il17f | Down | Not specified | RORγt (inhibition) | [1] |
| Mouse T-cells | 3-oxoLCA | Il17a, Il17f | Down | Not specified | RORγt (inhibition) | [1] |
| Mouse Liver (in vivo) | Lithocholic acid (LCA) | Cyp7a1 | Down | Not specified | PXR | [2][3] |
| Mouse Liver (in vivo) | Lithocholic acid (LCA) | Oatp2 | Up | Not specified | PXR | [2][3] |
| Mouse Liver (in vivo) | Lithocholic acid (LCA) | Cyp3a11 | Up | Not specified | PXR | [2] |
| Human Hepatocytes (in vitro) | Lithocholic acid (LCA) | BSEP | Down | Strong decrease | FXR (antagonist) | [4] |
| Human Ileum Slices (ex vivo) | Lithocholic acid (LCA) | CYP3A4 | Up | Not specified | VDR, PXR, FXR | [5] |
| Human Ileum Slices (ex vivo) | Lithocholic acid (LCA) | MRP3, MRP2 | Up | Not specified | VDR, PXR, FXR | [5] |
| Rat Liver Slices (ex vivo) | Lithocholic acid (LCA) | rCYP7A1 | Down | Not specified | VDR, PXR, FXR | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols from the cited studies, providing a framework for investigating ILCA-induced gene expression.
Study 1: ILCA's Effect on T-cell Differentiation [1]
-
Objective: To determine the effect of isoLCA on T-helper 17 (TH17) cell differentiation.
-
Cell Type: Mouse naive CD4+ T-cells.
-
Treatment: Cells were cultured under TH17 cell polarizing conditions. IsoLCA or 3-oxoLCA was added 18 hours after T-cell receptor (TCR) activation.
-
Gene Expression Analysis: Total RNA was isolated using the Qiagen RNeasy Plus Mini Kit. RNA sequencing (RNA-seq) was performed to analyze differential mRNA expression. Libraries were prepared using the KAPA mRNA HyperPrep kit.
-
Key Finding: Both isoLCA and 3-oxoLCA suppressed TH17 differentiation by inhibiting the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key transcription factor for TH17 cells. This was evidenced by the downregulation of TH17 signature cytokines Il17a and Il17f.[1]
Study 2: LCA's Role in Liver Protection via PXR [2][3][6]
-
Objective: To investigate the role of the pregnane X receptor (PXR) in mediating the effects of LCA on liver gene expression.
-
Model: Wild-type and PXR-knockout mice.
-
Treatment: Mice were treated with LCA or a vehicle control.
-
Gene Expression Analysis: Total RNA was isolated from the livers and subjected to Northern blot analysis to measure the mRNA levels of target genes.
-
Key Finding: LCA activates PXR, which in turn regulates genes involved in bile acid metabolism.[2][3][7] This includes the repression of Cyp7a1 (involved in bile acid synthesis) and the induction of Oatp2 (involved in bile acid transport) and Cyp3a11 (involved in metabolism).[2][6] This coordinated regulation helps protect the liver from LCA-induced toxicity.[2][3][6]
Study 3: LCA as an FXR Antagonist in Human Hepatocytes [4]
-
Objective: To analyze the regulation of the Bile Salt Export Pump (BSEP) by Farnesoid X Receptor (FXR) ligands.
-
Cell Types: Primary human hepatocytes and HepG2 cells.
-
Treatment: Cells were treated with the endogenous FXR agonist chenodeoxycholate (CDCA), a synthetic FXR agonist (GW4064), or LCA.
-
Gene Expression Analysis: BSEP mRNA levels were quantified.
-
Key Finding: While typical FXR agonists increased BSEP expression, LCA strongly decreased it, acting as an FXR antagonist with partial agonist activity.[4] This suggests a mechanism by which LCA can contribute to cholestasis.
Visualizing Experimental and Signaling Pathways
To better illustrate the processes described, the following diagrams were generated using the DOT language.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of lithocholic acid in the regulation of bile acid detoxication, synthesis, and transport proteins in rat and human intestine and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The nuclear receptor PXR is a lithocholic acid sensor that protects against liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of Isolithocholic Acid Effects in Patient Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Isolithocholic Acid (ILCA), a secondary bile acid produced by the gut microbiota, and outlines methodologies for validating its biological effects using patient-derived samples. As interest in the therapeutic potential of microbial metabolites grows, rigorous validation is crucial for translating preclinical findings into clinical applications. ILCA has been identified as a key signaling molecule in metabolic and inflammatory pathways, making it a promising candidate for further investigation.
This compound is an isomer of lithocholic acid (LCA) formed through the metabolic activity of gut bacteria.[1][2] It plays a significant role in the regulation of cholesterol metabolism and lipid homeostasis.[2][3] Furthermore, emerging research has highlighted its influence on immune responses and its potential as a therapeutic agent in conditions such as non-alcoholic steatohepatitis (NASH) and Clostridioides difficile infections.[2][4]
Key Signaling Pathways of this compound
ILCA exerts its effects by modulating several key cellular signaling pathways. Understanding these pathways is fundamental to designing robust validation studies. The two primary pathways identified are the Vitamin D Receptor (VDR) signaling cascade and the Takeda G-protein-coupled receptor 5 (TGR5) pathway.
VDR-Mediated Immune Modulation
ILCA has been shown to be an agonist of the Vitamin D Receptor. This interaction is particularly relevant in the context of immune regulation. By activating VDR, ILCA can suppress the activation of Th1 cells, a subset of T helper cells that are central to adaptive immunity.[5][6] This leads to a reduction in the production of pro-inflammatory cytokines such as IFNγ and TNFα.[6] This mechanism suggests a potential therapeutic role for ILCA in inflammatory and autoimmune disorders.
TGR5-Mediated Epithelial Defense
Recent studies have demonstrated that ILCA, along with other LCA metabolites, can activate the G protein-coupled receptor TGR5 in airway epithelial cells.[7] This activation triggers the downstream extracellular signal-regulated kinase (ERK1/2) cascade, leading to an enhanced expression of the cathelicidin antimicrobial peptide.[7] This suggests that ILCA may play a role in modulating innate immune responses and maintaining epithelial barrier homeostasis.
Comparative Analysis: ILCA vs. Other Secondary Bile Acids
When validating the effects of ILCA, it is essential to compare its activity with that of structurally similar and biologically relevant bile acids. The primary precursor, Lithocholic Acid (LCA), and another prevalent secondary bile acid, Deoxycholic Acid (DCA), serve as important comparators.
| Feature | This compound (ILCA) | Lithocholic Acid (LCA) | Deoxycholic Acid (DCA) |
| Type | Secondary Bile Acid | Secondary Bile Acid | Secondary Bile Acid |
| Primary Precursor | Lithocholic Acid (LCA)[1] | Chenodeoxycholic Acid (CDCA)[8][9] | Cholic Acid (CA)[9] |
| Key Receptor Targets | VDR, TGR5[6][7] | VDR, PXR, TGR5, FXR[5][10] | TGR5, FXR[10] |
| Primary Reported Effects | Immune modulation (anti-inflammatory), enhances epithelial defense, inhibits C. difficile.[2][6][7] | Pro-inflammatory at high concentrations, activates VDR signaling, potential anti-aging effects.[5][8][11] | Pro-inflammatory, associated with impaired glucose homeostasis.[12] |
| Notes | Isomer of LCA with distinct biological activities. | Can be cytotoxic to hepatocytes.[8] | A major component of the secondary bile acid pool. |
Experimental Protocols for Validation with Patient Samples
The following protocols provide a framework for quantifying ILCA in patient samples and assessing its biological activity in an ex vivo setting.
Protocol 1: Quantification of ILCA in Human Serum/Plasma using LC-MS/MS
This protocol is adapted from established methods for bile acid quantification in biological matrices.[12][13]
Objective: To accurately measure the concentration of ILCA in serum or plasma samples from patients.
Materials:
-
Patient serum or plasma samples, stored at -80°C.
-
Isotopically labeled internal standards (e.g., ILCA-d4).
-
2-propanol, methanol, acetonitrile, water (LC-MS grade).
-
Formic acid, ammonium acetate.
-
Protein precipitation plates or microcentrifuge tubes.
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
Methodology:
-
Sample Preparation:
-
Thaw patient serum/plasma samples on ice.
-
To 25 µL of sample, add 100 µL of ice-cold 2-propanol containing the internal standard mixture.[13]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at 4°C for 30 minutes with shaking.[13]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[13]
-
Transfer the supernatant to a new tube or well.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column suitable for bile acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile:Methanol (1:1) with 0.1% formic acid.[12]
-
Gradient: Develop a gradient to ensure the separation of ILCA from its isomers, particularly LCA.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for ILCA and its internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of ILCA standard.
-
Calculate the peak area ratio of the endogenous ILCA to the internal standard.
-
Quantify the concentration of ILCA in patient samples by interpolating from the calibration curve.
-
Protocol 2: Ex Vivo Validation of ILCA's Anti-inflammatory Activity
This protocol assesses the functional effect of ILCA on cytokine production in patient-derived immune cells.
Objective: To determine if ILCA can suppress pro-inflammatory cytokine production in Peripheral Blood Mononuclear Cells (PBMCs) isolated from patients.
Materials:
-
Whole blood collected from patients in heparinized tubes.
-
Ficoll-Paque or similar density gradient medium.
-
RPMI-1640 cell culture medium, supplemented with fetal bovine serum (FBS) and antibiotics.
-
ILCA, LCA (as a comparator), and vehicle control (e.g., DMSO).
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies or PHA).
-
ELISA kits for IFNγ and TNFα.
-
96-well cell culture plates.
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the isolated cells twice with PBS or RPMI medium.
-
Resuspend the cells in complete RPMI medium and perform a cell count.
-
-
Cell Culture and Treatment:
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-treat the cells with varying physiological concentrations of ILCA, LCA, or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies to induce T-cell activation and cytokine production. Include an unstimulated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
Measure the concentrations of IFNγ and TNFα in the supernatant using ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations in ILCA-treated wells to those in vehicle-treated and LCA-treated wells.
-
Perform statistical analysis (e.g., ANOVA or t-test) to determine the significance of any observed reduction in cytokine production.
-
General Experimental Workflow
The validation of ILCA's effects in patient samples follows a logical progression from sample acquisition to functional analysis and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 1534-35-6 | Benchchem [benchchem.com]
- 5. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 6. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid metabolites enhance expression of cathelicidin antimicrobial peptide in airway epithelium through activation of the TGR5-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lithocholic acid: Chemical synthesis and Biological Functions_Chemicalbook [chemicalbook.com]
- 9. Application Note 52 â Bile Acid Analysis in Mouse Samples to Study Liver Cholestasis Etiology [isotope.com]
- 10. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lithocholic acid - Wikipedia [en.wikipedia.org]
- 12. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Published Findings on Isolithocholic Acid and its Isomers: Awaiting Independent Replication
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published experimental data on Isolithocholic Acid (ILA) and its more extensively studied isomer, Lithocholic Acid (LCA). While a growing body of research highlights the potential therapeutic effects of these secondary bile acids, it is important to note that many of these findings are from initial studies and await independent replication. This document aims to objectively present the current landscape of ILA and LCA research, focusing on their anti-cancer and metabolic regulatory properties, to inform future validation studies.
Summary of Quantitative Data
The following tables summarize key quantitative findings from various studies on the biological effects of Lithocholic Acid. These data points provide a basis for comparing the reported potency and efficacy of LCA across different cellular contexts and experimental setups.
Table 1: Anti-Cancer Effects of Lithocholic Acid (LCA) in vitro
| Cancer Type | Cell Line(s) | Observed Effect | LCA Concentration | Key Findings |
| Pancreatic Adenocarcinoma | Capan-2, BxPC-3 | Inhibition of proliferation, induction of mesenchymal-to-epithelial transition | Serum reference concentrations | LCA induced a multi-pronged antineoplastic program.[1] |
| Neuroblastoma | BE(2)-m17, SK-n-SH, SK-n-MCIXC, Lan-1 | Selective killing of neuroblastoma cells | Not specified | LCA was cytotoxic to cancer cells but not to primary human neurons.[2] |
| Breast Cancer | 4T1 | Decreased NRF2 protein levels, upregulated KEAP1 expression | 0.1–1 μM | LCA exerted cytostatic effects by modulating oxidative stress.[3] |
| Colon Cancer | HCT-8, HCT-116, DLD-1 | Cytotoxicity | 25-200 µM | A synthesized LCA derivative showed enhanced anticancer activity.[4] |
| Gallbladder Cancer | Not specified | Inhibition of proliferation | Not specified | LCA interfered with glutaminase-mediated glutamine metabolism. |
| Nephroblastoma | WT CLS1, SK NEP1 | Dose and time-dependent apoptosis | < 200 µM | The effect was not selective for nephroblastoma cells, also affecting control kidney cell lines.[5] |
Table 2: Receptor Activation by Lithocholic Acid (LCA)
| Receptor | Cell Type/System | EC50 | Key Findings |
| TGR5 (GPBAR1) | Human TGR5-transfected CHO cells | 0.53 μM | LCA is the most potent natural agonist of TGR5 among the tested bile acids.[6][7] |
| Vitamin D Receptor (VDR) | Not specified | Not specified | LCA exerts effects through the VDR.[1] |
| Farnesoid X Receptor (FXR) | Not specified | Not specified | LCA's effects are mediated in part through FXR.[1] |
| Constitutive Androstane Receptor (CAR) | Not specified | Not specified | LCA's actions involve the CAR.[1] |
Key Signaling Pathways and Experimental Workflows
The biological effects of this compound and its isomers are mediated through complex signaling networks. The diagrams below, generated using the DOT language, illustrate some of the key pathways described in the literature.
TGR5 Signaling Pathway Activated by Lithocholic Acid
Lithocholic Acid is a potent agonist of the G-protein coupled receptor TGR5 (also known as GPBAR1). Activation of TGR5 by LCA has been implicated in a variety of physiological responses, including metabolic regulation and anti-inflammatory effects.[6][7][8][9]
Caption: TGR5 signaling cascade initiated by Lithocholic Acid.
Lithocholic Acid-Induced AMPK Pathway Activation
Recent studies have shown that LCA can mimic the effects of caloric restriction by activating the AMP-activated protein kinase (AMPK) pathway. This activation is mediated through a novel mechanism involving TULP3 and sirtuins.[10][11][12]
Caption: AMPK pathway activation by Lithocholic Acid via TULP3.
Experimental Workflow for Assessing Anti-Cancer Effects
The following diagram outlines a typical experimental workflow used to investigate the anti-cancer properties of compounds like Lithocholic Acid, as described in several of the cited studies.[3][4][5]
Caption: Typical workflow for evaluating anti-cancer drugs.
Detailed Experimental Protocols
To facilitate the independent replication of the findings presented in this guide, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the literature.
Cell Viability and Proliferation Assays
Objective: To determine the effect of Lithocholic Acid on the viability and proliferation of cancer cells.
Protocol (based on MTT assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-4,000 cells per well and allow them to adhere for 24 hours.[4]
-
Treatment: Treat the cells with varying concentrations of Lithocholic Acid (e.g., 25, 50, 100, 150, and 200 µM) for 48 hours.[4]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3 hours to allow for the formation of formazan crystals.[4]
-
Solubilization: Replace the media with DMSO to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at 555 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]
Western Blot Analysis for Protein Expression
Objective: To assess the effect of Lithocholic Acid on the expression levels of specific proteins in a signaling pathway (e.g., NRF2/KEAP1).
Protocol:
-
Cell Lysis: After treatment with Lithocholic Acid, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NRF2, KEAP1, β-actin) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Lithocholic Acid in a living organism.
Protocol:
-
Cell Injection: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer Lithocholic Acid or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Lithocholic Acid, a Metabolite of the Microbiome, Increases Oxidative Stress in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure-Activity Relationship, and Mechanistic Investigation of Lithocholic Acid Amphiphiles for Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithocholic bile acid induces apoptosis in human nephroblastoma cells: a non-selective treatment option - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithocholic acid promotes skeletal muscle regeneration through the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans | eLife [elifesciences.org]
- 10. Calorie restriction plugs lithocholic bile acid into the lysosomal AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lithocholic acid binds TULP3 to activate sirtuins and AMPK to slow down ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolithocholic Acid and Its Sulfate Conjugate: A Comparative Guide to Bioactivity
For Immediate Release
A detailed comparison of the bioactivities of the secondary bile acid isolithocholic acid (ILCA) and its sulfate conjugate, providing researchers, scientists, and drug development professionals with a comprehensive overview of their distinct biological effects. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes relevant signaling pathways.
Secondary bile acids, metabolic byproducts of gut microbial action on primary bile acids, are increasingly recognized as significant signaling molecules in host physiology and pathophysiology. This compound (ILCA), a stereoisomer of lithocholic acid (LCA), has emerged as a bioactive metabolite with immunomodulatory and other biological activities. Its sulfated conjugate, formed during hepatic metabolism, is often considered a detoxification product. However, emerging evidence suggests that sulfation does not universally inactivate bile acids but can modulate their biological functions in nuanced ways. This guide provides a comparative analysis of the known bioactivities of ILCA and its sulfated form, drawing upon available experimental data.
Comparative Bioactivity: An Overview
Current research indicates that both this compound and its sulfated conjugate possess distinct and, in some cases, contrasting biological activities. While ILCA has been shown to influence immune cell differentiation and exhibit antimicrobial properties, its sulfation can alter its receptor interactions and subsequent downstream signaling.
Immunomodulatory Effects
A primary area of investigation for ILCA and its derivatives is their role in regulating immune responses, particularly the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune and inflammatory diseases.
This compound (ILCA):
-
ILCA has been identified as an inhibitor of Th17 cell differentiation.[1]
-
This inhibition is mediated through its interaction with the nuclear receptor RORγt, a key transcription factor for Th17 cell development.[1]
This compound Sulfate:
-
While direct studies on this compound sulfate are limited, research on the closely related lithocholic acid 3-sulfate (LCA-3-S) provides significant insights.
-
LCA-3-S has been shown to be a potent and selective inhibitor of Th17 cell differentiation, also by targeting RORγt.[2][3]
-
Notably, one study demonstrated that LCA-3-S exhibited a stronger binding affinity to RORγt than 3-oxoLCA, another LCA metabolite known to inhibit Th17 differentiation.[2][3] This finding challenges the traditional view of sulfation as a simple detoxification mechanism and suggests that it can, in some contexts, enhance specific biological activities.
The following table summarizes the comparative effects on Th17 cell differentiation:
| Compound | Target | Effect on Th17 Differentiation | Reference |
| This compound (ILCA) | RORγt | Inhibition | [1] |
| Lithocholic Acid 3-Sulfate (LCA-3-S) | RORγt | Potent Inhibition | [2][3] |
Signaling Pathways
The differential bioactivities of ILCA and its sulfated conjugate can be attributed to their distinct interactions with cellular signaling pathways.
RORγt-Mediated Inhibition of Th17 Differentiation
Both ILCA and LCA-3-S exert their inhibitory effects on Th17 cells by modulating the activity of the nuclear receptor RORγt. Binding of these bile acids to RORγt interferes with its transcriptional activity, leading to a downstream reduction in the expression of pro-inflammatory cytokines, such as IL-17, that are characteristic of Th17 cells.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to assess the bioactivity of this compound and its sulfated conjugate.
In vitro T Helper Cell Differentiation Assay
This protocol is adapted from studies investigating the effects of bile acids on Th17 cell differentiation.[1]
Objective: To determine the effect of this compound and its sulfate conjugate on the differentiation of naive CD4+ T cells into Th17 cells.
Methodology:
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Isolated naive CD4+ T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation, along with a cocktail of cytokines such as IL-6 and TGF-β.
-
Treatment: The cultured cells are treated with various concentrations of this compound, its sulfate conjugate, or a vehicle control (e.g., DMSO).
-
Flow Cytometry Analysis: After a defined incubation period (typically 3-5 days), the cells are stained for intracellular IL-17A, the signature cytokine of Th17 cells, and analyzed by flow cytometry to determine the percentage of Th17 cells.
-
Data Analysis: The percentage of IL-17A-positive cells in the treated groups is compared to the vehicle control to assess the inhibitory effect of the compounds.
RORγt Reporter Assay
This cell-based assay is used to measure the ability of compounds to modulate the transcriptional activity of RORγt.
Objective: To quantify the agonistic or antagonistic activity of this compound and its sulfate conjugate on the RORγt nuclear receptor.
Methodology:
-
Cell Line: A suitable host cell line (e.g., HEK293T) is used.
-
Transfection: The cells are co-transfected with two plasmids: one expressing the RORγt protein and another containing a luciferase reporter gene under the control of a RORγt-responsive promoter.
-
Treatment: The transfected cells are treated with the test compounds (this compound or its sulfate conjugate) at various concentrations.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates an antagonistic effect on RORγt. The results are typically expressed as IC50 values.
Summary and Future Directions
The available evidence suggests that both this compound and its sulfated form are immunologically active. While ILCA is a known inhibitor of Th17 differentiation, emerging data on the closely related LCA-3-S indicate that sulfation may not lead to a loss of this activity but could even enhance its potency in targeting RORγt.
Further research is critically needed to directly compare the bioactivities of this compound and its specific sulfate conjugate. Such studies will be essential to fully elucidate the biological roles of these gut microbial metabolites and to explore their therapeutic potential in inflammatory and autoimmune diseases. Future investigations should focus on:
-
Direct, head-to-head comparisons of ILCA and its sulfate conjugate in a range of biological assays.
-
Elucidation of the full spectrum of their target receptors and signaling pathways.
-
In vivo studies to validate the physiological relevance of their observed bioactivities.
-
Investigation into the enzymatic processes and regulation of ILCA sulfation.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex interplay between gut microbial metabolism, bile acid signaling, and host immunity.
References
Head-to-head comparison of Isolithocholic acid and ursodeoxycholic acid
An Objective Head-to-Head Comparison of Isolithocholic Acid and Ursodeoxycholic Acid
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of metabolic and inflammatory pathways. Among the diverse family of bile acids, this compound (ILCA) and Ursodeoxycholic acid (UDCA) represent two distinct molecules with unique origins and biological functions. UDCA is a hydrophilic secondary bile acid, used for decades as a first-line therapy for cholestatic liver diseases such as Primary Biliary Cholangitis (PBC).[1][2][3][4] In contrast, ILCA is a less abundant tertiary bile acid, a metabolite of lithocholic acid (LCA), which is increasingly being investigated for its potent immunomodulatory activities.[5] This guide provides a detailed, data-supported comparison of their mechanisms of action, biological effects, and therapeutic applications for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Properties
| Property | This compound (ILCA) | Ursodeoxycholic Acid (UDCA) | Reference |
| Type | Tertiary Bile Acid (Metabolite of LCA) | Secondary Bile Acid (7β-epimer of CDCA) | [5][6] |
| Hydrophilicity | Hydrophobic | Hydrophilic | [7][8] |
| Primary Use | Investigational (Immunomodulation) | Clinical (Cholestatic Liver Diseases, Gallstone Dissolution) | [3][5][9] |
| FDA Approval | No | Yes (for Primary Biliary Cholangitis) | [3] |
| Absorption | Well absorbed from the intestine | Well absorbed from the intestine | [10] |
| Metabolism | Produced from LCA by microbiota | Epimerization from chenodeoxycholic acid (CDCA) by gut bacteria | [5][6] |
| Major Fecal Metabolite | Lithocholic Acid | Lithocholic Acid | [10][11] |
Mechanisms of Action and Signaling Pathways
The biological effects of ILCA and UDCA are dictated by their distinct interactions with cellular receptors and signaling cascades.
This compound (ILCA)
ILCA and its immediate precursor, Lithocholic Acid (LCA), exert their effects primarily through the G-protein coupled bile acid receptor 1 (TGR5) and the nuclear Vitamin D Receptor (VDR).
-
TGR5-ERK1/2 Pathway Activation: ILCA, along with other LCA metabolites, activates the TGR5 receptor on the cell surface. This engagement initiates a downstream signaling cascade involving the extracellular signal-regulated kinase (ERK1/2).[5] This pathway has been shown to be crucial for modulating innate immune responses in epithelial cells.[5]
-
VDR-Mediated Immune Regulation: LCA, the precursor to ILCA, is a potent VDR agonist.[12] Activation of VDR by LCA can impede the activation of Th1 cells, a key component of the adaptive immune response.[12][13] This is achieved by inhibiting the phosphorylation of ERK-1/2 and STAT1, leading to decreased production of pro-inflammatory cytokines like IFNγ and TNFα.[12]
Ursodeoxycholic Acid (UDCA)
UDCA's therapeutic effects in cholestatic liver disease are multifaceted, involving cytoprotection, stimulation of biliary secretion, and anti-apoptotic actions.[1][9][14][15]
-
Cytoprotection and Membrane Stabilization: UDCA displaces toxic, hydrophobic bile acids from the bile acid pool, thereby reducing their detergent-like, membrane-damaging effects on hepatocytes and cholangiocytes.[1][16]
-
Stimulation of Hepatobiliary Transport: UDCA stimulates the insertion of key transporter proteins, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), into the canalicular membrane of hepatocytes.[9] This process, mediated by Ca²⁺, Protein Kinase C (PKCα), p38(MAPK), and ERK signaling, enhances the secretion of bile acids and other cholephiles from the liver into the bile.[7][9]
-
Anti-Apoptotic Effects: UDCA protects hepatocytes from bile acid-induced apoptosis by inhibiting the mitochondrial membrane permeability transition (MMPT), a key step in the intrinsic apoptotic pathway.[1][9]
Comparative Efficacy from Experimental Data
Direct comparative studies between ILCA and UDCA are scarce due to their different therapeutic targets. However, data from individual and related studies highlight their distinct biological impacts.
| Parameter | Experimental Model | This compound (ILCA) Effect | Ursodeoxycholic Acid (UDCA) Effect | Reference |
| Immune Cell Modulation | Human CD4+ Th cells | Precursor (LCA) impedes Th1 activation and decreases IFNγ/TNFα production via VDR. | Has immunomodulatory properties, counteracting overexpression of MHC antigens. | [1][12] |
| Epithelial Cell Response | Human bronchial epithelial cells | Enhances expression of cathelicidin antimicrobial peptide via TGR5-ERK1/2 pathway. | Protects cholangiocytes from cytotoxicity of hydrophobic bile acids. | [5][9] |
| Neuroprotection | Retinal degeneration models | Not directly tested, but related bile acids show effects. | Reduced apoptosis, necroptosis, and microglia activation. Protected against albumin-induced cell loss. | [17] |
| Gallstone Dissolution | Human patients with gallstones | Not used for this indication. | More effective than chenodeoxycholic acid at 12 months. Dissolves cholesterol gallstones by reducing cholesterol saturation in bile. | [16][18] |
| Cholestatic Disease | Patients with PBC, PSC, etc. | Not used for this indication. | Improves serum liver chemistries and may delay disease progression. Standard of care for PBC. | [3][9] |
Experimental Protocols
Protocol 1: T-cell Activation Assay (Adapted from Pols et al., 2017)
This protocol is used to assess the effect of bile acids like LCA (the precursor to ILCA) on T-helper cell activation.
-
Cell Isolation: Isolate primary human CD4+ T-helper cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated CD4+ T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
Activation and Treatment: Coat culture plates with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation. Add the test compound (e.g., LCA) at physiologically relevant concentrations (e.g., 0.5 µM) to the cell cultures.[13]
-
Cytokine Measurement: After a 24-48 hour incubation period, collect the cell culture supernatant. Measure the concentration of secreted cytokines such as IFNγ and TNFα using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key Th1-related genes, including T-bet, STAT1, and STAT4.
-
Western Blotting: Analyze protein lysates via SDS-PAGE and Western blotting to detect the phosphorylation status of key signaling proteins like STAT1 and ERK-1/2 using phospho-specific antibodies.
Protocol 2: Canalicular Transporter Trafficking Assay (Adapted from Paumgartner & Beuers, 2002)
This workflow is designed to evaluate the effect of bile acids like UDCA on the localization of hepatobiliary transporters.
-
Cell Model: Use sandwich-cultured primary hepatocytes or HepG2 cells, which form bile canaliculi-like structures.
-
Treatment: Treat the cells with UDCA (e.g., 10-100 µM) for a specified period (e.g., 6-24 hours). A control group receives the vehicle solution.
-
Immunofluorescence Staining: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100. Incubate the cells with primary antibodies specific for transporter proteins (e.g., anti-BSEP, anti-MRP2).
-
Fluorescent Labeling: Apply a fluorescently-labeled secondary antibody that binds to the primary antibody. A fluorescent marker for actin filaments (e.g., phalloidin) can be used to delineate the canalicular membranes.
-
Confocal Microscopy: Visualize the cells using a confocal microscope. Quantify the fluorescence intensity of the transporter staining at the canalicular membrane versus the intracellular compartments. An increase in canalicular fluorescence in UDCA-treated cells indicates enhanced transporter insertion.
-
Workflow Visualization:
Conclusion
This compound and Ursodeoxycholic acid, despite both being bile acids, exhibit fundamentally different biological activities and therapeutic profiles. UDCA is a well-established, hydrophilic, and cytoprotective agent that serves as the cornerstone of therapy for various cholestatic liver diseases by enhancing biliary secretion and preventing hepatocyte apoptosis.[1][9] Its mechanisms are broad, targeting the fundamental processes disrupted by cholestasis.
In contrast, ILCA is a more specialized signaling molecule with potent immunomodulatory effects, acting through specific receptors like TGR5 and its precursor LCA acting on VDR.[5][12] Its clinical applications are still under investigation but show promise in the context of modulating immune responses in epithelial tissues and potentially in systemic inflammatory conditions. For drug development professionals, UDCA represents a safe and effective molecule for hepatobiliary disorders, while ILCA and its related pathways offer novel targets for developing therapies for immune-mediated diseases. Future research should focus on direct comparative studies in specific disease models to further delineate their respective therapeutic potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical efficacy and effectiveness of ursodeoxycholic acid in cholestatic liver diseases [iris.unimore.it]
- 3. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid metabolites enhance expression of cathelicidin antimicrobial peptide in airway epithelium through activation of the TGR5-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative formation of lithocholic acid from chenodeoxycholic and ursodeoxycholic acids in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart | Semantic Scholar [semanticscholar.org]
- 9. Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Effect of Lithocholic Acid on the Gut-Liver Axis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. mdpi.com [mdpi.com]
- 18. Comparative efficacy and side effects of ursodeoxycholic and chenodeoxycholic acids in dissolving gallstones. A double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isolithocholic Acid as a Biomarker for Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of disease biomarker discovery is rapidly evolving, with a growing interest in metabolites that reflect the intricate interplay between the host and gut microbiota. Among these, secondary bile acids, products of microbial metabolism of primary bile acids, are emerging as key signaling molecules with the potential to serve as biomarkers for a range of inflammatory and malignant diseases. This guide provides a comprehensive comparison of Isolithocholic acid (ILCA), a secondary bile acid, with established and alternative biomarkers for Inflammatory Bowel Disease (IBD), Non-alcoholic fatty liver disease (NAFLD), and Cholangiocarcinoma (CCA).
This compound: A Gut Microbiome-Derived Signaling Molecule
This compound (ILCA) is a stereoisomer of lithocholic acid (LCA), a secondary bile acid formed from the primary bile acid chenodeoxycholic acid (CDCA) by gut bacteria. Once considered cytotoxic, recent research has unveiled the immunomodulatory functions of LCA and its derivatives, including ILCA. These molecules can act as signaling molecules by interacting with nuclear receptors such as the Vitamin D Receptor (VDR) and retinoic acid-related orphan receptor gamma-t (RORγt), thereby influencing immune cell differentiation and inflammatory responses. This biological activity underpins the growing interest in ILCA as a potential biomarker.
Comparative Analysis of this compound and Alternative Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. While research on ILCA as a standalone biomarker is still in its early stages, this section compares the available evidence for ILCA and other secondary bile acids with established biomarkers for IBD, NAFLD, and CCA.
Inflammatory Bowel Disease (IBD)
IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. Diagnosis and monitoring of IBD currently rely on a combination of clinical, endoscopic, and histological assessments, supplemented by biomarkers such as C-reactive protein (CRP) and fecal calprotectin.
Quantitative Biomarker Performance in IBD
| Biomarker Category | Biomarker | Disease | Sample Type | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Citation(s) |
| Secondary Bile Acids | Deoxycholic acid (DCA) | IBD vs. Healthy Controls | Serum | 80.67 | 82.50 | 0.860 | [1] |
| Lithocholic acid (LCA) | IBD vs. Healthy Controls | Serum | - | - | - | [2] | |
| Glycolithocholic acid (GLCA) | IBD vs. Healthy Controls | Serum | - | - | - | [1] | |
| Taurolithocholic acid (TLCA) | IBD vs. Healthy Controls | Serum | - | - | - | [1] | |
| Model (GCDCA, DCA, TLCA) | IBD vs. Non-IBD | Serum | 77.67 | 71.91 | 0.792 | [1] | |
| Established Biomarker | Fecal Calprotectin | IBD vs. Non-IBD | Feces | 82-83 | 84-89 | - | |
| C-Reactive Protein (CRP) | IBD (active vs. inactive) | Serum | - | - | - |
Note: Data for ILCA as a standalone biomarker with sensitivity, specificity, and AUC is currently limited in the literature. The table presents data for other secondary bile acids and a model incorporating them. Studies have shown that serum levels of secondary bile acids, including LCA and its derivatives, are generally decreased in patients with IBD compared to healthy controls.[1][2][3][4]
Non-alcoholic Fatty Liver Disease (NAFLD)
NAFLD is a condition characterized by excessive fat accumulation in the liver, which can progress to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Diagnosis often involves imaging and liver biopsy, with a need for reliable non-invasive biomarkers.
Quantitative Biomarker Performance in NAFLD
| Biomarker Category | Biomarker | Disease Stage | Sample Type | Key Findings | Citation(s) |
| Secondary Bile Acids | Lithocholic acid (LCA) | NASH vs. Healthy Controls | Feces | Clostridium leptum (an LCA producer) is positively correlated with fecal unconjugated LCA. | [5][6] |
| Glycolithocholic acid (GLCA) | NAFLD (men) vs. Healthy Controls | Plasma | Elevated in men with NAFLD. | [7][8] | |
| Taurolithocholic acid (TLCA) | NAFLD (men) vs. Healthy Controls | Plasma | Elevated in men with NAFLD. | [7][8] | |
| Established Biomarkers | Alanine Aminotransferase (ALT) | NAFLD/NASH | Serum | Elevated, but lacks specificity. | |
| Aspartate Aminotransferase (AST) | NAFLD/NASH | Serum | Elevated, but lacks specificity. | ||
| Cytokeratin-18 (CK-18) fragments | NASH | Serum | Reflects hepatocyte apoptosis. |
Note: The direct role and quantitative performance of ILCA as a biomarker for NAFLD are not yet well-established. Studies suggest complex alterations in the overall bile acid profile in NAFLD and NASH, with some indicating changes in LCA and its conjugated forms.[5][6][9]
Cholangiocarcinoma (CCA)
CCA is a malignancy of the bile ducts with a poor prognosis due to late diagnosis. Current biomarkers, such as Carbohydrate Antigen 19-9 (CA 19-9) and Carcinoembryonic Antigen (CEA), have limitations in sensitivity and specificity.
Quantitative Biomarker Performance in CCA
| Biomarker Category | Biomarker | Comparison | Sample Type | Sensitivity (%) | Specificity (%) | Citation(s) |
| Bile Acids | Total Bile Acids | CCA vs. Benign Biliary Disease | Plasma/Bile | Higher concentrations observed in CCA patients. | [10] | |
| Taurochenodeoxycholic acid | CCA vs. Benign Biliary Disease | Plasma | Increased proportion in CCA patients. | [10] | ||
| Established Biomarkers | CA 19-9 | CCA vs. Healthy/Benign Disease | Serum | 47.2 - 98.2 | 89.7 - 100 | [7] |
| CEA | CCA vs. Healthy/Benign Disease | Serum | 33 - 100 | 50 - 97.7 | [7] |
Note: While altered bile acid profiles are observed in CCA patients, specific data on the diagnostic performance of ILCA is not yet available. Research has focused on the overall bile acid signature rather than individual species.[10][11]
Signaling Pathways and Experimental Workflows
Understanding the biological roles of ILCA and the methodologies used to measure it are crucial for its validation as a biomarker.
Immunomodulatory Signaling of Lithocholic Acid and Derivatives
LCA and its derivatives, including ILCA, can modulate immune responses through various signaling pathways. Two key pathways are:
-
Inhibition of Th17 Cell Differentiation via RORγt: ILCA and 3-oxoLCA can bind to the nuclear receptor RORγt, a master regulator of Th17 cell differentiation. By inhibiting RORγt activity, these bile acids can suppress the differentiation of pro-inflammatory Th17 cells.[12][13][14][15]
-
Modulation of Th1 Cell Activation via the Vitamin D Receptor (VDR): LCA can act as a ligand for the VDR. Activation of VDR by LCA has been shown to inhibit the activation of Th1 cells, another key pro-inflammatory T cell subset.[16][17][18][19][20]
Experimental Workflow for Biomarker Validation
The validation of a new biomarker like ILCA typically follows a multi-stage process, from initial discovery to clinical validation. Mass spectrometry-based approaches are central to this workflow.
Experimental Protocols
The accurate quantification of ILCA and other bile acids in biological matrices is critical for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Quantification of this compound in Serum/Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of ILCA).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
2. Liquid Chromatography (LC)
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size), is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the bile acids, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for ILCA and its internal standard.
-
MRM Transitions: The specific m/z transitions for ILCA would need to be optimized on the instrument but would be based on its molecular weight and fragmentation pattern.
-
Data Analysis: The concentration of ILCA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of ILCA.
Conclusion and Future Directions
This compound and other secondary bile acids represent a promising class of biomarkers that reflect the functional state of the gut microbiome and its influence on host physiology. While current evidence strongly suggests a role for altered bile acid metabolism in the pathophysiology of IBD, and to a lesser extent in NAFLD and CCA, the validation of ILCA as a standalone, clinically useful biomarker requires further investigation.
Future research should focus on:
-
Large-scale cohort studies: To definitively establish the concentration ranges of ILCA in healthy and diseased populations and to determine its sensitivity and specificity.
-
Direct comparative studies: To evaluate the diagnostic and prognostic performance of ILCA head-to-head with established biomarkers in the same patient populations.
-
Mechanistic studies: To further elucidate the precise molecular mechanisms by which ILCA and other secondary bile acids contribute to the pathogenesis of various diseases.
By addressing these key areas, the full potential of this compound as a non-invasive biomarker for guiding diagnosis, monitoring disease activity, and predicting therapeutic response can be realized, ultimately contributing to the advancement of personalized medicine.
References
- 1. Bile acid profiles and classification model accuracy for inflammatory bowel disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acids and Dysbiosis in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomarkers for the Diagnosis of Cholangiocarcinoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gender-Specific Bile Acid Profiles in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered Bile Acid Metabolome in Patients with Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scientific Update - Bile Acids in Cholangiocarcinoma: A Potential Diagnostic Biomarker - Cholangiocarcinoma Foundation [cholangiocarcinoma.org]
- 11. Novel biomarkers for cholangiocarcinoma: how can it enhance diagnosis, prognostication, and investigational drugs? Part-1. [vivo.weill.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and identification of lithocholic acid 3-sulfate as RORγt ligand to inhibit Th17 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lithocholic acid controls adaptive immune responses by inhibition of Th1 activation through the Vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vitamin D Receptor Mediates Attenuating Effect of Lithocholic Acid on Dextran Sulfate Sodium Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lithocholic acid derivatives act as selective vitamin D receptor modulators without inducing hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Isolithocholic Acid: A Comparative Guide to In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Isolithocholic acid (ILCA), a secondary bile acid produced by gut microbiota, is emerging as a significant modulator of immune responses and metabolic pathways. Understanding the correlation between its effects in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for its potential therapeutic development. This guide provides a comprehensive comparison of the reported effects of ILCA and its close isomer, lithocholic acid (LCA), supported by experimental data and detailed methodologies.
Summary of In Vitro vs. In Vivo Effects
The following tables summarize the key quantitative data on the effects of this compound (ILCA) and Lithocholic Acid (LCA) from both in vitro and in vivo studies.
This compound (ILCA)
| Effect | In Vitro System | Quantitative Data | In Vivo Model | Quantitative Data | Citation |
| Inhibition of TH17 Cell Differentiation | Murine naïve CD4+ T cells | Dose-dependent inhibition (0.625-40µM) | Segmented Filamentous Bacteria (SFB)-colonized mice | 0.3% w/w ILCA in diet for 4-7 days significantly reduced TH17 cells in the ileal lamina propria. | [1][2] |
| Anti-inflammatory | - | - | High-fat diet-induced NASH mouse model | 50 mg/kg/day oral administration for 8 weeks reduced serum ALT, AST, TC, TG, and inflammatory markers (IL-17A, IL-6, TNF-α). | [2] |
Lithocholic Acid (LCA)
| Effect | In Vitro System | Quantitative Data | In Vivo Model | Quantitative Data | Citation |
| TGR5 Activation | CHO and HEK293 cells transfected with human TGR5 | Potent agonist, leading to cAMP production. | Wild-type mice | Administration increased gallbladder volume. | [3] |
| Anti-inflammatory | Cultured colonic epithelial cells | Attenuated release of proinflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ). | Dextran sulfate sodium (DSS)-induced colitis in mice | 1mg LCA administered as an enema ameliorated disease activity index and reduced colonic inflammatory markers. | [4][5][6] |
| FXR Antagonism | Co-activator association assay | IC50 of 1µM for decreasing CDCA- and GW4064-induced FXR activation. | - | Data not available in the provided results. | [7] |
| Skeletal Muscle Hypertrophy | C2C12 myotubes | Induced myotube hypertrophy. | Chronic liver disease rat model | Increased gastrocnemius muscle weight. | [8] |
Key Signaling Pathways
The effects of this compound and lithocholic acid are primarily mediated through the activation or inhibition of specific cellular signaling pathways.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting and comparing the results.
In Vitro Inhibition of TH17 Cell Differentiation by this compound
-
Cell Culture: Naïve CD4+ T cells are isolated from the spleens of mice.
-
Differentiation Conditions: The T cells are cultured under TH17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell receptor stimulation, along with a cocktail of cytokines such as IL-6 and TGF-β.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture at various concentrations (e.g., 0.625, 1.25, 2.5, 5, 10, 20, and 40µM).
-
Incubation: The cells are incubated for a period of 18 to 72 hours to allow for differentiation.
-
Analysis: The percentage of TH17 cells is determined by intracellular staining for the transcription factor RORγt and the cytokine IL-17A, followed by flow cytometry analysis. Cell viability is assessed using methods like trypan blue exclusion or a viability dye.[1][2]
In Vivo Assessment of this compound on TH17 Cells in a Mouse Model
-
Animal Model: C57BL/6 mice are colonized with Segmented Filamentous Bacteria (SFB), which are known to induce a robust TH17 cell response in the gut.
-
Treatment: Mice are fed a powdered diet containing 0.3% (w/w) this compound for a period of 4 to 7 days. A control group receives the powdered diet without ILCA.
-
Sample Collection: At the end of the treatment period, the small intestine is harvested, and lamina propria lymphocytes are isolated.
-
Analysis: The frequency of TH17 cells within the lamina propria lymphocyte population is quantified by flow cytometry after intracellular staining for RORγt and IL-17A.[2]
In Vivo Anti-inflammatory Effects of Lithocholic Acid in a DSS-Induced Colitis Model
-
Animal Model: Colitis is induced in mice (e.g., C57BL/6) by administering dextran sulfate sodium (DSS) in their drinking water.
-
Treatment: Lithocholic acid (e.g., 1 mg in a 150µl volume) is administered to the mice via enema at specified time points during the DSS treatment.
-
Disease Activity Assessment: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces to calculate a disease activity index (DAI).
-
Histological Analysis: At the end of the experiment, the colons are removed, and tissue sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, tissue damage, and immune cell infiltration.
-
Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β) by methods such as ELISA or quantitative PCR.[4]
Correlation and Discussion
The available data suggests a good correlation between the in vitro and in vivo effects of this compound, particularly concerning its impact on TH17 cell differentiation. The in vitro studies demonstrate a direct inhibitory effect of ILCA on the molecular machinery of TH17 differentiation at micromolar concentrations.[1] This aligns with the in vivo findings where dietary administration of ILCA leads to a significant reduction of the TH17 cell population in the gut, a key site of immune regulation.[2] This suggests that the concentrations of ILCA achievable in the gut through diet are sufficient to exert a biologically relevant immunomodulatory effect.
For lithocholic acid, the correlation is also evident. Its ability to activate the TGR5 receptor in vitro translates to physiological responses in vivo, such as increased gallbladder filling and anti-inflammatory effects in a colitis model.[3][4] The anti-inflammatory properties observed in cultured colonic epithelial cells, marked by a reduction in pro-inflammatory cytokine release, are mirrored in the DSS-induced colitis model where LCA treatment ameliorates disease and lowers inflammatory markers.[4][5]
It is important to note that while these correlations are promising, the complexity of the in vivo environment introduces variables not present in in vitro systems. These include metabolism of the administered compound, interaction with the gut microbiota, and the interplay between different cell types and organ systems. For instance, the anti-inflammatory effects of LCA in vivo are dependent on the expression of the TGR5 receptor by immune cells, highlighting the importance of the tissue-specific expression of target receptors.[4]
Future Directions
Further research is needed to fully elucidate the in vitro-in vivo correlation of this compound's effects. Specifically, studies investigating a broader range of ILCA's activities in vivo, beyond TH17 inhibition, would be beneficial. Direct comparisons of dose-response relationships between in vitro and in vivo models will be crucial for establishing a more quantitative correlation. Additionally, exploring the role of TGR5 and FXR in mediating the in vivo effects of ILCA will provide a more complete understanding of its mechanisms of action.
References
- 1. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing Intestinal Inflammation With Secondary Bile Acids - epistem [epistem.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of lithocholic acid with skeletal muscle hypertrophy through TGR5-IGF-1 and skeletal muscle mass in cultured mouse myotubes, chronic liver disease rats and humans | eLife [elifesciences.org]
Comparative Metabolomics of Isolithocholic Acid Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Isolithocholic acid (ILA) treatment. Due to a lack of direct comparative metabolomics studies on ILA, this guide leverages data from its isomer, Lithocholic acid (LCA), to infer potential metabolic alterations and signaling pathways.
This compound (ILA) is a secondary bile acid and an isomer of lithocholic acid (LCA). While both are products of cholesterol metabolism by gut microbiota, their distinct stereochemistry may lead to different biological activities.[1] Bile acids are increasingly recognized not just for their role in digestion but also as crucial signaling molecules that modulate various metabolic pathways.[2] Understanding the specific effects of ILA on the metabolome is critical for evaluating its therapeutic potential.
This guide summarizes the expected metabolic impact of ILA by examining the well-documented effects of LCA, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Quantitative Metabolomic Data: Effects of Lithocholic Acid
The following table summarizes the quantitative changes in metabolites observed in studies investigating the effects of Lithocholic Acid (LCA). These changes provide an indication of the potential metabolic impact of ILA treatment. The data is collated from studies on drug-induced liver injury and carotid atherosclerosis, where alterations in bile acid profiles were a key focus.[2][3]
| Metabolite Class | Metabolite Name | Observed Change with LCA/Disease State | Reference |
| Primary Bile Acids | Cholic Acid (CA) | Decreased in some disease states with altered LCA | [2] |
| Chenodeoxycholic Acid (CDCA) | Decreased in some disease states with altered LCA | [2] | |
| Secondary Bile Acids | Deoxycholic Acid (DCA) | Increased in Carotid Artery Stenosis | [2] |
| Lithocholic Acid (LCA) | Significantly decreased in Carotid Artery Stenosis | [2] | |
| Conjugated Bile Acids | Glycocholic Acid (GCA) | Increased in Carotid Artery Stenosis | [2] |
| Taurocholic Acid (TCA) | - | ||
| Glycodeoxycholic Acid (GDCA) | Increased in Carotid Artery Stenosis | [2] | |
| Taurodeoxycholic Acid (TDCA) | Increased in Carotid Artery Stenosis | [2] | |
| Glycochenodeoxycholic Acid (GCDCA) | Increased in Carotid Artery Stenosis | [2] | |
| Taurochenodeoxycholic Acid (TCDCA) | Increased in Carotid Artery Stenosis | [2] | |
| Glycoursodeoxycholic Acid (GUDCA) | Increased in Carotid Artery Stenosis | [2] | |
| Other | 7-ketolithocholic acid | Altered in some disease states | [4] |
Experimental Protocols
A targeted metabolomics approach using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a robust method for quantifying bile acids in biological samples.[5]
Sample Preparation (Serum)
-
Thaw frozen serum samples (-80°C) on ice.
-
Precipitate proteins by adding 180 µL of a pre-chilled acetonitrile/methanol (8:2 v/v) solution containing internal standards to 20 µL of serum.[5]
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent, such as a mixture of acetonitrile/methanol and water, for UPLC-MS/MS analysis.[5]
UPLC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reverse-phase column for the separation of bile acids. A gradient elution with a mobile phase consisting of water with a small amount of formic acid or ammonium acetate and an organic solvent like acetonitrile or methanol is typically employed.[6]
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific bile acids, with optimized transitions for each compound.[6]
-
Data Analysis: Process the raw data using appropriate software to identify and quantify the bile acids based on their retention times and specific mass transitions. Normalize the data to internal standards to account for variations in sample preparation and instrument response.
References
- 1. Evaluating the Structural Complexity of Isomeric Bile Acids with Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolomics and network pharmacology exploration of the effects of bile acids on carotid atherosclerosis and potential underlying mechanisms [frontiersin.org]
- 3. Serum metabolome and targeted bile acid profiling reveals potential novel biomarkers for drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic profiling reveals the step-wise alteration of bile acid metabolism in patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Metabolomics Analysis of Bile Acids in Patients with Idiosyncratic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isolithocholic Acid: A Step-by-Step Guide
The proper disposal of Isolithocholic Acid is crucial for maintaining laboratory safety and ensuring environmental compliance. As with any laboratory chemical, a comprehensive disposal plan should be in place before work begins.[1] This guide provides essential procedural information for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely.
Immediate Safety and Hazard Identification
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). While a specific SDS for this compound was not found, the SDS for its isomer, Lithocholic Acid, indicates that it may cause skin, eye, and respiratory irritation.[2] Therefore, appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[3] All handling of the powdered form should be done in a well-ventilated area or a chemical fume hood to minimize inhalation risks.[2]
Hazard Summary for Lithocholic Acid (Isomer)
| Hazard Classification | GHS Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash thoroughly after handling.[2] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Standard Operating Procedure for Disposal
All laboratory chemical waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office or equivalent authority. The following steps outline the standard procedure for the disposal of this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, compatible container. Do not mix with liquid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents or alkalis.[4] Halogenated and non-halogenated solvent wastes should typically be collected separately.[1]
Step 2: Select an Appropriate Waste Container
-
Compatibility: The container must be chemically compatible with the acid. High-density polyethylene (HDPE) is a suitable choice for many chemical wastes.[5][6] Avoid using metal containers for acidic waste.[7]
-
Condition: The container must be in good condition, with no leaks or cracks, and have a secure, screw-top cap.[7]
-
Prohibition: Never use former food or beverage containers for hazardous waste storage.[7]
-
Capacity: Do not overfill liquid containers; leave at least 25% headspace to allow for vapor expansion.[6]
Step 3: Label the Waste Container
Properly labeling waste containers is a critical safety and regulatory requirement.[5] The label should be affixed to the container as soon as the first drop of waste is added and must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "this compound"). Avoid abbreviations or formulas.
-
The approximate concentrations and volumes of the contents.
-
The date when waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7]
-
The SAA must be under the control of the laboratory personnel.
-
Keep waste containers securely closed except when adding waste.[1][5]
-
Store incompatible waste types separately to prevent accidental reactions.[7]
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[5]
Step 5: Arrange for Disposal
Once the container is full or you are finished generating this waste stream, contact your institution's EHS or hazardous waste management department to request a pickup.[5] Do not transport hazardous waste outside of your laboratory; trained EHS staff must handle transportation and final disposal.
Prohibited Disposal Methods
-
DO NOT dispose of this compound, in either solid or liquid form, in the regular trash.[8]
-
DO NOT discharge this compound solutions down the sink or into any sewer system.[3] This is strictly prohibited for most laboratory chemicals.
-
DO NOT evaporate chemical waste in a fume hood as a method of disposal.
Disposal of Empty Containers
The original container that held pure this compound must also be disposed of properly.
-
Ensure the container is as empty as possible by normal means (e.g., scraping out remaining solid).[1]
-
If the chemical is classified as acutely hazardous (a "P-list" waste), the container must be triple-rinsed.[1] While this compound is not typically on this list, it is best practice to consult with your EHS office.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
Once properly emptied (and rinsed, if required), completely deface or remove the original manufacturer's label. The container can then typically be disposed of in the regular trash or designated glass disposal box.
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: A workflow diagram illustrating the proper steps for this compound disposal.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Isolithocholic Acid
Essential Safety and Handling Guide for Isolithocholic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Summary of Key Safety Information
| Hazard Classification | GHS Pictograms | Precautionary Statements |
| Skin Irritation (Category 2)[1] | GHS07 (Exclamation Mark)[1] | P264: Wash thoroughly after handling.[1] |
| Eye Irritation (Category 2A)[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P332+P313: If skin irritation occurs: Get medical advice/attention.[1] | ||
| P337+P313: If eye irritation persists: Get medical advice/attention.[1] | ||
| P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Operational Plan for Handling this compound
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure.
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used in addition to goggles where there is a high risk of splashing.[4]
-
Skin Protection :
-
Gloves : Wear appropriate chemical-resistant gloves; nitrile or butyl rubber are recommended for handling acids.[4][5] Always inspect gloves for integrity before use and change them when contaminated.[5]
-
Lab Coat/Protective Clothing : A lab coat or other protective clothing must be worn to prevent skin exposure.[3][6]
-
-
Respiratory Protection : If working with the powder outside of a containment device or if dust generation is likely, use a NIOSH/MSHA-approved respirator. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed.[3]
Handling and Storage Procedures
-
Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][7]
-
Safe Handling Practices :
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[3]
Spill and Emergency Procedures
-
Small Spills : For minor spills, immediately clean up using appropriate absorbent materials, observing all PPE requirements.[8] Sweep up the solid material, place it into a suitable, labeled container for disposal, and avoid generating dust.[3]
-
Large Spills : In the event of a large spill, evacuate the area and follow your institution's emergency response procedures.
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Get medical aid.
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion : If the person is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Disposal Plan
-
Waste Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the chemical to enter drains or waterways.[2]
-
Container Disposal : Empty containers should be handled as hazardous waste and disposed of appropriately.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. leelinework.com [leelinework.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. aspr.hhs.gov [aspr.hhs.gov]
- 7. earth.utah.edu [earth.utah.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
